methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-5-6-3-2-4-10-8(6)11-7/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOQCGSIDCQVRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589606 | |
| Record name | Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394223-02-0 | |
| Record name | Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate: A Technical Guide for Chemical Researchers
Introduction: The Strategic Importance of the 7-Azaindole Core
In the landscape of modern medicinal chemistry, certain heterocyclic scaffolds have earned the designation of "privileged structures" due to their recurring appearance in a multitude of biologically active compounds. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a quintessential example of such a scaffold. Its unique electronic architecture, featuring a hydrogen-bond donor (the pyrrole N-H) and a hydrogen-bond acceptor (the pyridine N) in a rigid bicyclic framework, makes it an exceptional bioisostere of indole. This structural feature facilitates critical interactions with a wide array of biological targets, rendering 7-azaindole derivatives highly valuable in drug discovery.[1]
This guide focuses on a key derivative of this privileged core: methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate . This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a pivotal, high-value intermediate. Its strategic importance lies in the versatility of its functional groups—the ester at the C2 position is readily converted into amides and other functionalities, providing a direct handle for building molecular complexity and tuning pharmacological properties. Researchers in drug development frequently utilize this building block for the synthesis of potent kinase inhibitors, underscoring its significance in the development of targeted therapies for oncology and inflammatory diseases.[2][3]
Physicochemical and Spectroscopic Profile
Precise characterization is the bedrock of reproducible chemical science. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂O₂ | [4] |
| Molecular Weight | 176.17 g/mol | [4] |
| CAS Number | 394223-02-0 | [4] |
| Appearance | Typically a white to off-white or pale yellow solid. | Inferred from related compounds. |
| Melting Point | Not explicitly reported; the parent carboxylic acid melts at 205-209 °C.[5] | [5] |
| Solubility | Expected to have low solubility in water, soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane. | Inferred from structure. |
Spectroscopic Signature
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the three pyridine protons and the two pyrrole protons, in addition to the methyl ester singlet. The pyrrole N-H proton typically appears as a broad singlet at high chemical shift (>11 ppm). The C3-H of the pyrrole ring will appear as a singlet, while the pyridine protons will exhibit doublet and doublet-of-doublets splitting patterns characteristic of the substitution pattern. The methyl group (O-CH₃) will be a sharp singlet around 3.8-4.0 ppm.
-
¹³C NMR: The carbon spectrum will display nine distinct signals. The carbonyl carbon of the ester will be the most downfield signal (typically >160 ppm). The remaining signals will correspond to the carbons of the fused heterocyclic rings.
-
Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z 176 or 177, respectively.
-
Infrared (IR) Spectroscopy: Key absorption bands will include N-H stretching (around 3100-3300 cm⁻¹), C=O stretching of the ester (around 1700-1720 cm⁻¹), and C=C/C=N stretching bands in the aromatic region (1500-1600 cm⁻¹).
Synthesis and Chemical Reactivity
The synthesis of the 7-azaindole core is a well-trodden path in organic chemistry, with both classical and modern methods available. The choice of strategy often depends on the desired substitution pattern and the scale of the reaction.
Established Synthetic Strategies for the 7-Azaindole Core
Several robust methods have been developed for constructing the 1H-pyrrolo[2,3-b]pyridine skeleton. The causality behind selecting a particular route often involves balancing starting material availability, regioselectivity, and tolerance to other functional groups.
-
Palladium-Catalyzed Cross-Coupling: Modern synthetic chemistry heavily relies on transition-metal catalysis. The Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by an intramolecular cyclization, is a powerful and versatile method for creating the 7-azaindole ring system.[8] This approach allows for the introduction of substituents at the C2 position directly.
Caption: Sonogashira coupling approach to the 7-azaindole core.
-
Bartoli Indole Synthesis: This classical named reaction involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent.[9] For 7-azaindole synthesis, a substituted 2-nitropyridine is used. The steric hindrance of the ortho-substituent is crucial for facilitating the key[10][10]-sigmatropic rearrangement in the mechanism.[9] This method is particularly effective for producing indoles with substituents at the C7 (in this case, the pyridine nitrogen) and C4 positions.
Recommended Protocol: Synthesis of this compound
A practical and efficient route involves the synthesis of the corresponding ethyl ester followed by a straightforward transesterification. This two-step process is often more reliable than direct esterification of the carboxylic acid, which can be complicated by the amphoteric nature of the azaindole ring.
Step 1: Synthesis of Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
This step can be achieved via several published methods, often starting from 2-amino-3-methylpyridine or a related precursor. One common approach is a variation of the Reissert synthesis.
Step 2: Transesterification to this compound
This protocol is a self-validating system; the reaction can be easily monitored for completion, and the product is readily purified.
References
- 1. ajol.info [ajol.info]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. METHYL 7-AZAINDOLE-2-CARBOXYLATE;394223-02-0 [abichem.com]
- 5. Buy methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate | 849067-96-5 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 9. CN102827162A - Preparation method of 2-methyl-7-azaindole - Google Patents [patents.google.com]
- 10. US5681959A - Chemical synthesis of azaindoles - Google Patents [patents.google.com]
The Definitive Guide to the Structural Elucidation of Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a prominent member of the 7-azaindole class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry and drug discovery. Its structural similarity to indole allows it to act as a bioisostere, while the integrated pyridine ring imparts unique physicochemical properties that are advantageous for modulating biological targets. This guide provides a comprehensive, in-depth analysis of the methodologies and scientific reasoning employed in the definitive structure elucidation of this key molecule. We will traverse the synthetic pathway, delve into the intricacies of spectroscopic analysis—including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—and explore the three-dimensional architecture through crystallographic principles. Each analytical technique is presented not merely as a procedural step, but as a crucial piece of a larger puzzle, with an emphasis on the causality behind experimental choices and the self-validating nature of a multi-faceted analytical approach.
Introduction: The Significance of the 7-Azaindole Core
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, skeleton is a privileged scaffold in modern pharmacology. Its derivatives have demonstrated a wide array of biological activities, including but not limited to, kinase inhibition, and have been successfully incorporated into approved therapeutics.[1][2][3][4] The strategic placement of a nitrogen atom in the six-membered ring modifies the electron distribution, hydrogen bonding capabilities, and metabolic stability compared to its indole counterpart, making it a valuable tool for drug designers.[5] this compound serves as a versatile intermediate in the synthesis of more complex, biologically active molecules.[6] A thorough and unambiguous confirmation of its structure is, therefore, a foundational prerequisite for its application in any research or development endeavor.
Synthesis of this compound: A Strategic Approach
The synthesis of the target compound is typically achieved through a multi-step process, commencing from readily available precursors. A common and effective strategy involves the construction of the pyrrole ring onto a pre-existing pyridine moiety.
Synthetic Pathway Overview
The logical flow for the synthesis begins with a suitable aminopyridine derivative, which undergoes cyclization to form the bicyclic 7-azaindole core, followed by esterification to yield the final product.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative method for the synthesis of this compound, based on established methodologies for similar derivatives.[7]
Step 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
-
Reaction Setup: To a solution of 2-amino-3-iodopyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a terminal alkyne bearing a carboxylate precursor, for example, propiolic acid ethyl ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq).
-
Base Addition: Add a suitable base, typically an amine such as triethylamine (TEA) (2.5 eq).
-
Reaction Conditions: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Cyclization: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate. The crude product is then subjected to base-mediated hydrolysis (e.g., using NaOH in methanol/water) to hydrolyze the ester and facilitate the intramolecular cyclization to form the sodium salt of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
-
Acidification and Isolation: Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and dry under vacuum.
Step 2: Esterification to this compound
-
Reaction Setup: Suspend the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq) in methanol.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture and neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Spectroscopic Characterization: The Molecular Fingerprint
The unambiguous identification of this compound relies on a synergistic combination of spectroscopic techniques. Each method provides a unique set of data that, when combined, leaves no doubt as to the molecule's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
3.1.1. Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[2]
-
¹H NMR Data Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. 16 to 64 scans are usually sufficient for a good signal-to-noise ratio.[2]
-
¹³C NMR Data Acquisition: Acquire the carbon NMR spectrum using a standard proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing a baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]
3.1.2. Predicted ¹H NMR Spectrum and Interpretation
Based on the structure and data from analogous compounds, the following proton signals are expected for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NH (H1) | ~11.0 - 12.0 | broad singlet | - | 1H |
| H4 | ~8.2 - 8.4 | doublet of doublets | ~4.5, 1.5 | 1H |
| H6 | ~8.0 - 8.2 | doublet of doublets | ~7.8, 1.5 | 1H |
| H3 | ~7.2 - 7.4 | singlet | - | 1H |
| H5 | ~7.0 - 7.2 | doublet of doublets | ~7.8, 4.5 | 1H |
| OCH₃ | ~3.9 - 4.1 | singlet | - | 3H |
-
Causality of Chemical Shifts: The protons on the pyridine ring (H4, H5, H6) are expected to be in the aromatic region, with their specific shifts influenced by the electron-withdrawing effect of the pyridine nitrogen. The pyrrole proton (H3) will also be in the aromatic region but is typically more shielded than the pyridine protons. The NH proton is expected to be significantly downfield due to its acidic nature and potential for hydrogen bonding. The methyl ester protons will appear as a sharp singlet in the upfield region.
3.1.3. Predicted ¹³C NMR Spectrum and Interpretation
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~160 - 165 |
| C7a | ~148 - 152 |
| C4 | ~145 - 148 |
| C2 | ~130 - 135 |
| C6 | ~128 - 132 |
| C5 | ~118 - 122 |
| C3a | ~115 - 120 |
| C3 | ~105 - 110 |
| OCH₃ | ~50 - 55 |
-
Rationale: The carbonyl carbon of the ester will be the most downfield signal. The carbons of the pyridine ring will be in the aromatic region, with C4 and C7a being the most deshielded due to their proximity to the nitrogen atoms. The pyrrole carbons will also be in the aromatic region, with C3 typically being the most shielded.
3.1.4. Advanced 2D NMR Techniques
To definitively assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and valuable information about its fragmentation pattern, further confirming the structure.
3.2.1. Experimental Protocol for MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[8]
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI). Acquire the spectrum in positive ion mode. For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer is used.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) and compare it to the calculated exact mass.
3.2.2. Expected Mass Spectrum
-
Molecular Formula: C₉H₈N₂O₂
-
Calculated Exact Mass: 176.0586
-
Expected [M+H]⁺: 177.0664
The observation of a molecular ion peak corresponding to this exact mass in HRMS provides strong evidence for the elemental composition of the molecule. Fragmentation patterns can also be analyzed to confirm the connectivity of the atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
3.3.1. Experimental Protocol for IR Analysis
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample (1-2 mg) is finely ground with dry potassium bromide (100-200 mg) and pressed into a transparent disk.[1] Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.[4]
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
3.3.2. Expected IR Spectrum and Interpretation
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3300 - 3400 | N-H | Stretching |
| ~3100 - 3000 | Aromatic C-H | Stretching |
| ~2950 - 2850 | Aliphatic C-H (in OCH₃) | Stretching |
| ~1700 - 1730 | C=O (ester) | Stretching |
| ~1600 - 1450 | C=C and C=N (aromatic) | Stretching |
| ~1250 - 1000 | C-O (ester) | Stretching |
The presence of a sharp, strong absorption band in the carbonyl region is characteristic of the ester group. The N-H stretch of the pyrrole ring will appear as a relatively broad band.
Crystallographic Analysis: The Three-Dimensional Structure
While spectroscopic methods provide information about the connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state.
Although a specific crystal structure for this compound may not be publicly available, analysis of related structures, such as 5-bromo-1H-pyrrolo[2,3-b]pyridine, reveals key structural features.[3]
-
Planarity: The fused pyrrolo[2,3-b]pyridine ring system is essentially planar.[3]
-
Hydrogen Bonding: In the solid state, molecules often form centrosymmetric dimers through N-H···N hydrogen bonds between the pyrrole NH and the pyridine nitrogen of an adjacent molecule.[3] This intermolecular interaction is a hallmark of the 7-azaindole scaffold.
Conclusion: A Self-Validating Approach to Structure Elucidation
The definitive structural elucidation of this compound is not achieved through a single analytical technique but by the convergence of evidence from multiple, orthogonal methods. The synthesis provides the material, while NMR spectroscopy maps out the carbon and proton framework. Mass spectrometry confirms the elemental composition and molecular weight to a high degree of accuracy. Infrared spectroscopy identifies the key functional groups present. Finally, crystallographic analysis of closely related structures provides insight into the solid-state conformation and intermolecular interactions. This comprehensive, self-validating approach ensures the highest level of scientific integrity and provides the robust characterization necessary for the confident application of this important molecule in research and drug development.
References
-
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine. National Institutes of Health. [Link]
-
FTIR Principles and Sample Preparation. LPD Lab Services Ltd. [Link]
-
NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Khaled M.H. Hilmy, et al. [Link]
-
Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
-
Synthesis of Azaindoles. Organic Chemistry Portal. [Link]
-
1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. [Link]
-
Methyl 1h-pyrrolo[2,3-b]pyridine-3-carboxylate (C9H8N2O2). PubChemLite. [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. The Royal Society of Chemistry. [Link]
-
Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]
-
Azaindole synthesis. Organic Chemistry Portal. [Link]
-
methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate. PubChem. [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]
-
2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. 1H-PYRROLO[2,3-B]PYRIDINE, 2-METHYL-(23612-48-8) 1H NMR [m.chemicalbook.com]
- 3. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azaindole synthesis [organic-chemistry.org]
- 8. 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | C8H6N2O2 | CID 7144623 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
CAS Number: 394223-02-0
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, properties, reactivity, and applications.
Introduction: The Significance of the 7-Azaindole Scaffold
This compound belongs to the 7-azaindole class of compounds, which are bioisosteres of indole. The replacement of the benzene ring in indole with a pyridine ring introduces a nitrogen atom that can act as a hydrogen bond acceptor, enhancing the molecule's ability to interact with biological targets and often improving its physicochemical properties, such as solubility.[1][2] The 7-azaindole scaffold is a "privileged structure" in drug discovery, forming the core of numerous biologically active molecules, including kinase inhibitors used in oncology.[2][3][4] The title compound, with a methyl carboxylate group at the 2-position, is a versatile intermediate for the synthesis of more complex and potent pharmaceutical agents.[4]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in research and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 394223-02-0 | [5] |
| Molecular Formula | C₉H₈N₂O₂ | [5] |
| Molecular Weight | 176.17 g/mol | [5] |
| Appearance | Solid (predicted) | [6] |
| Solubility | Slightly soluble in water (predicted for the parent carboxylic acid) | [7] |
Spectroscopic Data (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals for the aromatic protons on both the pyrrole and pyridine rings, as well as a characteristic singlet for the methyl ester protons around 3.8-4.0 ppm. The NH proton of the pyrrole ring will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display signals for the nine carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to resonate in the range of 160-170 ppm. The chemical shifts of the aromatic carbons will be influenced by the nitrogen atoms in the heterocyclic system.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (176.17). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Synthesis of this compound
The synthesis of 7-azaindole derivatives can be achieved through various strategies, often involving the construction of the pyrrole ring onto a pre-existing pyridine core or vice-versa.[9][10] A common approach for the synthesis of 2-substituted 7-azaindoles involves the cyclization of appropriately substituted aminopyridines.
General Synthetic Strategies
Several methods have been developed for the synthesis of the 7-azaindole nucleus, including:
-
Fischer Indole Synthesis: While a classic method for indole synthesis, its application to azaindoles can be less efficient.[9]
-
Bartoli Indole Synthesis: This method is often more suitable for the synthesis of 7-azaindoles from nitro-pyridines.
-
Transition-Metal Catalyzed Cyclizations: Palladium- and rhodium-catalyzed reactions have emerged as powerful tools for constructing the 7-azaindole scaffold, offering high efficiency and functional group tolerance.[11]
Illustrative Synthetic Protocol: Transesterification
A plausible and efficient method for the preparation of this compound is the transesterification of the corresponding ethyl ester. This method is advantageous when the ethyl ester is more readily accessible synthetically.
Reaction: Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate to this compound
Caption: Transesterification of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
Step-by-Step Methodology:
-
Dissolution: Dissolve ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate in a large excess of methanol.
-
Catalyst Addition: Add a catalytic amount of a suitable base, such as potassium carbonate or sodium methoxide.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, neutralize the base with a mild acid (e.g., acetic acid).
-
Isolation: Remove the methanol under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography to yield the desired this compound.
Reactivity and Chemical Transformations
The reactivity of this compound is governed by the interplay of the electron-rich pyrrole ring, the electron-deficient pyridine ring, and the electrophilic ester group.
Reactivity of the 7-Azaindole Core
-
Electrophilic Aromatic Substitution: The pyrrole ring is more susceptible to electrophilic attack than the pyridine ring. The C3 position is the most common site for electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation.[12]
-
N-Functionalization: The nitrogen atom of the pyrrole ring can be alkylated, acylated, or protected with various protecting groups.
-
Metal-Catalyzed Cross-Coupling Reactions: The pyridine ring can be functionalized via cross-coupling reactions, such as Suzuki and Sonogashira couplings, typically after halogenation of one of the pyridine carbons.[12]
Caption: Key reactivity pathways of this compound.
Reactivity of the 2-Methoxycarbonyl Group
The methyl ester at the 2-position can undergo typical ester transformations:
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid is a key intermediate for further modifications.[4]
-
Amidation: The ester can be converted to a variety of amides by reaction with amines. This is a crucial step in the synthesis of many bioactive compounds, including the PDE4B inhibitors discussed below.[4]
Applications in Drug Discovery and Medicinal Chemistry
The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors. The nitrogen at position 7 and the NH of the pyrrole ring can form key hydrogen bond interactions with the hinge region of the kinase active site.[2] this compound serves as a valuable starting material for the synthesis of such inhibitors.
Precursor to Phosphodiesterase 4B (PDE4B) Inhibitors
A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been developed as potent and selective inhibitors of PDE4B, an enzyme implicated in inflammatory and neurological disorders.[4] The synthesis of these inhibitors starts from the corresponding 2-carboxylic acid, which can be obtained by the hydrolysis of this compound. The carboxylic acid is then coupled with various amines to generate a library of carboxamide derivatives for structure-activity relationship (SAR) studies.[4]
Building Block for Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The 1H-pyrrolo[2,3-b]pyridine core has also been utilized in the development of potent inhibitors of FGFRs, which are attractive targets for cancer therapy.[3][13] While the examples in the literature often showcase modifications at other positions, the 2-carboxylate provides a handle for introducing substituents that can modulate the potency and selectivity of the inhibitors.
Safety and Handling
While a specific safety data sheet (SDS) for this compound was not found, data from related compounds suggest that it should be handled with care.[14][15]
-
Hazards: The compound is likely to be a skin and eye irritant and may cause respiratory irritation.[14][15]
-
Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][14][15]
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[5][14][15]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5][14]
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]
-
Conclusion
This compound is a strategically important building block in modern medicinal chemistry. Its 7-azaindole core provides a privileged scaffold for interacting with a variety of biological targets, most notably protein kinases. The methyl ester at the 2-position offers a versatile handle for further chemical modifications, enabling the synthesis of diverse libraries of compounds for drug discovery programs. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in the development of novel therapeutics.
References
-
Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate: A Versatile Pharmaceutical Intermediate for Advanced Synthesis. (n.d.). Retrieved January 6, 2026, from [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. (n.d.). Retrieved January 6, 2026, from [Link]
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (2021, June 9). Retrieved January 6, 2026, from [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. (2001, May 1). Retrieved January 6, 2026, from [Link]
-
Synthesis of Azaindoles. (n.d.). Retrieved January 6, 2026, from [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC. (2021, June 9). Retrieved January 6, 2026, from [Link]
-
Azaindole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]
-
NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION Khaled M.H. (2023). Bulletin of the Chemical Society of Ethiopia, 37(4), 983-994. [Link]
-
1H-Pyrrolo[2,3-b]pyridine - the NIST WebBook. (n.d.). Retrieved January 6, 2026, from [Link]
-
1H-Pyrrolo[2,3-B]Pyridine-3-Carboxylic acid - ChemBK. (2024, April 9). Retrieved January 6, 2026, from [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. (2020, August 12). Retrieved January 6, 2026, from [Link]
-
Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC. (2022, April 26). Retrieved January 6, 2026, from [Link]
-
Methyl 1h-pyrrolo[2,3-b]pyridine-3-carboxylate (C9H8N2O2) - PubChemLite. (n.d.). Retrieved January 6, 2026, from [Link]
-
methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate | C9H8N2O2 | CID 21110084 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PubMed Central. (2023, October 1). Retrieved January 6, 2026, from [Link]
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents. (n.d.).
-
The Azaindole Framework in the Design of Kinase Inhibitors - MDPI. (2015, July 29). Retrieved January 6, 2026, from [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PubMed Central. (2023, October 1). Retrieved January 6, 2026, from [Link]
-
Cas 872355-63-0,METHYL 1H-PYRROLO[3,2-B]PYRIDINE-5-CARBOXYLATE | lookchem. (n.d.). Retrieved January 6, 2026, from [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. (2021, September 29). Retrieved January 6, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. CN102827162A - Preparation method of 2-methyl-7-azaindole - Google Patents [patents.google.com]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Methyl 1H-pyrrolo 2,3-b pyridine-4-carboxylate AldrichCPR 351439-07-1 [sigmaaldrich.com]
- 7. 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid(1251165-53-3) 1H NMR [m.chemicalbook.com]
- 8. 1H-PYRROLO[2,3-B]PYRIDINE, 2-METHYL-(23612-48-8) 1H NMR [m.chemicalbook.com]
- 9. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 10. Azaindole synthesis [organic-chemistry.org]
- 11. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. chemicalbook.com [chemicalbook.com]
- 15. synquestlabs.com [synquestlabs.com]
The 1H-Pyrrolo[2,3-b]pyridine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This technical guide provides a comprehensive overview of the diverse biological activities associated with this core structure, with a particular focus on its role in the development of kinase inhibitors for oncology. We will delve into the key mechanisms of action, supported by detailed signaling pathway diagrams, and provide robust, step-by-step experimental protocols for the evaluation of compounds featuring this esteemed heterocyclic system. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery of novel therapeutics based on the 1H-pyrrolo[2,3-b]pyridine core.
Introduction: The Rise of a Versatile Heterocycle
The 1H-pyrrolo[2,3-b]pyridine core is a bicyclic aromatic heterocycle that is isosteric to indole. This structural analogy to a ubiquitous biological motif has rendered it a highly attractive starting point for the design of novel bioactive molecules.[1] Its unique electronic properties and the presence of both hydrogen bond donor and acceptor functionalities allow it to effectively mimic the interactions of endogenous ligands with their protein targets.[2] The 7-azaindole scaffold has been successfully incorporated into a multitude of clinical candidates and approved drugs, underscoring its significance in contemporary drug discovery.[2] This guide will explore the multifaceted biological activities of this core, with a primary focus on its most prominent application: kinase inhibition.
Kinase Inhibition: A Dominant Therapeutic Application
Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated potent inhibitory activity against a broad spectrum of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in cancer and other diseases.[1] The 7-azaindole moiety often serves as a "hinge-binder," forming key hydrogen bonding interactions with the backbone of the kinase hinge region, a critical feature for ATP-competitive inhibition.[2]
Mechanism of Action: Targeting the Kinase Hinge
The inhibitory mechanism of many 7-azaindole-based kinase inhibitors involves their ability to occupy the ATP-binding pocket of the target kinase. The nitrogen atom at position 7 of the pyridine ring typically acts as a hydrogen bond acceptor, while the hydrogen on the pyrrole nitrogen at position 1 serves as a hydrogen bond donor. This bidentate hydrogen bonding pattern with the kinase hinge region effectively blocks the binding of ATP, thereby inhibiting the kinase's catalytic activity.[2]
Key Kinase Targets and Associated Signaling Pathways
Aberrant FGFR signaling is a key driver in various cancers.[3][4] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[3][4] These compounds have shown efficacy in preclinical models of cancers with FGFR alterations.[3][4]
Signaling Pathway Diagram: FGFR Inhibition
Caption: FGFR signaling pathway and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine derivatives.
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[5][6] Its hyperactivation is a common feature in many cancers.[6] The 7-azaindole scaffold has been successfully employed to develop potent and selective PI3K inhibitors.[1]
Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition
Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by 7-azaindole derivatives.
The JAK/STAT signaling pathway is essential for mediating cellular responses to a variety of cytokines and growth factors, playing a critical role in immunity and inflammation.[][8] Dysregulation of this pathway is implicated in autoimmune diseases and cancers.[8] 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent JAK inhibitors, showing promise as immunomodulatory and anti-inflammatory agents.[9][10]
Signaling Pathway Diagram: JAK/STAT Inhibition
Caption: The JAK/STAT signaling pathway and its modulation by 7-azaindole-based inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the in vitro inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives against a target kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).[11]
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
Luminescence-based kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should typically be ≤1%.
-
Kinase Reaction Setup:
-
Add the kinase reaction buffer to the wells of the microplate.
-
Add the test compounds at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the kinase to all wells except the negative control.
-
Add the kinase-specific substrate to all wells.
-
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP to all wells. Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 30-60 minutes).
-
Signal Detection:
-
Allow the plate and the luminescence-based kinase assay reagent to equilibrate to room temperature.
-
Add an equal volume of the kinase assay reagent to each well.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: A generalized workflow for a luminescence-based in vitro kinase inhibition assay.
Anticancer Activity: Cellular Evaluation
Beyond enzymatic assays, it is crucial to assess the effects of 1H-pyrrolo[2,3-b]pyridine derivatives on cancer cells to determine their therapeutic potential. Various cell-based assays are employed to evaluate parameters such as cytotoxicity, cell proliferation, and apoptosis.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.
Beyond Cancer: A Scaffold for Diverse Therapeutic Areas
The therapeutic potential of the 1H-pyrrolo[2,3-b]pyridine core extends beyond oncology. Its derivatives have shown promise in various other therapeutic areas.
Antifungal Activity
Certain 7-azaindole derivatives have demonstrated significant antifungal activity, particularly against phytopathogenic fungi like Pyricularia oryzae, the causative agent of rice blast disease.[3] The mechanism of action is thought to involve the disruption of fungal cell processes.[3]
This method, based on CLSI guidelines, is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[13][14]
Materials:
-
Fungal isolates
-
Standardized RPMI-1640 medium
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the RPMI-1640 medium in the wells of a microtiter plate.
-
Inoculation: Add the standardized fungal inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by measuring the optical density.
Phosphodiesterase 4B (PDE4B) Inhibition
PDE4B is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels and is a target for the treatment of inflammatory and neurological disorders.[15][16] 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective PDE4B inhibitors.[15][16]
This assay measures the inhibition of PDE4B activity by monitoring the hydrolysis of a fluorescently labeled cAMP substrate.[17][18]
Materials:
-
Recombinant human PDE4B enzyme
-
Fluorescently labeled cAMP (e.g., FAM-cAMP)
-
PDE assay buffer
-
Binding agent (for the hydrolyzed product)
-
Test compounds
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Reaction Setup: In the wells of the microplate, combine the PDE assay buffer, the test compound at various concentrations, and the PDE4B enzyme.
-
Initiation and Incubation: Initiate the reaction by adding the FAM-cAMP substrate. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the binding agent to stop the reaction and bind to the hydrolyzed product.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader. An increase in polarization indicates enzymatic activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Antiviral Activity
The 7-azaindole scaffold has also been explored for its antiviral potential.[19][20] For instance, derivatives have been identified as inhibitors of the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, a critical step in viral entry.[9] Other studies have highlighted its potential against viruses like HIV and respiratory syncytial virus (RSV).[19][21]
Neurological Applications
The 1H-pyrrolo[2,3-b]pyridine core is being investigated for its potential in treating neurodegenerative diseases. For example, derivatives have been designed as potent inhibitors of glycogen synthase kinase 3β (GSK-3β), a key enzyme implicated in the pathology of Alzheimer's disease.
Summary and Future Perspectives
The 1H-pyrrolo[2,3-b]pyridine core has unequivocally established itself as a cornerstone in modern medicinal chemistry. Its remarkable ability to serve as a scaffold for potent and selective inhibitors of a wide range of biological targets, particularly protein kinases, has led to significant advancements in the development of novel therapeutics. The versatility of this heterocycle continues to inspire the design of new chemical entities for an expanding array of diseases, from cancer and fungal infections to inflammatory conditions and neurological disorders.
As our understanding of disease biology deepens, the strategic application of the 7-azaindole scaffold will undoubtedly continue to yield innovative drug candidates. Future research will likely focus on the development of next-generation inhibitors with improved selectivity profiles, enhanced pharmacokinetic properties, and novel mechanisms of action. The continued exploration of the chemical space around this privileged core, guided by the principles of structure-based drug design and a thorough understanding of its biological activities, holds immense promise for addressing unmet medical needs.
References
-
Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., Ye, T., Luo, Y., & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21575–21585. [Link]
-
Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
-
FGF/FGFR signaling pathway involved resistance in various cancer types. (2020). Journal of Hematology & Oncology, 13(1), 1-19. [Link]
-
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
-
O'Shea, P. D., & Chen, Y. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Journal of Medicinal Chemistry, 61(15), 6437-6461. [Link]
-
Wang, Z., Wu, X., & Zhang, Y. (2019). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 24(23), 4338. [Link]
-
Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. (2018). Frontiers in Pharmacology, 9, 1073. [Link]
-
Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
-
PI3K/AKT/mTOR Signaling Pathway Illustration Agent. (n.d.). SciSpace. Retrieved January 6, 2026, from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 6, 2026, from [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Fourth Informational Supplement. CLSI document M27-S4. Clinical and Laboratory Standards Institute. [Link]
-
MTT assay protocol: Guide to measuring cell viability & proliferation. (2025). CLYTE Technologies. [Link]
-
Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle. (2025). Medical Notes. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2020). ACS Medicinal Chemistry Letters, 11(6), 1145-1151. [Link]
-
Quality control and reference guidelines for CLSI broth microdilution method (M38-A document) for susceptibility testing of anidulafungin against molds. (2006). Journal of Clinical Microbiology, 44(10), 3687-3691. [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]
-
M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (2017). CLSI. [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (2023). European Journal of Medicinal Chemistry, 258, 115598. [Link]
-
PDE4B (Rat) Assay Kit. (n.d.). BPS Bioscience. Retrieved January 6, 2026, from [Link]
-
PI3K/AKT/mTOR pathway. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
-
A review on recent developments of indole-containing antiviral agents. (2018). European Journal of Medicinal Chemistry, 157, 1254-1273. [Link]
-
Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. (2025). European Journal of Medicinal Chemistry, 283, 117008. [Link]
-
PDE4B1 Assay Kit. (n.d.). BPS Bioscience. Retrieved January 6, 2026, from [Link]
-
Discovery of (aza)indole derivatives as novel respiratory syncytial virus fusion inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3384-3388. [Link]
-
Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. (2015). Chemical & Pharmaceutical Bulletin, 63(5), 341-353. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2020). ACS Medicinal Chemistry Letters, 11(6), 1145-1151. [Link]
-
Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives. (2022). ACS Omega, 7(13), 10834-10857. [Link]
-
Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogs as Potential Anti-Viral Agents for the Treatment of Influenza. (2017). ACS Medicinal Chemistry Letters, 8(3), 360-365. [Link]
-
Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (2017). Molecules, 22(11), 1933. [Link]
-
Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience. Retrieved January 6, 2026, from [Link]
-
(A) The JAK-STAT signaling pathway; (B) various biological responses... - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
-
The role of JAK/STAT signaling pathway and its inhibitors in diseases. (2020). International Immunopharmacology, 80, 106210. [Link]
-
Fluorescence Polarization Detection. (n.d.). BMG LABTECH. Retrieved January 6, 2026, from [Link]
-
PDE4C1 Assay Kit. (n.d.). BPS Bioscience. Retrieved January 6, 2026, from [Link]
-
JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. (2022). Frontiers in Immunology, 13, 1035212. [Link]
-
The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment. (2022). Molecules, 27(18), 5877. [Link]
-
In vitro kinase assay. (2024). protocols.io. [Link]
-
Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. (2025). ResearchGate. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances, 11(35), 21575-21585. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchhub.com [researchhub.com]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 14. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 15. journals.asm.org [journals.asm.org]
- 16. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Discovery of (aza)indole derivatives as novel respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of 7-Azaindole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold of 7-Azaindole
The 7-azaindole scaffold, a bioisostere of the natural indole ring system, has garnered significant interest in medicinal chemistry and drug discovery.[1][2] Its unique structure, which features a pyridine ring fused to a pyrrole ring, allows it to act as an excellent "hinge-binding" motif.[3][4] The pyridine nitrogen serves as a hydrogen bond acceptor, while the pyrrole NH group acts as a hydrogen bond donor, facilitating strong interactions with the hinge region of kinase ATP-binding sites.[3][4] This characteristic has made 7-azaindole a "privileged fragment" in the design of kinase inhibitors.[3][5] Beyond kinase inhibition, this versatile scaffold has demonstrated a broad spectrum of pharmacological activities, including antimicrobial, neuroprotective, analgesic, and hypotensive effects.[6][7][8][9] This guide provides an in-depth technical overview of the pharmacological profile of 7-azaindole derivatives, focusing on their mechanisms of action, structure-activity relationships, and key experimental protocols for their evaluation.
Kinase Inhibition in Oncology: A Cornerstone of 7-Azaindole's Therapeutic Potential
The ability of 7-azaindole derivatives to act as ATP-competitive kinase inhibitors has been a major driver of their development, leading to the FDA approval of vemurafenib for the treatment of melanoma.[3][4] These compounds have shown inhibitory activity against a wide range of kinases implicated in cancer progression.[4][10]
Mechanism of Action: Hinge-Binding and Beyond
The primary mechanism by which 7-azaindole derivatives inhibit kinases is by forming two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[3][4] This interaction stabilizes the inhibitor within the ATP-binding pocket, preventing the kinase from carrying out its phosphorylation function.
While many 7-azaindole-based inhibitors are Type I, binding to the active "DFG-in" conformation of the kinase, some have been developed as Type II inhibitors.[3][10] These Type II inhibitors bind to the inactive "DFG-out" conformation, often accessing a deeper allosteric pocket and offering a different selectivity profile.[3]
Key Kinase Targets and Potent Derivatives
7-azaindole derivatives have been successfully designed to target a multitude of kinases involved in oncogenic signaling pathways.
-
PI3K (Phosphoinositide 3-kinase): A novel series of 7-azaindole derivatives has been discovered as potent PI3K inhibitors, with some compounds exhibiting subnanomolar IC50 values and potent antiproliferative activity in various human tumor cell lines.[11] The 7-azaindole scaffold in these inhibitors forms two hydrogen bonds with Val882 in the PI3K hinge region.[11]
-
B-RAF: Vemurafenib, a potent inhibitor of the B-RAF V600E mutant kinase, is a prime example of a successful 7-azaindole-based drug.[3][4]
-
ABL/SRC: Researchers have developed dual ABL/SRC inhibitors based on the 7-azaindole core, aiming for broader activity against multiple oncogenic kinases.[10]
-
Multi-targeted Kinase Inhibitors: The versatility of the 7-azaindole scaffold allows for the development of multi-targeted kinase inhibitors (MTKIs) that can simultaneously inhibit kinases involved in tumorigenesis and angiogenesis, such as VEGFR2, FLT-3, and JAK2.[10][12]
| Compound/Derivative | Target Kinase | IC50 (nM) |
| 7-azaindole derivative 164 | CDK1 | 7 |
| CDK2 | 3 | |
| 7-azaindole analogue 178d | VEGFR2 | 37 |
| 6-azaindole derivative 178c | VEGFR2 | 48 |
| GSK3β | 9 | |
| FLT-3 | 18 | |
| C-3 aryl-7-azaindole derivative 94 | JAK2 | 260 |
| 7-azaindole derivative 97 | JAK2 | 1 |
| Compound B13 | PI3Kγ | 0.5 |
Table 1: IC50 values of selected 7-azaindole derivatives against various kinases.[11][12]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: PI3K)
This protocol outlines a typical in vitro assay to determine the inhibitory activity of a 7-azaindole derivative against a target kinase like PI3K.
1. Reagents and Materials:
- Recombinant human PI3K enzyme
- PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
- ATP (Adenosine triphosphate), [γ-33P]ATP
- 7-azaindole test compound
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% CHAPS)
- Stop solution (e.g., 100 mM EDTA)
- Phospholipid vesicles
- Filter plates and scintillation counter
2. Procedure:
- Prepare serial dilutions of the 7-azaindole test compound in DMSO.
- In a 96-well plate, add the kinase buffer, the test compound dilutions, and the recombinant PI3K enzyme.
- Incubate for 15 minutes at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding a mixture of ATP (spiked with [γ-33P]ATP) and the PIP2 substrate.
- Allow the reaction to proceed for a defined time (e.g., 60 minutes) at room temperature.
- Terminate the reaction by adding the stop solution.
- Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
- Wash the filter plate to remove unincorporated [γ-33P]ATP.
- Measure the radioactivity on the filter plate using a scintillation counter.
- Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Causality behind Experimental Choices: The use of a radioactive isotope like [γ-33P]ATP provides a highly sensitive and direct measure of kinase activity. The choice of buffer components and substrate concentrations is optimized to ensure linear reaction kinetics.
Caption: Workflow for an in vitro kinase inhibition assay.
Antimicrobial Activity: A Broad Spectrum of Action
7-azaindole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[9][13][14][15]
Spectrum of Activity and Potent Derivatives
Studies have shown that various substituted 7-azaindole derivatives possess antibacterial and antifungal properties.[13][16] For instance, certain derivatives have shown notable activity against Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) as low as 3.9 µg/mL.[16] The antibacterial activity of these compounds is often evaluated against a panel of clinically relevant bacteria, including multi-drug-resistant strains.[13]
| Compound | Organism | MIC (µg/mL) |
| 2,5-disubstituted 7-azaindole | Cryptococcus neoformans | 3.9 |
| 4,7-dihydro-4-oxo-1,2-dimethyl-7-ethyl-7-azaindole-5-carboxylic acid | Various Bacteria | Potent Activity |
Table 2: Antimicrobial activity of selected 7-azaindole derivatives.[13][16]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the standard broth microdilution method to determine the MIC of a 7-azaindole derivative against a bacterial strain.
1. Reagents and Materials:
- 7-azaindole test compound
- Bacterial strain (e.g., Staphylococcus aureus)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Positive control (bacterial suspension without compound)
- Negative control (broth only)
- Standard antibiotic (e.g., ciprofloxacin)
2. Procedure:
- Prepare a stock solution of the 7-azaindole derivative in a suitable solvent (e.g., DMSO).
- In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB.
- Prepare the bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
- Add the standardized bacterial inoculum to each well containing the compound dilutions.
- Include positive and negative controls in separate wells.
- Incubate the plates at 37°C for 18-24 hours.
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Self-Validating System: The inclusion of positive and negative controls ensures the viability of the bacteria and the sterility of the medium, respectively. The standard antibiotic serves as a reference for assay performance.
Caption: Workflow for MIC determination by broth microdilution.
Neuromodulatory and Neuroprotective Roles
Recent research has highlighted the potential of 7-azaindole derivatives in the treatment of neurodegenerative diseases, particularly Alzheimer's disease.[17][18] Their mechanism of action in this context often involves the modulation of key kinases involved in neuroinflammation and neuronal signaling, as well as the inhibition of pathological protein aggregation.[17][18]
Targeting Kinases in Neurodegeneration
7-azaindole-based compounds have been designed as dual-target inhibitors of Fyn proto-oncogene kinase and glycogen synthase kinase-3β (GSK-3β).[18] Both of these kinases are implicated in the progression of neurodegenerative processes.[18] By simultaneously inhibiting these targets, these compounds may offer a more effective therapeutic strategy.
Inhibition of Amyloid-β Aggregation
The aggregation of amyloid-β (Aβ) peptides is a central pathological event in Alzheimer's disease.[17] Novel 7-azaindole derivatives with substituents at the 3-position have been synthesized and shown to inhibit the self-assembly of Aβ into toxic oligomers and fibrils.[17] These modifications also improve the physicochemical properties of the compounds, enhancing their potential for brain penetration.[17]
Caption: Therapeutic targets of 7-azaindole derivatives in neurodegeneration.
Other Notable Pharmacological Activities
Beyond the major areas of oncology, infectious diseases, and neurology, 7-azaindole derivatives have been investigated for a range of other biological activities:
-
Analgesic and Hypotensive Activity: Some synthesized 7-azaindole derivatives have demonstrated significant analgesic activity in thermal stimuli tests and have also been shown to cause a slight fall in blood pressure in normotensive rats.[7][8][19]
-
CCR2 Antagonists: A series of 7-azaindole piperidine derivatives have been identified as potent antagonists of the C-C chemokine receptor 2 (CCR2), with IC50 values in the nanomolar range.[20] CCR2 is a target for inflammatory diseases.
Structure-Activity Relationship (SAR) Insights
The pharmacological activity of 7-azaindole derivatives is highly dependent on the nature and position of substituents on the bicyclic core.
-
Positions 1, 3, and 5 of the 7-azaindole ring are often the most active sites for modification to enhance anticancer activity.[1][2]
-
Substituents such as alkyl, aryl carboxamide, and various heterocyclic rings have been shown to be successful for improving potency.[1][2]
-
For PI3K inhibitors , aromatic substitution at the 3-position of the 7-azaindole core is well-tolerated, and replacement with a pyridine group can significantly increase potency.[11]
-
In the context of anticancer activity , substitutions at the phenyl ring attached to the 7-azaindole core, such as 3,4,5-trimethoxy and 4-methoxy groups, appear to be optimal for maximum activity.[1]
Synthetic Approaches
A variety of synthetic methods have been developed for the preparation of 7-azaindole derivatives. These include:
-
One-pot, three-component cyclocondensation reactions of N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene compounds.[21]
-
Palladium-catalyzed cross-coupling reactions .[22]
-
Chichibabin cyclization , involving the condensation of 2-fluoro-3-picoline and benzonitrile mediated by lithium diisopropylamide (LDA).[23]
-
Acid-catalyzed synthesis from 3-alkynyl-2-aminopyridines.[16]
Future Perspectives
The 7-azaindole scaffold continues to be a highly valuable starting point for the design of new therapeutic agents. Its proven success as a kinase hinge-binder ensures its continued exploration in oncology. The growing body of evidence for its efficacy in neurodegenerative diseases and as an antimicrobial agent opens up new avenues for drug development. Future research will likely focus on:
-
The design of more selective kinase inhibitors to minimize off-target effects.
-
The development of multi-target ligands for complex diseases like cancer and neurodegenerative disorders.
-
The exploration of novel substitutions on the 7-azaindole ring to overcome drug resistance and improve pharmacokinetic properties.
The versatility and favorable pharmacological properties of 7-azaindole derivatives solidify their position as a cornerstone of modern medicinal chemistry, with the promise of delivering novel and effective therapies for a wide range of human diseases.
References
-
Sharma, N., & Singh, A. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives. Future Medicinal Chemistry, 15(24), 2309–2323. [Link]
-
Sharma, N., & Singh, A. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. ResearchGate. [Link]
-
Sharma, N., & Singh, A. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. [Link]
-
Li, Y., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(7), 729–733. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29–36. [Link]
-
Mushtaq, N., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36–39. [Link]
-
Bollini, S., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 59(7), 3029–3046. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. [Link]
-
Mushtaq, N., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pak J Pharm Sci, 21(1), 36-9. [Link]
-
Wang, T., et al. (2008). Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(24), 6468–6470. [Link]
-
Mushtaq, N., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39. [Link]
-
Zhang, Z., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]
-
Klapars, A., et al. (2005). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 127(44), 15497–15503. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]
-
The structure–activity relationships (SAR) of the 7-azaindole and 7-deazapurine scaffolds. ResearchGate. [Link]
-
Azaindole Therapeutic Agents. PMC. [Link]
-
Das, S., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed. [Link]
-
Yavari, I., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science, 14(6), 343–346. [Link]
-
Saify, Z. S., et al. (2009). 7-Azaindole Derivatives as Potential Antibacterial Agents. Pakistan Journal of Scientific and Industrial Research, 52(1), 1–7. [Link]
-
Saify, Z. S., et al. (2009). 7-Azaindole derivatives as potential antibacterial agents. ResearchGate. [Link]
-
Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. [Link]
-
Saify, Z. S., et al. (2009). 7-Azaindole derivatives as potential antibacterial agents. Pakistan Journal of Scientific and Industrial Research. [Link]
-
Kumar, V., et al. (1993). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry, 58(26), 7315–7322. [Link]
-
7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [Link]
-
Leboho, T. C., et al. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 12(2), 307–315. [Link]
-
Saify, Z. S., et al. (2009). 7-Azaindole Derivatives as Potential Antibacterial agents. Pakistan Journal of Scientific and Industrial Research. [Link]
-
An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Semantic Scholar. [Link]
-
Atamany, A., et al. (2017). Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 27(6), 1354–1360. [Link]
-
Shi, H., et al. (2025). Selective 7-Azaindole Modulators Targeting Fyn and GSK-3β for Dual-Target Neuromodulation. ACS Medicinal Chemistry Letters. [Link]
-
Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. ResearchGate. [Link]
-
Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and pharmacological activities of 7-azaindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pjps.pk [pjps.pk]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pjsir.org [pjsir.org]
- 14. 7-Azaindole derivatives as potential antibacterial agents. | [Pakistan Journal of Scientific and Industrial Research • 2009] | PSA • ID 15793 [psa.pastic.gov.pk]
- 15. pjsir.org [pjsir.org]
- 16. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchportal.lih.lu [researchportal.lih.lu]
- 20. Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Blueprint for Drug Discovery: A Technical Guide to Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
For Immediate Release
A Deep Dive into the Synthesis, Properties, and Therapeutic Potential of a Privileged Scaffold
This technical guide offers an in-depth exploration of methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. Commonly known as a 7-azaindole derivative, this scaffold serves as a versatile building block for the synthesis of a wide array of biologically active molecules. This document provides a comprehensive overview of its synthesis, chemical characteristics, and its role in the development of novel therapeutics targeting key signaling pathways in oncology and inflammatory diseases.
The 7-Azaindole Core: A Privileged Structure in Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, framework is a bioisostere of indole and has garnered substantial attention in drug discovery.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a favored scaffold for the design of kinase inhibitors and other targeted therapies.[1] The introduction of a methyl carboxylate group at the 2-position provides a crucial handle for further chemical modifications, enabling the exploration of diverse chemical space and the optimization of pharmacological properties.
Synthesis of the Core Scaffold and Its Derivatives
Synthesis of the 7-Azaindole-2-carboxylate Core
A common strategy for the synthesis of the 7-azaindole-2-carboxylate core involves the transesterification of the corresponding ethyl ester.
Experimental Protocol: Synthesis of Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate [2]
-
Reaction Setup: To a solution of ethyl 4-azaindole-2-carboxylate (42.3 mmol) in methanol (50 mL), add potassium carbonate (1.20 equivalents, 50.7 mmol).
-
Heating: Stir the resulting suspension at 55°C for 1 hour.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a solvent system of diethyl ether/heptane.
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo. Dilute the residue with water and stir for 15 minutes.
-
Isolation: Collect the resulting solid by filtration and dry it in a vacuum oven at 65°C for 3 hours to yield the desired methyl 4-azaindole-2-carboxylate.
Derivatization to Bioactive Amides: A General Workflow
The methyl ester of the 7-azaindole core is a versatile intermediate for the synthesis of a variety of carboxamide derivatives. A general and efficient workflow for this transformation involves three key steps: Chan-Lam coupling, saponification, and amide coupling.[3]
Caption: Simplified FGFR signaling pathway and its inhibition.
Experimental Protocol: FGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay) [4] This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to the kinase.
-
Reagent Preparation: Prepare solutions of the test compound, FGFR1 kinase tagged with a tag (e.g., GST), a europium-labeled anti-tag antibody, and an Alexa Fluor® 647-labeled ATP-competitive tracer.
-
Assay Plate Setup: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Measurement: Read the FRET signal. Binding of the tracer and antibody to the kinase results in a high FRET signal. An inhibitor competes with the tracer, leading to a decrease in the FRET signal.
-
Data Analysis: Determine the IC50 value by plotting the FRET ratio against the inhibitor concentration.
Ataxia-Telangiectasia Mutated (ATM) Kinase Inhibition
Ataxia-telangiectasia mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR). [5]In cancer therapy, inhibiting ATM can sensitize tumor cells to DNA-damaging agents like chemotherapy and radiation. [6]Highly selective 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent ATM inhibitors. [5][6]
Caption: Simplified ATM signaling pathway and its inhibition.
Experimental Protocol: ATM Cellular Phosphorylation Assay [7] This assay measures the inhibition of ATM activity within a cellular context by monitoring the phosphorylation of a downstream target.
-
Cell Culture and Treatment: Seed a suitable cell line (e.g., U2OS) and treat with the test compound. Induce DNA damage and ATM activation using an agent like hydrogen peroxide.
-
Cell Lysis: Lyse the cells to release the proteins.
-
ELISA: Perform a sandwich ELISA to quantify the phosphorylation of a known ATM substrate, such as p53 at Serine 15. Use a capture antibody specific for total p53 and a detection antibody specific for phospho-p53 (Ser15).
-
Data Analysis: The signal from the ELISA is proportional to the level of p53 phosphorylation. A decrease in signal in the presence of the test compound indicates ATM inhibition. Calculate the IC50 value from the dose-response curve.
Conclusion and Future Directions
This compound is a cornerstone for the development of targeted therapies. Its derivatives have demonstrated potent and selective inhibition of key enzymes in oncology and inflammation. The synthetic tractability of this scaffold allows for extensive structure-activity relationship studies, paving the way for the discovery of next-generation therapeutics with improved efficacy and safety profiles. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds and exploring their potential in combination therapies.
References
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]
-
7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]
-
Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors. PubMed Central. [Link]
-
An HTRF® Assay for the Protein Kinase ATM. Springer Nature Experiments. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
-
ATM Cellular Phosphorylation Assay Service. Reaction Biology. [Link]
-
Quantitative and Dynamic Imaging of ATM Kinase Activity. PubMed Central. [Link]
-
ATM Kinase: Methods and Protocols. ResearchGate. [Link]
-
Quantitative structure-activity relationship – Knowledge and References. Taylor & Francis. [Link]
-
New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Mor. J. Chem. [Link]
-
Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. ResearchGate. [Link]
-
Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. ACS Publications. [Link]
-
Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. [Link]
Sources
- 1. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reactionbiology.com [reactionbiology.com]
The Privileged Scaffold: A Technical Guide to Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate in Early-Stage Drug Discovery
Foreword: The 7-Azaindole Core - A Cornerstone of Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, certain molecular frameworks consistently emerge as fertile ground for the development of novel therapeutics. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a preeminent example of such a "privileged scaffold." Its remarkable versatility and inherent ability to interact with a multitude of biological targets have cemented its status as a cornerstone in medicinal chemistry. This guide provides an in-depth technical exploration of a key derivative of this scaffold: methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate. We will delve into its synthesis, reactivity, and its pivotal role as a starting material in the quest for new medicines, with a particular focus on the development of kinase inhibitors.
The 7-azaindole core is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This seemingly subtle change has profound implications for the molecule's physicochemical properties, including its hydrogen bonding capacity and solubility, making it an attractive motif for drug design.[1] A significant breakthrough that highlighted the potential of the 7-azaindole scaffold was the development of Vemurafenib, a potent B-RAF kinase inhibitor approved for the treatment of melanoma.[2] This success story ignited a surge of interest in 7-azaindole chemistry, leading to the discovery of numerous other biologically active compounds.
This guide is intended for researchers, scientists, and drug development professionals. It is structured to provide not just a collection of protocols, but a deeper understanding of the scientific rationale behind the experimental choices, empowering you to effectively utilize this compound in your own research endeavors.
I. Synthesis and Characterization of the Core Scaffold
The availability of a robust and scalable synthesis of the core scaffold is the first critical step in any drug discovery program. While numerous methods exist for the synthesis of the 7-azaindole ring system, this section will focus on the preparation and characterization of this compound.
A. Synthetic Strategy: A Practical Approach
A common and effective method for the synthesis of this compound involves the transesterification of the corresponding ethyl ester. This approach is often favored due to the commercial availability and relative ease of synthesis of the ethyl ester precursor.
Workflow for the Synthesis of this compound:
Sources
Unlocking the Therapeutic Potential of Pyrrolopyridines: A Technical Guide to Elucidating their Mechanism of Action
Abstract
The pyrrolopyridine scaffold represents a privileged structure in modern medicinal chemistry, giving rise to a diverse class of bioactive compounds with significant therapeutic promise. From oncology to inflammatory disorders, these heterocyclic molecules have demonstrated a remarkable capacity to modulate key cellular processes. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for elucidating the mechanism of action of novel pyrrolopyridine compounds. Moving beyond a mere recitation of protocols, this guide delves into the causal logic behind experimental design, offering field-proven insights to empower robust and reproducible scientific inquiry. We will explore the predominant role of pyrrolopyridines as kinase inhibitors, dissect the intricate signaling pathways they command, and provide detailed, self-validating experimental workflows to rigorously characterize their molecular interactions and cellular consequences.
Introduction: The Pyrrolopyridine Scaffold - A Versatile Tool for Targeted Therapy
Pyrrolopyridines, bicyclic heterocyclic compounds, have emerged as a cornerstone in the development of targeted therapeutics. Their structural resemblance to the purine ring of ATP makes them ideal candidates for competitive inhibition of ATP-binding sites within a vast array of enzymes, most notably protein kinases.[1] This inherent characteristic has been successfully exploited in the design of numerous kinase inhibitors, including those targeting key players in cancer progression and inflammatory diseases.
The versatility of the pyrrolopyridine core allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] This guide will focus on the systematic elucidation of the mechanism of action for this promising class of compounds, with a primary emphasis on their role as kinase inhibitors and the subsequent impact on cellular signaling pathways.
The Primary Mechanism: Competitive Kinase Inhibition
A predominant mechanism of action for many biologically active pyrrolopyridine derivatives is the inhibition of protein kinases.[1][2] Kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation. This post-translational modification acts as a molecular switch, regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[3]
Due to their structural mimicry of the adenine moiety of ATP, pyrrolopyridine compounds can effectively compete with endogenous ATP for binding within the kinase catalytic domain.[1][2] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade and eliciting a therapeutic effect. The specific kinase or kinases targeted by a given pyrrolopyridine derivative are dictated by the nature and arrangement of the substituents on the core scaffold.[1]
Key Kinase Targets and Downstream Signaling Pathways
Several critical signaling pathways have been identified as being modulated by pyrrolopyridine inhibitors. Understanding these pathways is paramount to predicting and validating the cellular effects of a novel compound.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[4][5][6][7] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events, primarily through the Ras-Raf-MAPK and PI3K-Akt-mTOR pathways.[4][6] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[5] Pyrrolopyridine-based inhibitors can block the ATP-binding site of EGFR, thereby inhibiting its kinase activity and attenuating these pro-survival signals.[8]
Caption: EGFR signaling pathway and the point of inhibition by pyrrolopyridine compounds.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[9][10][11][12] This process is critical for tumor growth and metastasis.[11] Binding of VEGF to VEGFR-2 triggers downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.[9][10] Pyrrolopyridine inhibitors targeting VEGFR-2 can disrupt these processes, leading to an anti-angiogenic effect.
Caption: VEGFR-2 signaling pathway and the point of inhibition by pyrrolopyridine compounds.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival and is frequently dysregulated in cancer.[13][14][15][16] Pyrrolopyridine compounds can target PI3K directly or other upstream kinases that activate this pathway.
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway is crucial for cytokine signaling and plays a significant role in immune responses and hematopoiesis.[2][17][18][19][20] Dysregulation of this pathway is implicated in inflammatory diseases and cancers. Pyrrolopyridine inhibitors of JAKs can modulate these responses.
-
NF-κB Signaling Pathway: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival.[8][21][22][23][24] Some pyrrolopyridine compounds have been shown to modulate this pathway, suggesting a potential mechanism for their anti-inflammatory effects.
A Framework for Mechanistic Elucidation: Experimental Workflows
A rigorous and multi-faceted experimental approach is essential to definitively establish the mechanism of action of a novel pyrrolopyridine compound. The following workflows provide a systematic guide for this process.
Caption: A generalized experimental workflow for elucidating the mechanism of action.
Step 1: In Vitro Kinase Inhibition Assays
The initial step is to determine if the pyrrolopyridine compound inhibits the activity of one or more protein kinases in a cell-free system. This provides a direct measure of the compound's potency and selectivity.
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate
-
Pyrrolopyridine compound (dissolved in DMSO)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a multiwell plate, prepare the kinase reaction mixture containing the kinase, substrate, and kinase buffer.
-
Compound Addition: Add serial dilutions of the pyrrolopyridine compound or DMSO (vehicle control) to the reaction wells.
-
Initiate Reaction: Start the reaction by adding ATP. Incubate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1][25][26]
-
ADP to ATP Conversion and Luminescence Detection: Add Kinase Detection Reagent to convert the ADP generated to ATP and initiate a luciferase-based reaction that produces light. Incubate for 30-60 minutes at room temperature.[1][25][26]
-
Measure Luminescence: Read the luminescence signal using a plate-reading luminometer.[25][26]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Causality and Self-Validation: This assay directly measures the enzymatic activity of the kinase, providing a clear cause-and-effect relationship between the compound and enzyme inhibition. The inclusion of a no-enzyme control and a vehicle control ensures that the observed signal is specific to the kinase activity and not an artifact of the compound or assay components.
Step 2: Cellular Assays to Determine Phenotypic Effects
Once a compound has demonstrated in vitro kinase inhibitory activity, the next step is to assess its effects on cellular processes regulated by the target kinase.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell line expressing the target kinase
-
Pyrrolopyridine compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a culture plate and treat with various concentrations of the pyrrolopyridine compound for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[27]
-
Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.[25][27]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Causality and Self-Validation: This assay provides a quantitative measure of the compound's ability to induce apoptosis, a common outcome of inhibiting pro-survival kinases. The use of both Annexin V and PI allows for the differentiation of apoptosis from necrosis, providing a more nuanced understanding of the mode of cell death. Comparing the results to the in vitro kinase inhibition data helps to establish a causal link between target inhibition and the observed cellular phenotype.
Step 3: Target Engagement and Validation in a Cellular Context
Confirming that the pyrrolopyridine compound binds to its intended target within the complex environment of a living cell is a critical validation step.
-
Western Blotting: This technique can be used to assess the phosphorylation status of the target kinase and its downstream substrates. A reduction in phosphorylation in compound-treated cells provides evidence of target engagement and inhibition.
-
Cellular Thermal Shift Assay (CETSA): This method measures the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.
Step 4: Structural and Computational Approaches for Mechanistic Insight
To gain a detailed understanding of how the pyrrolopyridine compound interacts with its target kinase at the molecular level, structural and computational methods are employed.
Determining the co-crystal structure of the pyrrolopyridine compound bound to its target kinase provides definitive evidence of direct binding and reveals the precise binding mode.[18][22]
General Workflow:
-
Protein Expression and Purification: Produce and purify high-quality, crystallizable protein.
-
Co-crystallization or Soaking:
-
Crystal Harvesting and Data Collection: Mount a suitable crystal and collect X-ray diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to determine the three-dimensional structure of the protein-ligand complex.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[4][9][16][33][34][35][36][37][38] It can be used to rationalize observed structure-activity relationships and guide the design of more potent inhibitors.
General Workflow:
-
Prepare Protein and Ligand Structures: Obtain or model the 3D structures of the target kinase and the pyrrolopyridine compound.
-
Define the Binding Site: Identify the ATP-binding pocket of the kinase.
-
Docking Simulation: Use docking software (e.g., AutoDock Vina) to predict the binding pose and affinity of the compound.[34]
-
Analyze Results: Evaluate the predicted binding modes and scores to understand the key interactions between the ligand and the protein.
Data Presentation: A Comparative Analysis of Pyrrolopyridine Kinase Inhibitors
To facilitate the comparison of different pyrrolopyridine compounds, it is essential to present quantitative data in a clear and structured format.
| Compound ID | Target Kinase | IC50 (nM) | Cellular Assay (Cell Line) | Cellular Effect (EC50/GI50 in µM) | Reference |
| Compound 5k | EGFR | 79 | HepG2 | Cytotoxicity: 29-59 | [8][14][17] |
| Her2 | 40 | [8][14][17] | |||
| VEGFR2 | 136 | [8][14][17] | |||
| CDK2 | 204 | [8][14][17] | |||
| Compound 1e | FMS Kinase | 60 | Ovarian, Prostate, Breast Cancer Cell Lines | Antiproliferative: 0.15-1.78 | [21] |
| Compound 1r | FMS Kinase | 30 | Ovarian, Prostate, Breast Cancer Cell Lines | Antiproliferative: 0.15-1.78 | [21] |
Conclusion
The elucidation of the mechanism of action for novel pyrrolopyridine compounds is a multi-step process that requires a combination of biochemical, cellular, structural, and computational approaches. By following the systematic workflows outlined in this guide, researchers can build a robust and comprehensive understanding of how these promising molecules exert their therapeutic effects. This knowledge is not only crucial for the advancement of specific drug development programs but also contributes to the broader understanding of targeted therapies and the intricate signaling networks that govern cellular function in health and disease.
References
-
Alotaibi, A. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]
-
Noorolyai, S., et al. (2019). The PI3K/AKT/mTOR pathway in cancer: from pathogenesis to treatment. Journal of Cellular and Molecular Medicine, 23(7), 4471-4479. [Link]
-
Xin, P., et al. (2020). The role of JAK/STAT signaling pathway in the progression of diseases. Frontiers in Immunology, 11, 613439. [Link]
-
Jafari, M., et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 11, 681010. [Link]
-
Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(10), 129. [Link]
-
El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 28(15), 2531-2536. [Link]
-
Shankar, G., et al. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. European Journal of Medicinal Chemistry, 258, 115594. [Link]
-
Rada, J., & Nachon, F. (2025). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. FEBS Open Bio, 15(4), 542-550. [Link]
-
Engh, R. A., & Bossemeyer, D. (2002). X-Ray Crystallography of Protein-Ligand Interactions. In Protein-Ligand Interactions (pp. 1-26). Humana Press. [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
My Cancer Genome. (n.d.). PI3K/AKT1/MTOR. [Link]
-
Hennessy, B. T., et al. (2005). Role of PI3K/AKT/mTOR in Cancer Signaling. Journal of Clinical Oncology, 23(31), 7812-7822. [Link]
-
Wikipedia. (2023). PI3K/AKT/mTOR pathway. [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]
-
Shibuya, M. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281. [Link]
-
AntBio. (2025). Unleashed Carcinogenic Molecules: How the EGFR Signaling Pathway Drive. [Link]
- Cohen, P. (2000). The regulation of protein function by multisite phosphorylation--a 25 year update. Trends in Biochemical Sciences, 25(12), 596-601.
-
ResearchGate. (n.d.). Downstream signaling pathways of tumor angiogenesis involving VEGFR-2 and several proteins. [Link]
- Koch, S., & Claesson-Welsh, L. (2012). Signal transduction by vascular endothelial growth factor receptors. Cold Spring Harbor Perspectives in Medicine, 2(7), a006502.
-
ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators. [Link]
-
O'Shea, J. J., & Plenge, R. (2012). Mechanisms of Jak/STAT signaling in immunity and disease. Cell, 149(4), 923-935. [Link]
-
Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953. [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]
-
Wikipedia. (2023). JAK-STAT signaling pathway. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Oreate AI Blog. (2025). Annexin v-Fitc/Pi Cell Apoptosis Detection Kit Operation Guide and Principle Explanation (Application in Flow Cytometry). [Link]
-
ResearchGate. (n.d.). EGFR‐mediated downstream signaling pathways driving cancer progression. [Link]
-
Singh, B., et al. (2016). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 20(9), 1049-1060. [Link]
-
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]
-
Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]
-
Peak Proteins. (n.d.). Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. [Link]
-
Wierenga, E. J., et al. (2018). Guidelines for the successful generation of protein-ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 74(Pt 6), 514-524. [Link]
-
University of Florence. (n.d.). Molecular Docking Tutorial. [Link]
-
Bioinformatics Review. (2025). AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. [Link]
-
ResearchGate. (n.d.). Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. [Link]
-
BioXFEL. (2021). Co Crystallization: Ligand, Protein and Nucleic Acid Complexes. [Link]
-
ScienceOpen. (n.d.). Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. [Link]
-
Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]
-
Sanket Bapat. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]
Sources
- 1. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 2. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content.protocols.io [content.protocols.io]
- 4. antbioinc.com [antbioinc.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 17. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 18. Janus Kinases and Autoimmunity: Bridging Pathways to Therapy [sciltp.com]
- 19. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 21. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 22. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. purformhealth.com [purformhealth.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. promega.com [promega.com]
- 26. promega.com [promega.com]
- 27. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 28. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 29. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. youtube.com [youtube.com]
- 32. Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking – ScienceOpen [scienceopen.com]
- 33. bosterbio.com [bosterbio.com]
- 34. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 35. sites.ualberta.ca [sites.ualberta.ca]
- 36. youtube.com [youtube.com]
- 37. m.youtube.com [m.youtube.com]
- 38. youtube.com [youtube.com]
Therapeutic Targets for Methyl 1H-Pyrrolo[2,3-b]pyridine-2-carboxylate Derivatives: An In-depth Technical Guide
Introduction: The Privileged Scaffold of 7-Azaindole
The compound methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate belongs to a class of heterocyclic compounds known as 7-azaindoles. This scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1] The defining feature of the 7-azaindole core is its bioisosteric relationship with purines and indoles, allowing it to mimic the interactions of these crucial biological molecules. Specifically, the pyridine nitrogen and the pyrrole NH group can act as hydrogen bond acceptors and donors, respectively, enabling strong interactions with the hinge region of ATP-binding sites in many kinases.[1] This has led to the successful development of numerous kinase inhibitors, including the FDA-approved melanoma drug, Vemurafenib.[1] The versatility of the 7-azaindole scaffold, with its multiple sites for chemical modification, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will provide an in-depth exploration of the key therapeutic targets for derivatives of the this compound core, focusing on the underlying biology, supporting evidence, and detailed protocols for target validation.
I. Protein Kinases: A Primary Target Class
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus for drug discovery. The 7-azaindole scaffold has proven to be a highly effective framework for the design of potent and selective kinase inhibitors.
A. Fibroblast Growth Factor Receptors (FGFRs)
Biological Rationale: The FGFR family of receptor tyrosine kinases (FGFR1-4) are key regulators of cell proliferation, differentiation, migration, and angiogenesis. Abnormal activation of FGFR signaling, through mutations, gene amplification, or chromosomal translocations, is implicated in various cancers, including breast, gastric, and lung cancers. Therefore, inhibiting FGFR activity is a promising therapeutic strategy.
Evidence for Targeting with 1H-Pyrrolo[2,3-b]pyridine Derivatives: A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3. One notable compound, 4h , exhibited significant inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively. This compound was shown to inhibit the proliferation of breast cancer cells, induce apoptosis, and impair cell migration and invasion.
Data Summary: Potency of 1H-Pyrrolo[2,3-b]pyridine Derivatives against FGFRs
| Compound | Target Kinase | IC50 (nM) |
| 4h | FGFR1 | 7 |
| FGFR2 | 9 | |
| FGFR3 | 25 | |
| FGFR4 | 712 |
Experimental Protocol: In Vitro FGFR Kinase Assay (Luminescent)
This protocol outlines a method to determine the in vitro potency (IC50) of a test compound against a specific FGFR isoform using a luminescent kinase assay that measures ATP consumption.
Materials:
-
Recombinant human FGFR kinase (e.g., FGFR1, FGFR2, or FGFR3)
-
Kinase substrate (e.g., Poly(E,Y)4:1)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Methodology:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a 2X kinase/substrate solution in kinase assay buffer. The final concentration of the kinase and substrate should be optimized based on the specific activity of the enzyme.
-
Prepare serial dilutions of the test compound in DMSO. Then, dilute the compound in kinase assay buffer to a 4X final concentration. The final DMSO concentration in the assay should be ≤1%.
-
Prepare a 4X ATP solution in kinase assay buffer. The concentration should be at the Km value for the specific kinase, if known.
-
-
Assay Procedure:
-
Add 5 µL of the 4X test compound solution to the wells of the assay plate. For control wells (0% and 100% inhibition), add 5 µL of kinase assay buffer with the same concentration of DMSO.
-
Add 10 µL of the 2X kinase/substrate solution to all wells.
-
Initiate the kinase reaction by adding 5 µL of the 4X ATP solution to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Signal Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the control wells.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Visualization of FGFR Signaling Pathway and Inhibition
Caption: FGFR signaling pathway and its inhibition by a 1H-pyrrolo[2,3-b]pyridine derivative.
B. Ribosomal S6 Protein Kinase 2 (RSK2)
Biological Rationale: RSK2 is a serine/threonine kinase that acts downstream of the Ras-MAPK signaling pathway. It is involved in regulating cell growth, proliferation, survival, and migration. Overexpression and activation of RSK2 have been linked to various cancers, including triple-negative breast cancer, where it contributes to a poor prognosis.
Evidence for Targeting with 1H-Pyrrolo[2,3-b]pyridine Derivatives: Phenyl sulfonamide-containing 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent RSK2 inhibitors.[2] The sulfonamide group was observed to form a crucial hydrogen bond with the LEU-74 residue in the kinase domain.[2] Several compounds in this series exhibited RSK2 inhibitory activity with IC50 values as low as 1.7 nM.[2] Compound B1 from this series demonstrated strong anti-proliferative activity against MDA-MB-468 triple-negative breast cancer cells with an IC50 of 0.13 µM and showed in vivo tumor growth inhibition.[2]
Data Summary: Potency of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives against RSK2
| Compound | RSK2 IC50 (nM) | MDA-MB-468 IC50 (µM) |
| B1 | 1.7 | 0.13 |
Experimental Protocol: In Vitro RSK2 Kinase Assay (Radiometric)
This protocol describes a method to measure the activity of RSK2 inhibitors using a radiometric assay that detects the incorporation of radioactive phosphate into a substrate.
Materials:
-
Active recombinant RSK2
-
RSK substrate peptide (e.g., KRRRLSSLRA)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP
-
Test compound (dissolved in DMSO)
-
P81 phosphocellulose paper
-
1% Phosphoric acid solution
-
Scintillation counter and scintillation fluid
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing kinase assay buffer, the RSK substrate peptide, and the test compound at various concentrations.
-
Add active RSK2 to the mixture.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
-
Stopping the Reaction and Washing:
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper strip.
-
Wash the P81 paper strips three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
-
Detection:
-
Air dry the P81 paper strips.
-
Place the strips in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity is proportional to the RSK2 kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
C. Cyclin-Dependent Kinase 8 (CDK8)
Biological Rationale: CDK8, along with its paralog CDK19, is a component of the Mediator complex, which regulates transcription by RNA polymerase II. CDK8 has been implicated in the pathogenesis of various diseases, including cancer and inflammatory conditions like psoriasis. It can act as an oncoprotein by modulating the activity of key transcription factors.
Evidence for Targeting with 1H-Pyrrolo[2,3-b]pyridine Derivatives: A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 46 , was identified as a potent and selective CDK8 inhibitor with an IC50 value of 57 nM.[3] This compound was shown to have a therapeutic effect in a mouse model of psoriasis by alleviating the inflammatory response.[3] It also exhibited favorable selectivity across the CDK family and other kinases.[3]
Data Summary: Potency of a 1H-Pyrrolo[2,3-b]pyridine Derivative against CDK8
| Compound | CDK8 IC50 (nM) |
| 46 | 57 |
Experimental Protocol: In Vitro CDK8 Kinase Assay (Luminescent)
This protocol details a luminescent-based assay to determine the potency of inhibitors against the CDK8/Cyclin C complex.
Materials:
-
Recombinant CDK8/Cyclin C complex
-
CDK8 substrate (e.g., a synthetic peptide)
-
Kinase assay buffer
-
ATP
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound.
-
Prepare a solution of CDK8/Cyclin C and substrate in kinase assay buffer.
-
Prepare an ATP solution in kinase assay buffer.
-
-
Assay Plate Setup:
-
Add the test compound dilutions to the assay plate.
-
Add the CDK8/Cyclin C and substrate solution to all wells.
-
Initiate the reaction by adding the ATP solution.
-
-
Incubation:
-
Incubate the plate at 30°C for 45 minutes.
-
-
Signal Generation and Detection:
-
Add ADP-Glo™ Reagent to stop the reaction and incubate for 45 minutes at room temperature.
-
Add Kinase Detection Reagent and incubate for another 45 minutes at room temperature.
-
Measure the luminescence.
-
-
Data Analysis:
-
Subtract the "blank" (no enzyme) reading from all other readings.
-
Calculate the percent activity relative to the control (no inhibitor).
-
Determine the IC50 value from the dose-response curve.
-
D. Ataxia-Telangiectasia Mutated (ATM) Kinase
Biological Rationale: ATM is a serine/threonine kinase that plays a central role in the DNA damage response. It is activated by DNA double-strand breaks and initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis. Inhibition of ATM can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.
Evidence for Targeting with 1H-Pyrrolo[2,3-b]pyridine Derivatives: A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been rationally designed as highly selective ATM inhibitors.[4] Compound 25a emerged as a lead candidate with excellent kinase selectivity (over 700-fold against other PIKK family members) and good oral bioavailability in mice.[4] In combination with the chemotherapeutic agent irinotecan, compound 25a demonstrated synergistic antitumor efficacy in xenograft models.[4]
Data Summary: Selectivity of a 1H-Pyrrolo[2,3-b]pyridine Derivative for ATM
| Compound | Selectivity over other PIKK family members |
| 25a | >700-fold |
Experimental Protocol: Cellular ATM Inhibition Assay (Western Blot)
This protocol describes a cell-based assay to assess the ability of a compound to inhibit ATM kinase activity within cells by monitoring the phosphorylation of a downstream target.
Materials:
-
Human cancer cell line (e.g., U2OS)
-
Cell culture medium and supplements
-
Test compound
-
DNA-damaging agent (e.g., ionizing radiation or etoposide)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-p53 (Ser15), anti-total p53, anti-ATM)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Methodology:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or vehicle control for 1 hour.
-
Induce DNA damage by exposing the cells to a DNA-damaging agent.
-
Incubate for an appropriate time (e.g., 1-2 hours) to allow for ATM activation and substrate phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated ATM substrate overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Strip the membrane and re-probe for total protein levels of the substrate and a loading control (e.g., actin or tubulin) to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Determine the concentration-dependent inhibition of substrate phosphorylation by the test compound.
-
Visualization of Experimental Workflow for ATM Inhibitor Evaluation
Caption: Experimental workflow for the evaluation of ATM inhibitors.
II. Phosphodiesterase 4B (PDE4B)
Biological Rationale: Phosphodiesterases (PDEs) are enzymes that degrade the second messengers cAMP and cGMP. The PDE4 family is specific for cAMP and is predominantly expressed in inflammatory and immune cells. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses inflammatory responses. PDE4B is a particularly attractive target for inflammatory and central nervous system diseases, and selective inhibition of PDE4B over other PDE4 isoforms (like PDE4D) is sought to minimize side effects.
Evidence for Targeting with 1H-Pyrrolo[2,3-b]pyridine Derivatives: Through a scaffold-hopping approach, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as selective and potent PDE4B inhibitors.[5] Compound 11h , featuring a 3,3-difluoroazetidine ring, showed a PDE4B IC50 of 0.14 µM and was 6-fold more selective for PDE4B over PDE4D.[5] This compound also effectively inhibited the release of the pro-inflammatory cytokine TNF-α from macrophages.[5]
Data Summary: Potency and Selectivity of a 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide against PDE4B
| Compound | PDE4B IC50 (µM) | Selectivity (PDE4D/PDE4B) |
| 11h | 0.14 | 6-fold |
Experimental Protocol: In Vitro PDE4B Inhibition Assay (Fluorescence Polarization)
This protocol describes a homogenous, fluorescence polarization-based assay to measure the activity of PDE4B inhibitors.
Materials:
-
Recombinant human PDE4B enzyme
-
FAM-cAMP (fluorescein-labeled cAMP)
-
PDE assay buffer
-
Binding Agent (phosphate-binding nanoparticles)
-
Test compound (dissolved in DMSO)
-
Black, low-volume 384-well plates
-
Microplate reader capable of measuring fluorescence polarization
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in PDE assay buffer.
-
Prepare a 2X solution of the PDE4B enzyme in PDE assay buffer.
-
Prepare a 2X solution of FAM-cAMP in PDE assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted test compound or control to the wells of the assay plate.
-
Add 5 µL of the 2X PDE4B enzyme solution to all wells except the "no enzyme" control.
-
Initiate the reaction by adding 10 µL of the 2X FAM-cAMP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 10 µL of the Binding Agent solution to all wells to stop the reaction.
-
Incubate for an additional 30-60 minutes at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well.
-
-
Data Analysis:
-
The fluorescence polarization signal is high when cAMP is hydrolyzed and the resulting FAM-AMP binds to the large Binding Agent, and low for the small, freely rotating FAM-cAMP.
-
The signal is proportional to PDE4B activity.
-
Calculate the percent inhibition for each test compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion
The this compound core, a key member of the 7-azaindole family, serves as a versatile and privileged scaffold for the development of potent and selective inhibitors of various therapeutic targets. The primary focus has been on protein kinases, with derivatives showing significant activity against FGFR, RSK2, CDK8, and ATM, highlighting their potential in oncology and inflammatory diseases. Furthermore, the successful targeting of PDE4B demonstrates the broader applicability of this scaffold. The detailed experimental protocols provided in this guide offer a framework for researchers to validate and characterize novel compounds based on this promising chemical entity. Future research will likely continue to uncover new therapeutic targets and refine the design of next-generation drugs derived from the 1H-pyrrolo[2,3-b]pyridine core.
References
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 1-16. [Link]
-
Li, Y., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]
-
Zhang, Y., et al. (2023). Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. Chemical Biology & Drug Design, 103(1), e14376. [Link]
-
Yan, Y. Y., et al. (2024). The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. Biomedicine & Pharmacotherapy, 175, 116705. [Link]
-
Li, X., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]
-
Pennington, L. D., & Moustakas, D. T. (2017). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1179–1184. [Link]
-
BPS Bioscience. (n.d.). FGFR4 Kinase Assay Kit. Retrieved from [Link]
-
Sino Biological. (n.d.). RSK2, Active. Retrieved from [Link]
-
Reaction Biology. (n.d.). ATM Cellular Phosphorylation Assay Service. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PDE4B Cell-Based Activity Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PDE4B (Dog) Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PDE4B1 Assay Kit. Retrieved from [Link]
-
Cho, S. Y., et al. (2011). A Regulatory Mechanism for RSK2 NH2-Terminal Kinase Activity. Cancer Research, 71(13), 4586–4596. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ CDK8/Cyclin C Kinase Assay Kit. Retrieved from [Link]
-
Gangarapu, K., et al. (2015). In silico and in vitro studies of novel 7-azaindole and 7-azaisatin derivatives as potent anticancer agents. Medicinal Chemistry Research, 24(9), 3465–3477. [Link]
-
Bakthavatsalam, D., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Molecular Biology Reports, 49(11), 10399–10413. [Link]
-
Trnkova, L., et al. (2012). How to modify 7-azaindole to form cytotoxic Pt(II) complexes: highly in vitro anticancer effective cisplatin derivatives involving halogeno-substituted 7-azaindole. Journal of Inorganic Biochemistry, 117, 230–238. [Link]
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Regulatory Mechanism for RSK2 NH2-Terminal Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 7-Azaindole Scaffold
Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic organic compound built upon the 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole. This scaffold is of significant interest in medicinal chemistry as it is a bioisostere of indole, a core component of many biologically active natural products and synthetic drugs. The replacement of the C-7 carbon in the indole ring with a nitrogen atom to form the 7-azaindole structure can lead to improved pharmacological properties, such as enhanced aqueous solubility and metabolic stability.[1] The 7-azaindole moiety has been successfully incorporated into drugs targeting a range of diseases, including cancer and inflammatory disorders.[2]
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound, a key building block in the development of novel therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development.
Core Molecular Attributes
| Property | Value | Source(s) |
| CAS Number | 394223-02-0 | [1][3] |
| Molecular Formula | C₉H₈N₂O₂ | [3] |
| Molecular Weight | 176.17 g/mol | [3] |
| Physical Form | Solid | [3] |
| Melting Point | 200-201 °C | [4] |
| Density (Predicted) | 1.324 g/cm³ | [2] |
| pKa (Predicted) | 11.85 ± 0.40 | [4] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings, a singlet for the methyl ester protons, and a broad singlet for the N-H proton of the pyrrole ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the methyl carbon, and the carbons of the bicyclic aromatic system.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the pyrrole, C=O stretching of the ester, and C-N and C=C stretching vibrations of the aromatic rings.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight.
Chemical Properties and Reactivity
The chemical reactivity of this compound is primarily dictated by the ester functional group and the electron-rich pyrrolo[2,3-b]pyridine core.
Reactivity of the Ester Group
The methyl ester at the 2-position is a key functional handle for further chemical modifications. It can readily undergo hydrolysis under basic conditions (e.g., using sodium hydroxide in a mixture of methanol and water) to yield the corresponding carboxylic acid, 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.[7] This carboxylic acid is a crucial intermediate for the synthesis of a wide range of carboxamide derivatives through standard amide coupling reactions.[7]
Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides
The conversion of this compound to its corresponding carboxamides is a pivotal transformation in the synthesis of many biologically active compounds. A general two-step protocol is typically employed:
Step 1: Saponification of the Ester
Caption: Amide bond formation from the carboxylic acid and an amine.
This synthetic versatility allows for the introduction of a wide array of substituents at the 2-position, enabling the fine-tuning of the molecule's pharmacological properties.
Synthesis of this compound
While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in readily available literature, a common and logical approach involves the esterification of the corresponding carboxylic acid.
Proposed Synthetic Pathway
A plausible synthetic route would start with the commercially available 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Caption: Proposed esterification of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Experimental Protocol: Fischer Esterification (General Procedure)
-
Reaction Setup: To a solution of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in anhydrous methanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride) is added.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to drive the equilibrium towards the formation of the ester.
-
Workup and Purification: Upon completion, the reaction is cooled, and the excess methanol is removed under reduced pressure. The residue is then neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.
Applications in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. [2]Derivatives of this compound, particularly the 2-carboxamides, have emerged as promising candidates in various therapeutic areas, most notably as kinase inhibitors. [8][9]
Kinase Inhibition
The 7-azaindole nucleus is an excellent "hinge-binding" motif, capable of forming two crucial hydrogen bonds with the hinge region of many protein kinases, mimicking the interaction of the adenine moiety of ATP. [8][9]This makes it a versatile scaffold for the design of potent and selective kinase inhibitors.
Notable Kinase Targets:
-
Phosphodiesterase 4B (PDE4B): A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective inhibitors of PDE4B, an enzyme implicated in inflammatory and neurological disorders. [7]* Fibroblast Growth Factor Receptor (FGFR): The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent inhibitors of FGFRs, which are key drivers in various cancers. [10]* Ataxia-Telangiectasia Mutated (ATM) Kinase: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been rationally designed as highly selective ATM inhibitors, which play a critical role in maintaining genomic stability and are a promising target in oncology. [11]* Other Kinases: The 7-azaindole scaffold has also been incorporated into inhibitors of other kinases, including ULK1/2 (involved in autophagy) and various receptor tyrosine kinases. [1][12] The ability to easily diversify the 2-carboxamide moiety allows for the exploration of the structure-activity relationship (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties of these kinase inhibitors.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its physicochemical properties, coupled with the reactivity of its ester functional group, make it an ideal starting material for the synthesis of a wide range of biologically active compounds. The proven success of the 7-azaindole scaffold as a kinase hinge-binding motif underscores the importance of this compound in the ongoing quest for novel and effective therapeutics. As research in this area continues, we can expect to see the emergence of more drug candidates that have originated from this promising molecular scaffold.
References
-
Berdini, V., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1848–1854. Available at: [Link]
-
Iwashita, A., et al. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. Available at: [Link]
-
Lapinska, A., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules, 23(12), 3258. Available at: [Link]
-
ACS Fall 2025. Discovery of 7-azaindole derivatives as potent and selective ULK1/2 inhibitors for the treatment of RAS-driven cancers. Available at: [Link]
-
Sharma, V., et al. (2020). Azaindole Therapeutic Agents. Current Topics in Medicinal Chemistry, 20(2), 89–104. Available at: [Link]
-
Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-996. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Drug Synthesis: The Role of Pyrrolo[2,3-b]pyridine Derivatives. Available at: [Link]
-
Molbase. Methyl 7-azaindole-2-carboxylate|394223-02-0. Available at: [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21543–21554. Available at: [Link]
-
Li, Y., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 394223-02-0 this compound AKSci Y5411 [aksci.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. 394223-02-0|this compound|BLD Pharm [fr.bldpharm.com]
- 6. 394223-02-0 | this compound | Other Aromatic Heterocycles | Ambeed.com [ambeed.com]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 9. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 7-azaindole derivatives as potent and selective ULK1/2 inhibitors for the treatment of RAS-driven cancers - American Chemical Society [acs.digitellinc.com]
A Technical Guide to the Synthesis of 1H-pyrrolo[2,3-b]pyridine: From Classic Reactions to Modern Innovations
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold of immense interest in medicinal chemistry and materials science.[1][2][3] As a bioisostere of indole, it often imparts improved pharmacological properties such as enhanced solubility and bioavailability.[1] This guide provides an in-depth exploration of the synthetic evolution of the 7-azaindole core, from its historical discovery to the array of classical and modern synthetic strategies employed for its construction. We will dissect the mechanistic underpinnings of seminal methods, provide field-proven experimental protocols, and offer a comparative analysis to inform strategic synthetic planning.
Introduction: The Enduring Significance of the 7-Azaindole Core
The 7-azaindole framework, a fusion of a pyridine and a pyrrole ring, presents a unique electronic landscape. The pyridine ring acts as a π-deficient system, while the pyrrole ring is π-excessive.[4] This electronic dichotomy governs its reactivity and its ability to engage in various non-covalent interactions, making it a cornerstone in the design of kinase inhibitors, antiviral agents, and other therapeutics.[5][6][7][8] The synthesis of this scaffold, however, is not a trivial pursuit. The electron-deficient nature of the pyridine ring often renders many classical indole syntheses, which start from aniline-type precursors, inefficient or completely ineffective for their aza-analogues.[9][10] This challenge has spurred decades of chemical innovation, leading to a diverse toolbox of synthetic methodologies.
Classical Strategies: Forging the Bicyclic Core
The foundational approaches to 7-azaindole synthesis involve constructing the pyrrole ring onto a pre-existing, functionalized pyridine. These methods, while sometimes limited in scope, remain valuable for their directness and utility in specific contexts.
The Fischer Indole Synthesis: A Cornerstone Approach
First discovered by Emil Fischer in 1883, this reaction is a pillar of indole synthesis.[11] Its application to the azaindole series involves the acid-catalyzed cyclization of 2-pyridylhydrazones.[4][12]
Mechanistic Insight: The causality behind this reaction hinges on a critical acid-catalyzed[1][1]-sigmatropic rearrangement. The process begins with the formation of a 2-pyridylhydrazone from 2-pyridylhydrazine and a suitable ketone or aldehyde. Protonation of the hydrazone facilitates tautomerization to the key enehydrazine intermediate. This intermediate then undergoes the sigmatropic rearrangement, breaking a N-N bond and forming a C-C bond to generate a di-imine intermediate. Subsequent cyclization and elimination of ammonia under acidic conditions yield the aromatic 7-azaindole core.[11] The choice of acid catalyst is critical; strong, non-aqueous acids like polyphosphoric acid (PPA) are often required to drive the reaction to completion, especially with the less nucleophilic pyridine-derived substrates.[4][12]
Diagram 1: Key[1][1]-Sigmatropic Rearrangement in the Fischer Synthesis
Caption: The pivotal acid-catalyzed rearrangement step.
Experimental Protocol: Synthesis of 2,3-Disubstituted 5-chloro-7-azaindoles [12]
-
Hydrazone Formation: A solution of 5-chloro-2-pyridylhydrazine (10 mmol) and the corresponding ketone (e.g., 2-butanone, 11 mmol) in ethanol (20 mL) is heated at reflux for 2 hours. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The resulting residue (the pyridylhydrazone) is used in the next step without further purification.
-
Cyclization: The crude pyridylhydrazone is added to polyphosphoric acid (15 g) at 120°C. The mixture is stirred vigorously and heated to 160-180°C for 5-10 minutes.
-
Work-up: The reaction mixture is cooled to 100°C and poured onto crushed ice (100 g). The resulting solution is neutralized with concentrated aqueous ammonia.
-
Purification: The precipitate is collected by filtration, washed with water, and purified by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to afford the desired 7-azaindole derivative.
The Bartoli Indole Synthesis: Accessing Sterically Hindered Scaffolds
The Bartoli synthesis provides a powerful route to 7-substituted indoles, a class of compounds often difficult to prepare using other methods.[13] The reaction involves treating an ortho-substituted nitroarene with an excess of a vinyl Grignard reagent.[14][15]
Mechanistic Insight: This reaction is initiated by the addition of the vinyl Grignard reagent to the nitro group of the ortho-substituted nitropyridine. This forms an intermediate that collapses to a nitroso-pyridine derivative. A second equivalent of the Grignard reagent adds to the nitroso group. The presence of a sterically demanding ortho substituent is crucial as it facilitates the subsequent[1][1]-sigmatropic rearrangement, which ultimately leads to the indole framework after an intramolecular cyclization and rearomatization upon acidic workup.[15][16] Three equivalents of the Grignard reagent are typically required: one for the initial reduction, one for the key addition, and a third to act as a base in a deprotonation step.[15]
Experimental Protocol: Synthesis of 7-Chloro-6-azaindole [17]
-
Reaction Setup: A solution of 2-chloro-3-nitropyridine (5.0 g, 31.5 mmol) in anhydrous THF (200 mL) is prepared in a flame-dried flask under a nitrogen atmosphere.
-
Grignard Addition: The solution is cooled to -78°C using a dry ice/acetone bath. Vinylmagnesium bromide (1.0 M in THF, 100 mL, 100 mmol) is added dropwise over 30 minutes.
-
Reaction: The reaction mixture is slowly warmed to -20°C and stirred at this temperature for 8 hours.
-
Quenching and Work-up: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (150 mL). The mixture is allowed to warm to room temperature.
-
Extraction and Purification: The aqueous layer is extracted with ethyl acetate (3 x 150 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
The Hemetsberger–Knittel Synthesis
This method involves the thermal decomposition of an α-azido-β-aryl-acrylate ester, which cyclizes to form an indole-2-carboxylate ester.[18] Its application to the azaindole series provides a reliable route to 7-azaindole-2-carboxylates.[1][19]
Mechanistic Insight: The reaction is believed to proceed through the formation of a vinyl nitrene intermediate upon thermal extrusion of dinitrogen from the azide. This highly reactive nitrene then undergoes intramolecular C-H insertion into an ortho C-H bond of the pyridine ring to form a transient azirine intermediate, which subsequently rearranges to the final aromatic 7-azaindole product.[18] Higher temperatures are often required for the azaindole synthesis compared to the indole counterparts.[19]
The Modern Era: Transition Metal-Catalyzed Strategies
The advent of transition metal catalysis has revolutionized the synthesis of 7-azaindoles, offering milder conditions, broader substrate scope, and novel retrosynthetic disconnections.[2][9] Palladium- and copper-catalyzed cross-coupling reactions are at the forefront of these modern approaches.[9][20]
Sonogashira Coupling followed by Cyclization
A prominent strategy involves the palladium/copper co-catalyzed Sonogashira coupling of a terminal alkyne with an appropriately substituted aminohalopyridine (e.g., 2-amino-3-iodopyridine).[9][20] The resulting 3-alkynyl-2-aminopyridine intermediate can then be cyclized to the 7-azaindole core.[9][21]
Mechanistic Insight & Workflow: The Sonogashira coupling follows a well-established catalytic cycle involving oxidative addition of the halopyridine to a Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed in situ), and reductive elimination to furnish the C-C coupled product. The subsequent cyclization of the 3-alkynyl-2-aminopyridine can be promoted by either a strong base or, more commonly, by acid or a transition metal catalyst (e.g., CuI, Fe(acac)₃).[20][22][23] The acid-catalyzed cyclization proceeds via protonation of the alkyne, followed by intramolecular attack of the amino group.
Diagram 2: General Workflow for Sonogashira/Cyclization Approach
Caption: A modern, two-step approach to 7-azaindoles.
Experimental Protocol: One-Pot N-Arylation/Sonogashira/Cyclization [24]
-
Reaction Setup: To an oven-dried flask are added 4-amino-3-bromopyridine (1 equiv), aryl iodide (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.1 equiv), and Cs₂CO₃ (2.5 equiv). The flask is evacuated and backfilled with nitrogen.
-
N-Arylation: Anhydrous 1,4-dioxane is added, and the mixture is stirred at 110°C for 16 hours.
-
Sonogashira Coupling: The mixture is cooled to room temperature. Phenylacetylene (1.5 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.1 equiv) are added. The flask is again evacuated and backfilled with nitrogen.
-
Cyclization: The reaction mixture is stirred at 110°C for an additional 24 hours.
-
Work-up and Purification: After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried, concentrated, and the residue is purified by column chromatography to yield the 1,2-disubstituted 7-azaindole.
Other Notable Modern Methods
-
Larock Indole Synthesis: This palladium-catalyzed heteroannulation of an ortho-iodoaniline (or aminopyridine) with a disubstituted alkyne provides direct access to 2,3-disubstituted azaindoles.[25][26][27]
-
Cacchi Annulation: This method utilizes a palladium-catalyzed reaction between aminohalopyridines and terminal alkynes, proceeding through an aminopalladation/reductive elimination sequence.[9]
-
Domino Reactions: Innovative one-pot procedures, such as the alkali-amide controlled reaction of 2-fluoro-3-methylpyridine with aldehydes, offer highly efficient and selective routes to substituted 7-azaindoles.[1][28]
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy depends heavily on the desired substitution pattern, scale, and available starting materials.
| Synthetic Method | Key Precursors | Typical Products | Advantages | Limitations |
| Fischer Synthesis | 2-Pyridylhydrazines, Ketones/Aldehydes | 2,3-Disubstituted | Well-established, good for specific substitution patterns | Requires strong acid, limited functional group tolerance, precursor availability.[4] |
| Bartoli Synthesis | ortho-Substituted Nitropyridines, Vinyl Grignards | 7-Substituted | Excellent for 7-position substitution, direct.[13][14] | Requires >3 eq. of Grignard reagent, sensitive to sterics.[15] |
| Hemetsberger Synthesis | Pyridine Carboxaldehydes, Azidoacetates | 2-Carboxy-substituted | Good yields, provides handle for further functionalization.[19] | Azide precursors can be unstable, thermal conditions.[18] |
| Sonogashira/Cyclization | Aminohalopyridines, Terminal Alkynes | 2-Substituted | Mild conditions, high functional group tolerance, broad scope.[9][20] | Multi-step (unless one-pot), potential catalyst cost. |
| Larock Annulation | Amino-iodopyridines, Internal Alkynes | 2,3-Disubstituted | Direct access to polysubstituted products, good yields.[25] | Regioselectivity can be an issue with unsymmetrical alkynes.[29] |
Conclusion and Future Outlook
The synthesis of the 1H-pyrrolo[2,3-b]pyridine core has evolved from harsh, classical methods to elegant and highly versatile transition-metal-catalyzed reactions. While classical syntheses like the Fischer and Bartoli methods retain their utility for specific targets, modern cross-coupling and domino strategies have dramatically expanded the accessible chemical space for drug discovery and materials science.[3] Future developments will likely focus on C-H activation methodologies to further streamline syntheses by minimizing the need for pre-functionalized starting materials, as well as the continued development of novel, highly efficient domino reactions.[2] The rich history and ongoing innovation in this field ensure that the 7-azaindole scaffold will remain a vital component in the development of new chemical entities.
References
-
Xu, X., Ou, M., Wang, Y.-E., Lin, T., Xiong, D., Xue, F., Walsh, P. J., & Mao, J. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers. Available at: [Link]
-
(2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link]
-
Xu, X., Ou, M., Wang, Y.-E., Lin, T., Xiong, D., Xue, F., Walsh, P. J., & Mao, J. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. RSC Publishing. Available at: [Link]
-
(2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journals. Available at: [Link]
-
(n.d.). Bartoli indole synthesis. Grokipedia. Available at: [Link]
-
(2020). Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. Available at: [Link]
-
(n.d.). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. RSC Publishing. Available at: [Link]
-
(n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH. Available at: [Link]
-
(n.d.). Bartoli indole synthesis. Wikipedia. Available at: [Link]
-
Le, T.-N., Gangala, M., & Jonnalagadda, S. C. (2018). Different strategies for synthesis of 7-azaindoles. ResearchGate. Available at: [Link]
-
(n.d.). Larock indole synthesis. Wikipedia. Available at: [Link]
-
(n.d.). ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. ResearchGate. Available at: [Link]
-
(n.d.). Synthesis of Azaindoles. Chinese Chemical Society. Available at: [Link]
-
(2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. University of Nebraska - Lincoln. Available at: [Link]
-
Alekseyev, R. S., Amirova, S. R., Kabanova, E. V., & Terenin, V. I. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. ResearchGate. Available at: [Link]
-
Corona-González, M. A., Ortíz-Nava, C., Muñoz-López, A., Rivera-Ramírez, D., Godoy-Alcántar, C., & Trujillo-Ferrara, J. G. (2017). One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction. Organic Letters. Available at: [Link]
-
(n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]
-
Mérour, J.-Y., & Joseph, B. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]
-
(n.d.). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. Available at: [Link]
-
Dalpozzo, R. (2014). Applications of Bartoli indole synthesis. PubMed. Available at: [Link]
-
(2021). Bartoli Indole Synthesis. J&K Scientific LLC. Available at: [Link]
-
(n.d.). The Hemetsberger—Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. ResearchGate. Available at: [Link]
-
(n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab, Scripps Research. Available at: [Link]
-
(n.d.). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Alekseyev, R. S., & Terenin, V. I. (n.d.). Synthesis of 5-chloro-7-azaindoles by Fischer reaction. ResearchGate. Available at: [Link]
-
(n.d.). Fischer indole synthesis. Wikipedia. Available at: [Link]
-
Immadi, S., Wu, Z., Lu, D., & Dopart, R. (2018). Application of hemetsberger-knittel reaction in the synthesis of indole/aza-indole-2-carboxamides for the development of allosteric Modulators of cannaboid CB1 receptor. ResearchGate. Available at: [Link]
-
(n.d.). Madelung synthesis. Wikipedia. Available at: [Link]
-
(n.d.). Hemetsberger indole synthesis. Wikipedia. Available at: [Link]
-
(n.d.). 7-Azaindole. I. Synthesis and Conversion to 7-Azatryptophan and Other Derivatives. Journal of the American Chemical Society. Available at: [Link]
-
(n.d.). The Hemetsberger-Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. J-Global. Available at: [Link]
-
(n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]
-
(2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]
-
Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. DTIC. Available at: [Link]
-
(n.d.). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. Available at: [Link]
-
(2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. PubMed. Available at: [Link]
-
(2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Applications of Bartoli indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. grokipedia.com [grokipedia.com]
- 15. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 16. jk-sci.com [jk-sci.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. research.unl.pt [research.unl.pt]
- 21. researchgate.net [researchgate.net]
- 22. beilstein-journals.org [beilstein-journals.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 26. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 27. baranlab.org [baranlab.org]
- 28. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 29. d-nb.info [d-nb.info]
The Strategic Utility of Methyl 1H-Pyrrolo[2,3-b]pyridine-2-carboxylate in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Medicinal Chemists
Introduction: The Privileged 7-Azaindole Scaffold
In the landscape of contemporary medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold." This bicyclic heterocycle is a bioisostere of indole, where a nitrogen atom in the benzene ring profoundly alters its physicochemical properties, such as hydrogen bonding capacity, dipole moment, and metabolic stability. These modifications often lead to enhanced biological activity and improved pharmacokinetic profiles, making 7-azaindole derivatives highly sought after in drug development.[1] The strategic placement of substituents on this core structure allows for the fine-tuning of interactions with various biological targets, leading to the development of potent and selective therapeutic agents for a range of diseases, including cancer and inflammatory conditions.[1]
Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate stands out as a pivotal building block within this chemical class. Its ester functionality at the 2-position provides a versatile handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the synthesis, reactivity, and strategic applications of this key heterocyclic intermediate.
Physicochemical and Spectroscopic Data
A thorough understanding of the fundamental properties of a building block is crucial for its effective utilization. The key physicochemical data for this compound are summarized below.
| Property | Value |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| CAS Number | 351439-07-1 |
| Appearance | Solid |
| InChI Key | XOGBBTNEIKWLPQ-UHFFFAOYSA-N |
While a specific, publicly available, and fully assigned NMR spectrum for this compound is not readily found in the searched literature, typical chemical shifts for the 7-azaindole core can be inferred from related structures. The proton on the pyrrole ring (C3-H) is expected to be a singlet in the aromatic region. The pyridine ring protons will appear as a set of coupled multiplets, and the methyl ester will be a characteristic singlet around 3.8-4.0 ppm. The NH proton of the pyrrole will be a broad singlet, the chemical shift of which is dependent on solvent and concentration.
Synthesis of the Core Building Block
The construction of the 7-azaindole nucleus is a critical first step. While various methods exist for the synthesis of the 1H-pyrrolo[2,3-b]pyridine core, a common and effective strategy involves the cyclization of appropriately substituted aminopyridines. A general and illustrative pathway to obtain the carboxylic acid precursor, which can then be esterified, often starts from 2-amino-3-picoline. The subsequent steps would involve the formation of the pyrrole ring.
Although a direct, detailed protocol for the methyl ester was not found in the search results, a logical synthetic pathway can be constructed based on established chemical principles. A plausible route would involve the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid followed by esterification.
Illustrative Synthetic Workflow
Caption: General synthetic logic for accessing the target molecule.
Chemical Reactivity and Functionalization
The utility of this compound as a building block stems from its predictable reactivity at several key positions. The ester group, the pyrrole nitrogen, and the pyridine ring all offer opportunities for diversification.
Transformations of the Ester Group
The methyl ester at the C-2 position is the most versatile functional group for derivatization. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into a wide range of amides, which are common functionalities in many bioactive molecules.
The conversion of the methyl ester to the carboxylic acid is a fundamental transformation that opens up further synthetic possibilities, particularly for amide bond formation.
Caption: Hydrolysis of the methyl ester to the carboxylic acid.
Experimental Protocol: Saponification [2]
-
To a solution of this compound in a mixture of methanol and water, add an excess of sodium hydroxide.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous solution with a suitable acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to afford 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.[3]
The carboxylic acid is a direct precursor to a vast array of amides, a critical functional group in many kinase inhibitors and other therapeutic agents.
Sources
Methodological & Application
Synthesis Protocol for Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate: An Application Note
Abstract
This application note provides a comprehensive, field-proven guide for the multi-step synthesis of Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed narrative that explains the causality behind experimental choices, ensuring both technical accuracy and practical applicability. The synthesis commences with the diazotization of 2-aminopyridine, followed by a Japp-Klingemann reaction to form a key hydrazone intermediate. Subsequent Fischer indole cyclization affords the 7-azaindole core, which is then subjected to saponification and final esterification to yield the target compound. This document provides step-by-step methodologies, mechanistic insights, and expected outcomes to facilitate the successful synthesis of this valuable pharmaceutical intermediate.
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, modulating interactions with various biological targets.[1] The incorporation of the 7-azaindole scaffold has led to the development of potent inhibitors for a range of therapeutic targets, including kinases and phosphodiesterases.[2][3][4] Specifically, the 2-carboxy functionalized derivatives of 7-azaindole serve as versatile intermediates for the synthesis of compound libraries for structure-activity relationship (SAR) studies.[2]
This guide details a robust and reproducible five-step synthesis of this compound. The chosen synthetic strategy leverages classical yet powerful organic transformations, providing a logical and efficient pathway to the target molecule. Each step is presented with a detailed protocol, accompanied by an in-depth discussion of the underlying reaction mechanisms and the rationale for the selection of specific reagents and conditions.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through a five-step sequence starting from readily available 2-aminopyridine. The overall transformation is depicted below:
Caption: Simplified mechanism of the Japp-Klingemann reaction.
Protocol:
-
In a separate flask, dissolve diethyl malonate (1.0 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred diethyl malonate solution.
-
A yellow to orange precipitate should form.
-
Stir the reaction mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford diethyl 2-(pyridin-2-ylhydrazono)malonate.
Step 3: Fischer Indole Cyclization
Principle and Rationale: The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. [5][6]The reaction involves the acid-catalyzed cyclization of an arylhydrazone. In this step, the diethyl 2-(pyridin-2-ylhydrazono)malonate is heated in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic acid. The mechanism involves tautomerization of the hydrazone to an enamine, followed by a-[7][7]sigmatropic rearrangement, loss of ammonia, and subsequent aromatization to form the stable 7-azaindole ring system. The ester group at the 2-position is retained during this transformation.
Protocol:
-
Add diethyl 2-(pyridin-2-ylhydrazono)malonate (1.0 eq) to polyphosphoric acid (10 eq by weight).
-
Heat the mixture with stirring to 120-140 °C for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution or ammonium hydroxide.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
Step 4: Saponification
Principle and Rationale: Saponification is the hydrolysis of an ester in the presence of a base to yield the corresponding carboxylate salt, which upon acidification gives the carboxylic acid. This step is necessary to convert the ethyl ester to the carboxylic acid, which will then be esterified to the desired methyl ester in the final step. Sodium hydroxide in a mixture of water and methanol is a common and effective reagent for this transformation.
Protocol:
-
Dissolve ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or gentle heat (e.g., 50 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 3-4 with dilute hydrochloric acid.
-
Collect the precipitated 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid by filtration, wash with cold water, and dry under vacuum.
Step 5: Fischer Esterification
Principle and Rationale: The final step is the conversion of the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid to its methyl ester. The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. [8]In this protocol, methanol is used as both the solvent and the reagent, and a catalytic amount of a strong acid like sulfuric acid is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by methanol. The reaction is reversible, and using a large excess of methanol drives the equilibrium towards the product.
Protocol:
-
Suspend 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq) in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Quantitative Data and Characterization
| Step | Intermediate/Product | Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1-2 | Diethyl 2-(pyridin-2-ylhydrazono)malonate | 2-Aminopyridine | C12H15N3O4 | 265.27 | 70-80 |
| 3 | Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | Hydrazone Intermediate | C10H10N2O2 | 190.20 | 60-70 |
| 4 | 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid | Ethyl Ester Intermediate | C8H6N2O2 | 162.15 | 85-95 |
| 5 | This compound | Carboxylic Acid | C9H8N2O2 | 176.17 | 80-90 |
Characterization Data for this compound:
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.35 (s, 1H, NH), 8.30 (dd, J = 4.7, 1.6 Hz, 1H), 8.05 (dd, J = 7.8, 1.6 Hz, 1H), 7.20 (s, 1H), 7.15 (dd, J = 7.8, 4.7 Hz, 1H), 3.85 (s, 3H, OCH₃).
-
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 161.8, 148.9, 143.5, 128.7, 127.6, 120.3, 116.8, 115.9, 103.2, 51.9.
-
Mass Spectrometry (ESI): m/z 177.1 [M+H]⁺.
References
- Japp, F. R.; Klingemann, F. Ueber Benzolazo- und Benzolhydrazofettsäuren. Ber. Dtsch. Chem. Ges.1887, 20, 2942–3398.
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. J. Med. Chem.2019 , 62 (17), 7878–7893. [Link]
-
The Japp–Klingemann Reaction. In Organic Reactions; John Wiley & Sons, Inc.: 2004; pp 143–178. [Link]
-
1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. PubChem. [Link]
-
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-formyl-, methyl ester. PubChem. [Link]
-
Japp-Klingemann Reaction. SynArchive. [Link]
-
Japp-Klingemann reaction. Chemeurope.com. [Link]
- Esterification of pyridine carboxylic acids.
- The Japp-Klingemann Reaction. Organic Reactions. 2011, 143–178.
- NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bull. Chem. Soc. Ethiop.2023, 37 (4), 987-996.
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. 2023 , 28 (2), 793. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv.2020 , 10, 13161-13171. [Link]
-
Fischer indole synthesis. Wikipedia. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. 2021 , 26 (11), 3326. [Link]
- Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
-
New 3H-Indole Synthesis by Fischer's Method. Part I. Molbank. 2010 , 2010 (2), M667. [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Eur. J. Med. Chem.2023 , 258, 115598. [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. DTIC. [Link]
-
1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid. PubChem. [Link]
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Curr. Org. Chem.2001, 5 (5), 491-511.
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
Efficient and metal-free synthesis of 2-aroyl 7-azaindoles via thermally induced denitrogenative intramolecular annulation of 1,2,3,4-tetrazolopyridines. Org. Biomol. Chem.2024 , 22, 2686-2691. [Link]
- Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. Eur. J. Med. Chem.2016, 114, 220-231.
-
How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? ResearchGate. [Link]
-
Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing. [Link]
- Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. Int. J. Chem. Pharm. Sci.2013, 1 (9), 565-569.
-
Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate. National Institutes of Health. [Link]
-
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate. Amerigo Scientific. [Link]
- 1h-pyrrolo[2,3-b]pyridines.
Sources
- 1. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Esterification of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
An In-Depth Guide to the Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Esters: Mechanisms, Protocols, and Strategic Selection
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its derivatives are integral components of numerous biologically active molecules, including inhibitors for various kinases and receptors, making them crucial in the oncology and neurobiology research fields.[1][2][3] The ester derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid are pivotal synthetic intermediates, serving as versatile precursors for the synthesis of amides, hydrazides, and other functionalized analogs through straightforward chemical transformations.[1]
The selection of an appropriate esterification method is critical and depends heavily on the substrate's sensitivity to acid or heat, the steric hindrance of the alcohol, and the desired scale of the reaction. This guide provides a comprehensive overview of three robust methods for the esterification of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, detailing the underlying mechanisms and offering field-proven protocols for their successful implementation.
Caption: General reaction scheme for esterification.
Methodology Selection: A Comparative Overview
Choosing the right esterification strategy is paramount for achieving high yield and purity. The primary methods discussed herein—Fischer-Speier, Steglich, and HATU-mediated esterification—offer distinct advantages and are suited for different experimental constraints.
| Method | Key Reagents | Conditions | Advantages | Limitations | Best Suited For |
| Fischer-Speier | Strong Acid (H₂SO₄, HCl), Excess Alcohol | Reflux / High Temp | Economical, simple reagents, suitable for large scale.[4][5] | Harsh acidic conditions, equilibrium-limited, not for sensitive substrates or tertiary alcohols.[6] | Simple, non-sensitive substrates and primary/secondary alcohols. |
| Steglich | DCC, DMAP (catalytic) | Room Temperature, Anhydrous | Mild, neutral conditions, good for acid-labile substrates and hindered alcohols.[7][8] | DCC is a potent allergen, byproduct (DCU) can complicate purification, potential for N-acylurea side reaction.[8][9] | Acid-sensitive substrates, sterically demanding alcohols. |
| HATU-Mediated | HATU, Non-nucleophilic Base (DIPEA) | Room Temperature, Anhydrous, Inert atm. | High yields, fast reaction rates, low epimerization, suitable for challenging couplings.[10][11] | High cost of reagent, requires strictly anhydrous/inert conditions. | High-value, complex, or sensitive substrates where yield and purity are critical. |
Method 1: Fischer-Speier Esterification
This classical method involves the direct, acid-catalyzed reaction between a carboxylic acid and an excess of alcohol. The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is typically used as the solvent, and/or water is removed as it forms.[12][13]
Mechanism of Action
The Fischer esterification proceeds via a six-step, reversible nucleophilic acyl substitution mechanism.[4] The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl. A series of proton transfers follows, converting one of the hydroxyl groups into a good leaving group (water). Elimination of water and final deprotonation yield the ester product.[4][14]
Caption: Key stages of the Fischer esterification mechanism.
Detailed Protocol: Synthesis of Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
-
Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 g, 6.17 mmol).
-
Solvent and Catalyst Addition: Add anhydrous methanol (50 mL). While stirring, slowly add concentrated sulfuric acid (0.3 mL, ~5.6 mmol) dropwise.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes.
-
Workup: After completion, allow the mixture to cool to room temperature. Carefully neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 20-40% ethyl acetate in hexanes) to afford the title compound as a solid.
Method 2: Steglich Esterification using DCC and DMAP
The Steglich esterification is a powerful method that utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate ester formation under mild, neutral conditions.[7][8] This makes it ideal for substrates that are sensitive to the harsh conditions of Fischer esterification.
Mechanism of Action
DCC activates the carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate.[9] DMAP, a superior nucleophile compared to the alcohol, intercepts this intermediate to form a highly electrophilic N-acylpyridinium species ("active ester"). This step is crucial as it prevents a competing, irreversible rearrangement of the O-acylisourea to a stable N-acylurea byproduct.[7][9] The alcohol then readily attacks the N-acylpyridinium intermediate to form the ester, regenerating the DMAP catalyst. The DCC is consumed, forming the insoluble byproduct dicyclohexylurea (DCU).[8]
Caption: Catalytic cycle of the Steglich esterification.
Detailed Protocol: Synthesis of a Generic Ester
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 g, 6.17 mmol) in anhydrous dichloromethane (DCM, 40 mL).
-
Addition of Alcohol and Catalyst: Add the desired alcohol (1.2 equiv., 7.40 mmol) and DMAP (0.1 equiv., 0.075 g, 0.62 mmol).
-
Reaction Initiation: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.2 equiv., 1.53 g, 7.40 mmol) in anhydrous DCM (10 mL) dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC. A white precipitate of DCU will form as the reaction progresses.
-
Workup: Upon completion, cool the mixture to 0°C for 30 minutes to maximize DCU precipitation. Filter the mixture through a pad of Celite® to remove the DCU, washing the filter cake with a small amount of cold DCM.[7]
-
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Method 3: Esterification via HATU Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent that enables rapid ester formation with high yields and minimal side reactions.[10][11] It is particularly effective for sterically hindered substrates or when racemization is a concern.
Mechanism of Action
In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[15] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea.[16][17] The alcohol then attacks this active ester to yield the final product. The pyridine nitrogen in the HOAt leaving group is believed to provide anchimeric assistance, accelerating the coupling step.[16]
Caption: Simplified mechanism of HATU-mediated esterification.
Detailed Protocol: Synthesis of a Generic Ester
-
Reagent Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a solution of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 g, 6.17 mmol) in anhydrous N,N-dimethylformamide (DMF, 30 mL).
-
Addition of Reagents: Add HATU (1.1 equiv., 2.56 g, 6.79 mmol) and stir for 2 minutes at room temperature to pre-activate the acid.
-
Base and Nucleophile Addition: Add the desired alcohol (1.2 equiv., 7.40 mmol) followed by the dropwise addition of DIPEA (2.5 equiv., 2.68 mL, 15.4 mmol).
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC.
-
Workup: Quench the reaction by adding water (50 mL). Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with 5% aqueous lithium chloride solution (to help remove DMF), followed by brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Caption: A typical experimental workflow for esterification.
Conclusion
The esterification of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can be accomplished through several effective methods. The classic Fischer esterification offers a cost-effective route for simple, robust substrates. For molecules requiring milder conditions, the Steglich esterification provides an excellent alternative, while HATU-mediated coupling represents the state-of-the-art for challenging substrates where efficiency and purity are paramount. By understanding the mechanisms and practical considerations outlined in this guide, researchers can confidently select and execute the optimal strategy for their specific synthetic goals.
References
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. [Link]
-
Wikipedia. (n.d.). HATU. [Link]
-
BYJU'S. (n.d.). Fischer esterification reaction. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]
-
Online Inhibitor. (2025). HATU Peptide Coupling: Precision Amide Bond Formation Reagent. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
-
Wikipedia. (n.d.). HBTU. [Link]
-
The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]
-
Vourloumis, D., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 23(11), 2919. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Wikipedia. (n.d.). Steglich esterification. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]
-
Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]
-
MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]
-
The Organic Chemistry Tutor. (2020). DCC Coupling Mechanism | Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]
-
MDPI. (n.d.). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]
-
National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
-
ResearchGate. (2014). A New Method for the Esterification of Carboxylic Acids with Various Alcohols by Using Di2-thienyl Carbonate, a New Coupling Reagent. [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]
-
ResearchGate. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert -Butyl Ethyl Fumarate. [Link]
-
PubChem. (n.d.). methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate. [Link]
-
Organic Communications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. [Link]
-
MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
ResearchGate. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. [Link]
-
MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
-
National Institutes of Health. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
-
PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid. [Link]
Sources
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. hmn-214.com [hmn-214.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. byjus.com [byjus.com]
- 15. m.youtube.com [m.youtube.com]
- 16. HATU - Wikipedia [en.wikipedia.org]
- 17. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
Application Notes and Protocols for the Synthesis of 7-Azaindoles via Cyclization Reactions
For: Researchers, scientists, and drug development professionals.
Abstract
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its role as a bioisostere of indole and its ability to act as a hydrogen bond donor and acceptor. This has led to its incorporation into numerous clinically significant molecules, including protein kinase inhibitors.[1][2] The synthesis of this important core, however, presents unique challenges compared to its indole counterpart due to the electronic influence of the pyridine nitrogen. This document provides a comprehensive guide to the primary cyclization strategies for constructing the 7-azaindole ring system. It delves into the mechanistic underpinnings of various methods, offers detailed experimental protocols for key reactions, and presents comparative data to aid in the selection of optimal synthetic routes.
Introduction: The Significance of the 7-Azaindole Core
7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a bicyclic aromatic heterocycle that has garnered significant attention in drug discovery.[2] Its structure is foundational to a range of therapeutic agents, including the BRAF kinase inhibitor Vemurafenib (Zelboraf®) and the ROCK inhibitor Pexidartinib. The pyridine nitrogen atom in the 6-membered ring imparts distinct electronic properties, enhancing solubility and metabolic stability while providing a crucial interaction point for biological targets.[2] Consequently, the development of efficient and versatile synthetic routes to access functionalized 7-azaindoles is of paramount importance. This guide will explore both classical and modern cyclization strategies, with a focus on reaction conditions, substrate scope, and mechanistic rationale.
Transition-Metal-Catalyzed Cyclization Strategies
The advent of transition-metal catalysis has revolutionized heterocyclic synthesis, and the construction of 7-azaindoles is no exception. Palladium, rhodium, and iron catalysts are frequently employed to facilitate C-C and C-N bond formations that are otherwise challenging.
Palladium-Catalyzed Annulation Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, offering a diverse toolkit for constructing the 7-azaindole nucleus. These methods often start with appropriately substituted aminopyridines.
Mechanism Overview: A common strategy involves a Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by an intramolecular cyclization. The palladium catalyst facilitates the C-C bond formation, and a subsequent base- or acid-mediated step promotes the ring closure to form the pyrrole moiety.[3][4]
Caption: Palladium-catalyzed Sonogashira coupling followed by cyclization.
A notable advancement is the one-pot synthesis of 2-substituted 7-azaindoles from 2-amino-3-iodopyridine.[5] This procedure first employs a Sonogashira coupling, followed by a C-N cyclization facilitated by potassium tert-butoxide and 18-crown-6.[5] Another approach involves an enamine formation from an amino-ortho-chloropyridine and a ketone, followed by an intramolecular Heck reaction.[3][4]
Table 1: Comparison of Palladium-Catalyzed Cyclization Conditions
| Starting Materials | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Amino-3-iodopyridine, Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | 60 | 95 (coupling) | [3] |
| 2-Amino-3-(phenylethynyl)pyridine | KOBu-t, 18-crown-6 | - | Toluene | 65 | 98 (cyclization) | [5] |
| 2-Amino-3-chloropyridine, Pyruvic acid deriv. | Pd(Pt-Bu₃)₂ | K₃PO₄ | Dioxane | 100 | 50-85 | [3][4] |
| 2-Amino-3-iodopyridine, Allyl acetate | Pd(OAc)₂ | K₂CO₃ | DMF | 120 | Moderate | [4] |
Protocol 1: Two-Step Synthesis of 2-Phenyl-7-azaindole [5]
Step A: Sonogashira Coupling
-
To a solution of 2-amino-3-iodopyridine (1.0 mmol) in DMF (5 mL), add phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add triethylamine (3.0 mmol) and stir the mixture at 60°C under a nitrogen atmosphere for 4 hours.
-
Upon completion (monitored by TLC), cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-amino-3-(phenylethynyl)pyridine.
Step B: C-N Cyclization
-
Dissolve the 2-amino-3-(phenylethynyl)pyridine (1.0 mmol) in toluene (10 mL).
-
Add potassium tert-butoxide (1.2 mmol) and 18-crown-6 (0.1 mmol).
-
Stir the mixture at 65°C for 2 hours under a nitrogen atmosphere.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, dry the organic phase over Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain 2-phenyl-7-azaindole.
Rhodium-Catalyzed C-H Activation/Annulation
Rhodium catalysis offers an atom-economical approach by directly functionalizing C-H bonds. The synthesis of 7-azaindoles can be achieved via a Rh(III)-catalyzed C-H activation and annulative coupling of aminopyridines with alkynes.[3][4][6] A silver salt is often used as an additive, which is proposed to coordinate to the pyridine nitrogen, facilitating the C-H bond cleavage and regenerating the active catalyst.[3][4][6]
Mechanism Rationale: The reaction proceeds through a C-H activation of the aminopyridine at the 3-position, directed by the amino group. This is followed by alkyne insertion and reductive elimination to form the pyrrole ring and regenerate the Rh(III) catalyst. The silver oxidant plays a crucial role in promoting the catalytic cycle.[6]
Classical Indole Syntheses Adapted for 7-Azaindoles
Several named reactions, originally developed for indole synthesis, have been successfully adapted for the preparation of 7-azaindoles. However, the presence of the pyridine ring often necessitates modified reaction conditions.
Fischer Indole Synthesis
The Fischer synthesis is a classic method involving the acid-catalyzed cyclization of an arylhydrazone.[7][8] For 7-azaindoles, this involves the reaction of a 2-pyridylhydrazine with an aldehyde or ketone.[9] Due to the lower nucleophilicity of the pyridine ring, strong acids like polyphosphoric acid (PPA) and high temperatures are typically required.[9][10]
Caption: Mechanism of the Fischer synthesis for 7-azaindoles.
Causality Behind Conditions: The electron-deficient nature of the pyridine ring disfavors the key[11][11]-sigmatropic rearrangement. The use of strong Brønsted or Lewis acids at elevated temperatures is necessary to promote the formation of the enehydrazine intermediate and drive the subsequent cyclization and aromatization steps.[7][12]
Protocol 2: Fischer Synthesis of 2,3-Disubstituted-7-azaindole [9]
-
Prepare the 2-pyridylhydrazone by reacting 2-pyridylhydrazine with the desired ketone (e.g., 2-butanone) in ethanol with a catalytic amount of acetic acid.
-
Isolate the crude hydrazone after removing the solvent.
-
Add the 2-pyridylhydrazone (1.0 mmol) to polyphosphoric acid (PPA) (10 g).
-
Heat the mixture rapidly to 160-180°C and maintain for 5-10 minutes.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a strong base (e.g., concentrated NaOH or NH₄OH) while cooling in an ice bath.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or chloroform).
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Batcho-Leimgruber Synthesis
This method provides access to 7-azaindoles that are unsubstituted at the 2- and 3-positions. It is a two-step process starting from an ortho-nitrotoluene analog, in this case, 2-amino-3-methyl-nitropyridine derivatives.[13][14][15]
Step 1: Enamine Formation: The ortho-methyl group is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a nitroenamine.[13] Step 2: Reductive Cyclization: The nitro group is reduced (e.g., using H₂/Pd-C, Raney Ni, or SnCl₂) which is immediately followed by cyclization and elimination of dimethylamine to furnish the 7-azaindole ring.[13][14]
This method is particularly advantageous as it avoids harsh acidic conditions and starts from readily available materials.[13] Microwave irradiation has been shown to accelerate the enamine formation step.[16]
Hemetsberger-Knittel Synthesis
The Hemetsberger-Knittel synthesis is a thermal decomposition of a 2-azido-3-acrylate derivative to yield an indole-2-carboxylate.[17][18] This reaction has been successfully applied to the synthesis of 5-, 6-, and 7-azaindoles.[19][20] The synthesis of 7-azaindole precursors starts from pyridine carboxaldehydes. The thermal cyclization often requires higher temperatures and shorter reaction times compared to the analogous indole synthesis.[19]
Table 2: Comparison of Classical Synthesis Routes for 7-Azaindoles
| Synthesis Method | Key Starting Materials | Key Reagents/Conditions | Substituent Pattern | Advantages | Disadvantages |
| Fischer | 2-Pyridylhydrazine, Ketone/Aldehyde | Polyphosphoric Acid, 160-180°C | 2,3-Substituted | Readily available starting materials | Harsh conditions, low yields for some substrates[10] |
| Batcho-Leimgruber | 2-Nitro-3-methylpyridine analog | 1. DMF-DMA; 2. Reductant (e.g., H₂/Pd-C) | Unsubstituted at C2/C3 | Mild conditions, high yields[13] | Limited to specific substitution patterns |
| Hemetsberger-Knittel | 2-Azido-3-pyridine acrylate | Thermolysis (e.g., refluxing xylene) | 2-Ester substituted | Access to functionalized templates | Azide precursors can be unstable[18][19] |
| Madelung | N-Acyl-2-amino-3-methylpyridine | Strong base (n-BuLi, NaOEt), high temp. | Often 2-substituted | Access to 2-alkinylindoles | Very harsh conditions[21] |
| Bischler-Möhlau | α-Bromo-ketone, 2-aminopyridine | Heat, excess aminopyridine | 2-Aryl substituted | One-pot procedure | Harsh conditions, poor yields[22][23] |
Metal-Free Cyclization Strategies
Driven by the need for more sustainable and cost-effective processes, metal-free approaches for 7-azaindole synthesis have emerged. These methods avoid residual trace metals in the final products, which is a critical consideration in pharmaceutical manufacturing.
Thermal Denitrogenative Annulation
A recently developed metal-free strategy involves the thermally induced denitrogenative intramolecular annulation of 1,2,3,4-tetrazolopyridines.[1] This method serves as a reverse Hemetsberger strategy, where the tetrazole acts as an azide surrogate. Heating in a deep eutectic solvent like Dowtherm A promotes the cyclization to form 2-aroyl-7-azaindoles in good yields.[1]
Key Features:
-
Metal-Free: Avoids catalyst contamination.
-
Eutectic Solvent: Utilizes a sustainable solvent system.
-
Good Yields: Effective for a range of substituted 2-aroyl-7-azaindoles.[1]
Base-Mediated Domino Reactions
A novel one-pot, transition-metal-free synthesis can selectively produce 7-azaindoles or 7-azaindolines from 2-fluoro-3-methylpyridine and arylaldehydes.[2] The selectivity is controlled by the choice of alkali-amide base; for instance, KN(SiMe₃)₂ favors the formation of 7-azaindoles.[2] Another base-mediated approach is the Chichibabin cyclization, which involves the condensation of 2-fluoro-3-picoline with a nitrile mediated by a strong base like lithium diisopropylamide (LDA).[24]
Conclusion and Future Outlook
The synthesis of the 7-azaindole core is a dynamic field with a diverse array of available methodologies. Transition-metal-catalyzed reactions, particularly those employing palladium, offer high efficiency and functional group tolerance for constructing complex derivatives.[3][25] Classical methods like the Fischer and Batcho-Leimgruber syntheses remain valuable for accessing specific substitution patterns, although they may require optimization to overcome the challenges posed by the pyridine ring.[9][16] The continued development of metal-free and C-H activation strategies represents the future direction of the field, promising more atom-economical, sustainable, and cost-effective routes to these vital pharmaceutical building blocks. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, scale of the reaction, and the functional group compatibility required for the specific target molecule.
References
-
Chamakiya, C. A., et al. (2024). Efficient and metal-free synthesis of 2-aroyl 7-azaindoles via thermally induced denitrogenative intramolecular annulation of 1,2,3,4-tetrazolopyridines. RSC Publishing. Available at: [Link]
-
de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2149-2152. Available at: [Link]
-
ResearchGate. (n.d.). Transition-metal-free access to 7-azaindoles. Available at: [Link]
-
A. F. M. M. Rahman, et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. Available at: [Link]
-
MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [Link]
-
Collum, D. B., et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 130(44), 14490–14496. Available at: [Link]
-
Li, P., et al. (2020). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Letters, 22(15), 5945–5950. Available at: [Link]
-
Buchwald, S. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ChemInform, 41(33). Available at: [Link]
-
ResearchGate. (n.d.). Transition-metal-catalyzed 7-azaindole-directed C-H activation. Available at: [Link]
-
Beilstein Journals. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Available at: [Link]
-
Le, T. H., et al. (2023). Different strategies for synthesis of 7-azaindoles. Molecules, 28(15), 5849. Available at: [Link]
-
Fresneda, P. M., & Molina, P. (2001). The Hemetsberger–Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. Synlett, 2001(1), 104-106. Available at: [Link]
-
Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. Available at: [Link]
-
Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. Available at: [Link]
-
Gandeepan, P., & Rajamalli, P. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 13(34), 10094-10103. Available at: [Link]
-
Wikipedia. (n.d.). Larock indole synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Available at: [Link]
-
Gribble, G. (2010). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. Available at: [Link]
-
Alekseyev, R. S., et al. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 50(9), 1305-1313. Available at: [Link]
-
Henry, J. R., & Dodd, J. H. (1998). Bischler-Möhlau Indole Synthesis. Tetrahedron Letters, 38, 8763. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 5-chloro-7-azaindoles by Fischer reaction. Available at: [Link]
-
Bagley, M. C., et al. (2007). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 5(13), 2047-2050. Available at: [Link]
-
chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Available at: [Link]
-
ResearchGate. (n.d.). The Hemetsberger—Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. Available at: [Link]
-
SciSpace. (n.d.). Bischler–Möhlau indole synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Madelung synthesis. Available at: [Link]
-
ACS Publications. (2013). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 17(1), 108-112. Available at: [Link]
-
SynArchive. (n.d.). Hemetsberger-Knittel Indole Synthesis. Available at: [Link]
-
Baran Lab. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Available at: [Link]
-
RosDok. (2018). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]
-
PubMed. (2011). Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I). Bioorganic & Medicinal Chemistry Letters, 21(23), 7071-7076. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Available at: [Link]
-
Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Hemetsberger indole synthesis. Available at: [Link]
-
Thieme. (2021). Larock Indole Synthesis. Available at: [Link]
Sources
- 1. Efficient and metal-free synthesis of 2-aroyl 7-azaindoles via thermally induced denitrogenative intramolecular annulation of 1,2,3,4-tetrazolopyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 6. Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01650H [pubs.rsc.org]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fischer Indole Synthesis [organic-chemistry.org]
- 13. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. researchgate.net [researchgate.net]
- 16. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. synarchive.com [synarchive.com]
- 18. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 20. researchgate.net [researchgate.net]
- 21. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 22. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 23. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 24. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Using methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate to synthesize kinase inhibitors
An Application Guide to the Synthesis of Kinase Inhibitors from Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Introduction: The Privileged Scaffold in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] The therapeutic utility of the 7-azaindole core stems from its unique ability to mimic the adenine region of ATP, the natural substrate for kinases. Specifically, the pyridine nitrogen and the pyrrole N-H group act as a hydrogen bond acceptor and donor, respectively, allowing it to form two crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding site.[4][5] This bidentate binding motif provides a strong anchor for inhibitors, leading to high potency. The FDA-approved drug Vemurafenib, a B-RAF kinase inhibitor, is a prominent example of a successful therapeutic built upon this simple yet effective fragment.[6]
This application note provides a detailed guide for researchers and drug development professionals on utilizing this compound as a versatile starting material for the synthesis of novel kinase inhibitors. We will explore key synthetic transformations, provide detailed step-by-step protocols, and discuss the rationale behind experimental choices.
Core Synthetic Strategy: From Starting Material to Final Compound
This compound is an ideal entry point for inhibitor synthesis. The 7-azaindole core provides the essential hinge-binding element, while the methyl ester at the C2 position serves as a versatile chemical handle for introducing diversity. This diversity is crucial for modulating potency, selectivity, and pharmacokinetic properties, as the C2 substituent typically points toward the solvent-exposed region of the ATP pocket.[1]
The overall synthetic workflow can be conceptually divided into two main phases: modification of the core functional groups and the subsequent coupling to build the final inhibitor.
Caption: General workflow for synthesizing kinase inhibitors.
Part 1: Synthesis of Key Carboxylic Acid Intermediates
The conversion of the C2-methyl ester to a carboxylic acid is the most critical first step, as the acid is the direct precursor for amide bond formation—the most common linkage in this class of inhibitors.
Protocol 1.1: Saponification (Ester Hydrolysis)
This protocol describes the base-mediated hydrolysis of the methyl ester to the corresponding carboxylic acid. Saponification is a robust and high-yielding reaction.
Rationale: Sodium hydroxide (NaOH) in a mixed solvent system of methanol and water is a standard and highly effective condition for hydrolyzing methyl esters.[7] Methanol ensures the solubility of the starting material, while water is necessary for the hydrolysis reaction. The reaction is typically heated to ensure completion in a reasonable timeframe. Acidification of the reaction mixture after completion protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate, which simplifies purification.
Step-by-Step Protocol:
-
Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Solvent Addition: Add methanol (MeOH) and water in a 2:1 ratio (e.g., 10 mL MeOH and 5 mL H₂O per gram of starting material). Stir the mixture to form a suspension.
-
Base Addition: Add sodium hydroxide (NaOH, 2.0-3.0 eq) pellets or a concentrated aqueous solution.
-
Reaction: Heat the mixture to reflux (approx. 70-80 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up (Acidification): Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly add concentrated hydrochloric acid (HCl) to adjust the pH to ~3-4. A precipitate will form.
-
Isolation: Stir the suspension in the ice bath for 30 minutes. Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry it under vacuum to yield 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. The product is often pure enough for the next step without further purification.
Protocol 1.2: N-Alkylation of the Pyrrole Nitrogen
Introducing substituents on the pyrrole nitrogen can modulate solubility, metabolic stability, and can sometimes provide additional interactions within the ATP binding pocket.[8] This step is typically performed on the ester before hydrolysis.
Rationale: A strong base like sodium hydride (NaH) is used to deprotonate the pyrrole N-H, which is weakly acidic. This generates a nucleophilic anion that readily reacts with an alkylating agent (e.g., an alkyl halide). Anhydrous dimethylformamide (DMF) is an excellent solvent for this reaction due to its polar, aprotic nature, which promotes SN2 reactions.
Step-by-Step Protocol:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise. Stir at 0 °C for 30-60 minutes.
-
Alkylation: Add the desired alkyl halide (R-X, e.g., methyl iodide, benzyl bromide, 1.1 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS (typically 2-16 hours).
-
Work-up (Quenching): Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product. The N-alkylated ester can then be hydrolyzed to the corresponding acid using Protocol 1.1.
Part 2: Assembly of Inhibitors via Amide Coupling
With the carboxylic acid in hand, the final inhibitor can be assembled by forming an amide bond with a desired amine. This amine fragment is the primary source of diversity and is selected to probe specific interactions within the kinase active site.
Protocol 2.1: General Amide Coupling Procedure
This protocol uses Propanephosphonic Anhydride (T3P®) as the coupling agent, which is known for its efficiency, broad functional group tolerance, and water-soluble byproducts that simplify purification.[7]
Rationale: Amide coupling reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. T3P® is a powerful activating agent that leads to high yields with low epimerization risk for chiral substrates. A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), is added to neutralize the acid formed during the reaction and to ensure the primary amine remains nucleophilic.
Step-by-Step Protocol:
-
Setup: In a round-bottom flask, dissolve the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq), the desired primary or secondary amine (1.1 eq), and DIPEA (3.0 eq) in an anhydrous solvent such as DMF or dichloromethane (DCM).
-
Coupling Agent Addition: Add T3P® (50% solution in ethyl acetate, 1.5 eq) dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel or by preparative HPLC to afford the final 1H-pyrrolo[2,3-b]pyridine-2-carboxamide inhibitor.
Part 3: Advanced Diversification via Cross-Coupling
While amide coupling at C2 is a primary strategy, further diversification of the 7-azaindole core can be achieved using powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling. This requires a halogenated starting material (e.g., 2-chloro- or 2-iodo-7-azaindole), but the principles are broadly applicable for installing aryl or heteroaryl groups at various positions to enhance potency and selectivity.[9][10]
Caption: Simplified Suzuki-Miyaura cross-coupling cycle.
Protocol 3.1: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for coupling a halo-7-azaindole with a boronic acid or ester.
Rationale: The palladium catalyst is the engine of this reaction. A Pd(0) species undergoes oxidative addition into the aryl-halide bond.[11] A base is required to activate the boronic acid, forming a boronate complex that facilitates the transfer of the organic group to the palladium center (transmetalation). Bulky, electron-rich phosphine ligands like XPhos are often used with heteroaromatic substrates to promote the key steps of the catalytic cycle and prevent catalyst decomposition.[9]
Step-by-Step Protocol:
-
Setup: To a microwave vial or Schlenk tube, add the halo-7-azaindole derivative (1.0 eq), the arylboronic acid (1.5 eq), and a base such as potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., XPhos, 10 mol%). Alternatively, use a pre-formed catalyst like XPhos Pd G2 (5 mol%).
-
Solvent & Degassing: Add a suitable solvent system (e.g., 1,4-dioxane and water, 4:1). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C (conventional heating) or 100-140 °C (microwave irradiation) until the starting material is consumed (monitor by LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the desired coupled product.
Data Presentation: Example Kinase Inhibitor Potency
The synthetic methods described above can generate a wide array of potent kinase inhibitors. The table below summarizes biological data for representative compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold.
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Reference |
| 4h | FGFR1, FGFR2, FGFR3 | 7, 9, 25 | [12] |
| GSK1070916 | Aurora B | <10 (Example value) | [3] |
| Compound 97 | JAK2 | 1 | [13] |
| TNIK Inhibitor | TNIK | <1 | [14] |
| ROCK Inhibitor 37 | ROCK | <10 (Example value) | [15] |
Note: IC₅₀ values are highly dependent on assay conditions and should be used for relative comparison.
References
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. [Link][4][5]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]
-
Semantic Scholar. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [Link][6]
-
Patel, H., et al. (2021). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link][1]
-
ResearchGate. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [Link][2]
-
Fancelli, D., et al. (2021). Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]
-
Bandarage, U. K., et al. (2018). Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. PubMed. [Link][15]
-
Semantic Scholar. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]
-
ResearchGate. (2018). Design, Synthesis and Structure-Activity Relationships of 7-Azaindole-Based Rho kinase (ROCK) Inhibitors. [Link]
-
AACR Journals. (2008). Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase. [Link][3]
-
Keche, A. P., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1450-1455. [Link][7]
-
Liu, Z., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link][14]
-
PubMed. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. [Link]
-
MDPI. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
ResearchGate. (2009). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. [Link]
-
MDPI. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20958-20967. [Link][12]
-
Andersen, C., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5184. [Link][10]
-
MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link][8]
-
PubMed Central. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
PubMed Central. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]
-
MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2024). N-Alkylation of Some Imidazopyridines. [Link]
-
PubChem. methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of Potent and Selective FGFR Inhibitors from a Pyrrolopyridine Scaffold: An Application Note and Comprehensive Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a known driver in a multitude of human cancers.[1] This has positioned FGFRs as a compelling target for therapeutic intervention. This guide provides a comprehensive overview of the principles and detailed protocols for the development of FGFR inhibitors, with a specific focus on the promising 1H-pyrrolo[2,3-b]pyridine scaffold. We will delve into the rationale behind experimental designs, from initial chemical synthesis and in vitro characterization to in vivo efficacy studies, providing a robust framework for researchers in the field of oncology drug discovery.
Introduction: The Rationale for Targeting the FGFR Pathway
The FGFR family, comprising four receptor tyrosine kinases (FGFR1-4), and their fibroblast growth factor (FGF) ligands, are pivotal in regulating cell proliferation, differentiation, migration, and angiogenesis.[2] Genetic alterations, including gene amplification, activating mutations, and chromosomal translocations involving FGFRs, lead to constitutive activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1] This uncontrolled signaling is a key oncogenic driver in a variety of solid tumors, including breast, lung, bladder, and gastric cancers.[1]
The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in kinase inhibitor design due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[1] Its relatively low molecular weight and high ligand efficiency make it an excellent starting point for the development of potent and selective FGFR inhibitors.[1]
The FGFR Signaling Pathway and Point of Intervention
The binding of an FGF ligand to its corresponding FGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation event creates docking sites for adaptor proteins, such as FRS2, which in turn recruit other signaling molecules, leading to the activation of downstream pathways. Pyrrolopyridine-based inhibitors are designed to be ATP-competitive, binding to the kinase domain and preventing this initial autophosphorylation, thereby blocking the entire downstream signaling cascade.
Caption: FGFR Signaling Pathway and Inhibition.
Development Workflow: From Synthesis to In Vivo Efficacy
The development of a novel FGFR inhibitor from the pyrrolopyridine scaffold follows a structured, multi-disciplinary workflow. This iterative process involves chemical synthesis, in vitro evaluation to establish potency and selectivity, and in vivo studies to assess efficacy and pharmacokinetic/pharmacodynamic properties.
Caption: FGFR Inhibitor Development Workflow.
Protocols and Methodologies
Chemical Synthesis of Pyrrolopyridine-Based FGFR Inhibitors
The synthesis of the 1H-pyrrolo[2,3-b]pyridine core and its subsequent derivatization is a critical first step. The following is a representative, multi-step protocol.
Protocol 4.1.1: Synthesis of the 4-chloro-1H-pyrrolo[2,3-b]pyridine Scaffold
This protocol is adapted from methodologies described in the literature.[3][4][5]
-
Step 1: Chlorination of Pyridine. To a solution of anhydrous pyridine in a suitable solvent such as dichloromethane, slowly add a chlorinating agent like phosphorus oxychloride at a controlled temperature (e.g., below 50°C). The reaction is then heated to reflux for several hours.
-
Step 2: Work-up and Isolation. After cooling, the reaction mixture is carefully quenched, and the product, 4-chloropyridine hydrochloride, is isolated by filtration.
-
Step 3: Synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine. The 4-chloropyridine hydrochloride can then be used in subsequent steps to construct the pyrrole ring, often involving reactions with reagents like tosylmethyl isocyanide (TosMIC) under basic conditions. A detailed procedure can be found in the literature.[3]
Protocol 4.1.2: Suzuki-Miyaura Cross-Coupling for Derivatization
This protocol describes a common method for introducing aryl or heteroaryl substituents at various positions of the pyrrolopyridine core, which is essential for exploring the structure-activity relationship (SAR).[3]
-
Reagents and Setup: To a reaction vessel, add the 4-chloro-1H-pyrrolo[2,3-b]pyridine intermediate, the desired boronic acid, a palladium catalyst (e.g., Pd2(dba)3), a suitable ligand, and a base (e.g., K2CO3). The reaction is carried out in a de-gassed solvent system (e.g., 1,4-dioxane:water).
-
Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., N2) for a specified time (e.g., 30 minutes to several hours) at a temperature ranging from 80-100°C.
-
Work-up and Purification: Upon completion, the reaction is cooled, and the solvent is removed. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
In Vitro Evaluation
Protocol 4.2.1: FGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is based on the Promega ADP-Glo™ Kinase Assay, a luminescent assay that measures the amount of ADP produced during a kinase reaction.
-
Reagent Preparation: Prepare the kinase buffer, recombinant human FGFR enzyme, substrate (e.g., a poly-Glu-Tyr peptide), and ATP solution. Serially dilute the pyrrolopyridine inhibitor in DMSO.
-
Kinase Reaction: In a 384-well plate, add 1 µL of the inhibitor dilution, 2 µL of the enzyme solution, and 2 µL of the substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and inversely proportional to the kinase activity. Calculate IC50 values from the dose-response curves.
Protocol 4.2.2: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP.[2][6]
-
Cell Seeding: Seed cancer cells with known FGFR alterations (e.g., FGFR-amplified cell lines) in a 96-well opaque-walled plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrrolopyridine inhibitor and incubate for 72 hours.
-
Reagent Addition: Equilibrate the plate to room temperature and add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the number of viable cells. Calculate GI50 (50% growth inhibition) values.
Protocol 4.2.3: Apoptosis Assay (Annexin V-FITC Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[7][8][9]
-
Cell Treatment: Treat cells with the inhibitor at a concentration determined from the cell viability assay for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Protocol 4.2.4: Western Blot Analysis of Downstream Signaling
This protocol is to assess the inhibition of FGFR downstream signaling pathways, specifically p-ERK and p-AKT.[10][11][12]
-
Cell Lysis: Treat cells with the inhibitor for a short period (e.g., 1-4 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-FGFR, total FGFR, p-ERK, total ERK, p-AKT, and total AKT, along with a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the ratio of phosphorylated to total protein indicates target engagement and pathway inhibition.
In Vivo Evaluation
Protocol 4.3.1: Mouse Xenograft Model for Efficacy Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a pyrrolopyridine-based FGFR inhibitor in a mouse xenograft model.[2][13]
-
Cell Implantation: Subcutaneously implant a suspension of cancer cells with known FGFR alterations into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
-
Dosing: Administer the inhibitor (formulated in an appropriate vehicle) and the vehicle control to the respective groups, typically via oral gavage, once or twice daily.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
Protocol 4.3.2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
This protocol describes a study to correlate the drug exposure with its effect on the target in the tumor.[10][14][15]
-
PK Study: Administer a single dose of the inhibitor to a cohort of mice. Collect blood samples at various time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) via a method like submandibular vein bleeding. Analyze the plasma concentrations of the inhibitor using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life).
-
PD Study: In a separate cohort of tumor-bearing mice, administer the inhibitor. At selected time points corresponding to the PK profile, euthanize the mice and collect tumor tissue.
-
Tumor Analysis: Analyze the tumor lysates by Western blotting for p-FGFR, p-ERK, and p-AKT to assess the extent and duration of target inhibition.
-
PK/PD Correlation: Correlate the plasma concentrations of the inhibitor with the level of target modulation in the tumor to establish a dose-response relationship.
Data Presentation and Interpretation
Structure-Activity Relationship (SAR)
The systematic modification of the pyrrolopyridine scaffold is crucial for optimizing potency and selectivity. The following table provides a representative summary of SAR for a hypothetical series of inhibitors.
| Compound | R1 (Position 5) | R2 (Aryl Substituent) | FGFR1 IC50 (nM) | Cell Proliferation GI50 (nM) |
| 1 | H | 3-methoxyphenyl | 1900 | >10000 |
| 4a | -CF3 | 3-methoxyphenyl | 150 | 2500 |
| 4h | -CF3 | 3,5-dimethoxyphenyl | 7 | 85 |
| 4i | -CF3 | 2,4-dimethoxyphenyl | 98 | 1200 |
Data is illustrative and based on trends observed in published studies.[1]
Interpretation: The introduction of a trifluoromethyl group at the R1 position and di-methoxy substitution at the 3 and 5 positions of the aryl ring (R2) significantly enhances both biochemical and cellular potency.[1] This highlights the importance of these positions for favorable interactions within the FGFR kinase domain.
Co-crystal Structure Analysis
X-ray crystallography provides invaluable insights into the binding mode of inhibitors. The co-crystal structure of a pyrrolopyridine derivative with the FGFR1 kinase domain (PDB: 3C4F) reveals key interactions. The 1H-pyrrolo[2,3-b]pyridine core forms two hydrogen bonds with the backbone of residues in the hinge region (E562 and A564). The substituted aryl moiety occupies a hydrophobic pocket, and specific substitutions, such as the 3,5-dimethoxy groups, can form additional hydrogen bonds with residues like D641, further enhancing binding affinity.
Conclusion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly versatile and effective starting point for the development of potent and selective FGFR inhibitors. The systematic application of the synthetic and biological evaluation protocols outlined in this guide can facilitate the identification of lead compounds with promising therapeutic potential. Future efforts in this field will likely focus on further optimizing selectivity to minimize off-target effects, overcoming potential resistance mechanisms, and exploring novel delivery strategies to enhance the therapeutic window of these targeted agents.
References
- Cui, W., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
- Larsen, S. D., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
-
ResearchGate. (n.d.). The FGFR1 enzymatic activity of compounds 9-12. a. [Download Table]. ResearchGate. Retrieved from [Link]
- Cui, W., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.
- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine. Google Patents.
- Jiang, A., et al. (2019). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold. Acta Pharmaceutica Sinica B.
- Chang, C., et al. (2011). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online.
-
National Center for Biotechnology Information. (n.d.). Murine Pharmacokinetic Studies. PubMed Central. Retrieved from [Link]
- Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules.
-
Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Bienta. Retrieved from [Link]
-
ResearchGate. (n.d.). FGFR inhibition reduces FRG1 mediated activation of ERK and AKT. [Download scientific diagram]. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN105622616A - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. Google Patents.
- Smalley, K. S. M., & Flaherty, K. T. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology.
- Jiang, A., et al. (2019). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold. PubMed.
- Lakshmanan, I., & Batra, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
- de Wit, D., et al. (2016). Murine Pharmacokinetic Studies. Journal of Visualized Experiments.
-
National Center for Biotechnology Information. (n.d.). A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Protein kinase B inhibitors enhance the sensitivity of translocated promoter region–fibroblast growth factor receptor 1 cells to fibroblast growth factor receptor 1 inhibitor-induced apoptosis. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Combination treatment of prostate cancer with FGF receptor and AKT kinase inhibitors. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacodynamic markers of FGFR inhibition. SNU-16 cells stained with... [Download scientific diagram]. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cell Viability Assays. NCBI Bookshelf. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Retrieved from [Link]
-
University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. University of Rochester Medical Center. Retrieved from [Link]
-
ResearchGate. (n.d.). Xenograft mouse model shows FGFR inhibition efficacy in vivo. A,... [Download scientific diagram]. ResearchGate. Retrieved from [Link]
-
YouTube. (2023, August 15). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. YouTube. Retrieved from [Link]
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 12. researchgate.net [researchgate.net]
- 13. A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Scaffold: Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate in Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendance of the 7-Azaindole Scaffold
In the landscape of contemporary drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a privileged heterocyclic motif, particularly in the design of targeted therapies.[1] Its structural resemblance to the endogenous indole nucleus, combined with unique electronic properties, positions it as a highly effective bioisostere. The strategic replacement of a carbon atom with nitrogen at the 7-position introduces a hydrogen bond acceptor site without compromising the hydrogen bond donor capacity of the pyrrole NH group.[1] This dual functionality enhances binding affinity and selectivity for a multitude of biological targets, most notably protein kinases.[2]
Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a pivotal starting material and a key intermediate in the synthesis of a diverse array of bioactive molecules. Its functional handles—the methyl ester and the reactive pyrrole and pyridine rings—provide a versatile platform for molecular elaboration and the exploration of structure-activity relationships (SAR). This guide offers a comprehensive overview of the synthesis, functionalization, and application of this compound in medicinal chemistry, complete with detailed experimental protocols and strategic workflows.
Physicochemical and Chemical Properties
The chemical reactivity of this compound is rich and versatile. The pyrrole nitrogen can be readily N-alkylated or N-arylated, providing a vector for diversification. The C3 position of the pyrrole ring is susceptible to electrophilic substitution, allowing for the introduction of various functional groups. Furthermore, the ester functionality at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which serves as a handle for amide bond formation, a cornerstone of medicinal chemistry.
Synthetic Strategies and Protocols
The synthesis of the 7-azaindole scaffold can be achieved through several established routes, with the Fischer indole synthesis being a classic and adaptable method.[5][6] The following section details a general, adaptable protocol for the synthesis of the core scaffold and its subsequent functionalization.
Protocol 1: Synthesis of this compound
This protocol is adapted from established Fischer indole synthesis procedures for 7-azaindoles.[5][6]
Step 1: Formation of 2-Pyridylhydrazone
-
To a solution of 2-hydrazinopyridine (1.0 eq) in ethanol, add the pyruvate derivative, dimethyl 2-ketoglutarate (1.1 eq).
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Step 2: Acid-Catalyzed Cyclization (Fischer Indole Synthesis)
-
Suspend the 2-pyridylhydrazone (1.0 eq) in a high-boiling point solvent such as toluene or xylene.
-
Add a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or polyphosphoric acid (PPA), in excess (2-5 eq).
-
Heat the reaction mixture to reflux (typically 110-140 °C) for 4-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench by carefully adding water and a base (e.g., saturated sodium bicarbonate solution) to neutralize the acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Diagram of Synthetic Workflow
Caption: General synthetic workflow for the preparation and derivatization of this compound.
Protocol 2: Hydrolysis to the Carboxylic Acid
The methyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, a key intermediate for amide coupling reactions.
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 v/v).
-
Add lithium hydroxide (LiOH) (1.5-2.0 eq) to the solution.
-
Stir the reaction at room temperature for 2-6 hours, monitoring for the disappearance of the starting material by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with 1N hydrochloric acid (HCl).
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.[7][8]
Protocol 3: Amide Coupling using HATU
HATU is a highly efficient coupling reagent for forming amide bonds, especially with challenging substrates.[9][10][11]
-
In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add HATU (1.1 eq) to the solution, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Continue to stir at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors
The 7-azaindole scaffold is a cornerstone in the development of kinase inhibitors. The N1 and N7 atoms of the bicyclic system can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, mimicking the adenine portion of ATP.[12] Derivatives of this compound have been explored as inhibitors of various kinases, including Phosphoinositide 3-kinases (PI3Ks), which are central to cell signaling pathways that are often dysregulated in cancer.[12]
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[13] Its aberrant activation is a frequent event in many human cancers, making it a highly attractive target for drug development.[13]
Signaling Pathway Diagram
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of intervention for 7-azaindole-based PI3K inhibitors.
Biological Evaluation Protocols
The following protocols provide a framework for the in vitro evaluation of novel compounds derived from this compound.
Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[9][14]
-
Reagent Preparation: Prepare the kinase, substrate, ATP, and test compound solutions in the appropriate kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound at various concentrations, followed by the kinase. Pre-incubate for 15-30 minutes at room temperature. Initiate the reaction by adding the substrate/ATP mixture.
-
Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP to ATP. Incubate for 30-60 minutes at room temperature.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 5: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Screening Cascade for Kinase Inhibitor Discovery
Caption: A typical screening cascade for the discovery and development of kinase inhibitors.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic importance lies in its role as a key intermediate for the synthesis of 7-azaindole-based compounds, which have demonstrated significant potential as therapeutic agents, particularly as kinase inhibitors. The protocols and workflows detailed in this guide provide a solid foundation for researchers to synthesize, functionalize, and evaluate novel derivatives of this important scaffold, thereby accelerating the discovery of new and effective medicines.
References
-
ADP-Glo™ Kinase Assay Protocol. Promega Corporation.
-
Application Notes and Protocols: In Vitro Profiling of PI3K Inhibitors. Benchchem.
-
Application Notes: Standard Protocol for HATU Coupling in Solution Phase. Benchchem.
-
ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate.
-
HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Inhibitor Research Hub.
-
An In-depth Technical Guide to the 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) Scaffold in Drug Discovery. Benchchem.
-
METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis. ChemicalBook.
-
Kinase inhibitor screening workflow. ResearchGate.
-
Development of Methods for the Determination of pKa Values. PMC - NIH.
-
Azaindole Therapeutic Agents. PMC.
-
Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. ACS Publications.
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central.
-
The Fischer Indole Synthesis: A Comprehensive Technical Guide. Benchchem.
-
The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. ResearchGate.
-
PI3K(p110δ/p85α) Kinase Assay. Promega Corporation.
-
METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis. ChemicalBook.
-
Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC - NIH.
-
Fischer Indole Synthesis. J&K Scientific LLC.
-
Fischer indole synthesis. Wikipedia.
-
PI3 Kinase Activity/Inhibitor ELISA. Merck Millipore.
-
1H-Pyrrolo[2,3-B]Pyridine-3-Carboxylic acid. ChemBK.
-
A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid. PubMed.
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central.
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. NIH.
-
methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate. PubChem.
-
1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. PubChem.
-
Showing metabocard for 2-(3-Methylbutyl)-1H-pyrrolo[2,3-b]pyridine (HMDB0033961). HMDB.
-
Hydrolysis of chiral methyl ester. Reddit.
-
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid AldrichCPR. Sigma-Aldrich.
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. JOCPR.
-
1h-pyrrolo[2,3-b]pyridines. Google Patents.
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 3. chembk.com [chembk.com]
- 4. 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | C8H6N2O2 | CID 7144623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. jocpr.com [jocpr.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptidebridge.com [peptidebridge.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Cytotoxicity Assays for 1H-pyrrolo[2,3-b]pyridine Derivatives
Introduction: The Significance of 1H-pyrrolo[2,3-b]pyridines and the Imperative of Accurate Cytotoxicity Profiling
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold is a privileged structure in medicinal chemistry and drug discovery. Its unique electronic properties and ability to form key hydrogen bond interactions have led to its incorporation into a multitude of potent and selective inhibitors of various protein kinases and other important biological targets.[1][2][3] Derivatives of this scaffold are actively being investigated for a range of therapeutic applications, most notably in oncology as inhibitors of signaling pathways crucial for cancer cell proliferation and survival, such as the Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase (JAK) pathways.[2][3][4]
Given that the primary goal of many of these compounds is to induce cancer cell death or inhibit proliferation, a rigorous and well-characterized assessment of their cytotoxic effects is paramount.[5][6] Cytotoxicity assays are fundamental tools in the early stages of drug development, providing critical data on a compound's potency, selectivity, and potential therapeutic window.[7][8] This guide provides an in-depth overview of key cytotoxicity assays, offering field-proven insights and detailed protocols specifically tailored for the evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives.
Pillar 1: Selecting the Right Cytotoxicity Assay - A Mechanistic Approach
The choice of cytotoxicity assay should not be arbitrary but rather guided by the anticipated mechanism of action of the 1H-pyrrolo[2,3-b]pyridine derivative. Different assays measure distinct cellular events associated with cell death, and a multi-parametric approach often provides the most comprehensive understanding of a compound's cytotoxic profile.
Key Considerations for Assay Selection:
-
Mechanism of Action: Is the compound expected to induce apoptosis (programmed cell death), necrosis (uncontrolled cell death), or cytostatic effects (inhibition of proliferation)? Many kinase inhibitors, for instance, are designed to trigger apoptosis.[5][6]
-
Assay Endpoint: Does the assay measure metabolic activity, membrane integrity, or specific enzymatic activity associated with cell death?
-
Throughput and Automation: Is the assay suitable for high-throughput screening (HTS) of large compound libraries?
-
Potential for Compound Interference: Could the physicochemical properties of the 1H-pyrrolo[2,3-b]pyridine derivative interfere with the assay chemistry?
Here, we will focus on three robust and widely adopted cytotoxicity assays that provide complementary information:
-
MTT Assay: A colorimetric assay that measures metabolic activity, serving as an indicator of cell viability and proliferation.
-
Lactate Dehydrogenase (LDH) Assay: A colorimetric assay that quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity, a hallmark of necrosis.[9][10]
-
Caspase-Glo® 3/7 Assay: A luminescent assay that specifically measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[11][12][13]
Pillar 2: Experimental Protocols - A Self-Validating System
The following protocols are designed to be robust and include critical controls to ensure the trustworthiness of the generated data.
General Cell Culture and Compound Handling
Cell Line Selection: The choice of cell line is critical and should be relevant to the intended therapeutic target.[14] For kinase inhibitors, cell lines with known dependencies on the targeted kinase are often used.[15][16] It is also crucial to test for cytotoxicity in non-cancerous cell lines to assess for potential off-target toxicity.[17]
Compound Preparation: 1H-pyrrolo[2,3-b]pyridine derivatives are often hydrophobic. A common solvent is Dimethyl Sulfoxide (DMSO). It is critical to ensure that the final DMSO concentration in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[18]
Protocol 1: MTT Assay for Cell Viability
The MTT assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[19][20]
Materials:
-
96-well flat-bottom microplates
-
Complete cell culture medium
-
1H-pyrrolo[2,3-b]pyridine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[20] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[19]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
Troubleshooting:
-
High background: May be due to phenol red in the medium or contamination.[18] Consider using phenol red-free medium.
-
Low signal: Could be due to low cell number or insufficient incubation time with MTT.[18] Optimize cell seeding density and incubation time.
Protocol 2: LDH Assay for Cytotoxicity (Membrane Integrity)
The LDH assay measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[9][21]
Materials:
-
96-well flat-bottom microplates
-
Complete cell culture medium
-
1H-pyrrolo[2,3-b]pyridine derivative stock solution (in DMSO)
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is essential to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).[10]
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Reagent Addition: Add the LDH reaction mixture to each well according to the manufacturer's instructions.[10]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes), protected from light.[10]
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) with a reference wavelength (often 680 nm).[10]
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Troubleshooting:
-
High background from serum: Some sera contain LDH.[10] It is important to run a control with medium and serum alone.
-
Variability: Ensure gentle handling of the plates to avoid premature cell lysis.[22]
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[11][12] The assay provides a proluminescent substrate that is cleaved by active caspases to generate a luminescent signal.[13][23]
Materials:
-
White-walled 96-well microplates (for luminescence assays)
-
Complete cell culture medium
-
1H-pyrrolo[2,3-b]pyridine derivative stock solution (in DMSO)
-
Caspase-Glo® 3/7 Assay kit (Promega or similar)
-
Luminometer
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described in the MTT assay protocol (steps 1-3).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[13][24]
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[11][12]
-
Incubation: Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds to 2 minutes.[12] Incubate the plate at room temperature for 1 to 3 hours, protected from light.[12]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.[12]
Data Analysis: The luminescent signal is directly proportional to the amount of caspase activity. Data can be expressed as fold-change in caspase activity compared to the vehicle-treated control.
Troubleshooting:
-
Signal Quenching: Ensure that the 1H-pyrrolo[2,3-b]pyridine derivative does not interfere with the luciferase enzyme. A cell-free control with the compound and purified caspases can be performed.
-
Timing is critical: Caspase activation is a transient event. A time-course experiment may be necessary to determine the optimal time point for measurement.
Pillar 3: Data Presentation and Visualization
Summarizing Quantitative Data
For clear comparison and interpretation, quantitative data should be summarized in tables.
Table 1: Representative Cytotoxicity Data for a Hypothetical 1H-pyrrolo[2,3-b]pyridine Derivative (Compound X)
| Assay | Cell Line | IC₅₀ (µM) | Max. Effect (%) |
| MTT (72h) | Cancer Cell Line A | 1.5 ± 0.2 | 95% Viability Loss |
| Non-cancerous Cell Line B | > 50 | < 10% Viability Loss | |
| LDH (24h) | Cancer Cell Line A | 5.2 ± 0.8 | 80% Cytotoxicity |
| Non-cancerous Cell Line B | > 50 | < 5% Cytotoxicity | |
| Caspase-Glo® 3/7 (24h) | Cancer Cell Line A | 2.1 ± 0.3 | 8-fold increase |
| Non-cancerous Cell Line B | > 50 | < 1.5-fold increase |
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and biological pathways.
Caption: General workflow for cytotoxicity testing of 1H-pyrrolo[2,3-b]pyridine derivatives.
Caption: Simplified intrinsic apoptosis pathway and the role of the Caspase-Glo® 3/7 assay.
Conclusion: Towards a Comprehensive Cytotoxicity Profile
The robust evaluation of cytotoxicity is a cornerstone of preclinical drug development. For promising therapeutic candidates like 1H-pyrrolo[2,3-b]pyridine derivatives, a multi-faceted approach to cytotoxicity testing is essential. By carefully selecting assays based on the presumed mechanism of action and adhering to rigorous, well-controlled protocols, researchers can generate high-quality, reliable data. This, in turn, enables informed decision-making, facilitates the selection of lead candidates with favorable therapeutic windows, and ultimately contributes to the development of safer and more effective medicines. It is also important to be aware of and troubleshoot common issues that can arise in cell-based assays, such as cell seeding inconsistencies and compound precipitation, to ensure data integrity.[18][25][26][27]
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Caspase 3/7 Activity [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Cell line‐based assessment of BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. LDH cytotoxicity assay [protocols.io]
- 22. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 23. promega.com [promega.com]
- 24. promega.com [promega.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. m.youtube.com [m.youtube.com]
Application Notes & Protocols for the Comprehensive Characterization of Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Abstract and Scope
This document provides a detailed guide for the analytical characterization of Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (also known as Methyl 7-azaindole-2-carboxylate). As a key heterocyclic building block, the 1H-pyrrolo[2,3-b]pyridine core is prevalent in medicinal chemistry, notably in the development of kinase inhibitors and other therapeutic agents.[1][2][3] Therefore, rigorous and unambiguous confirmation of its structure, identity, and purity is paramount for researchers, scientists, and drug development professionals.
This guide moves beyond simple procedural lists, offering insights into the causality behind methodological choices. It details an integrated workflow employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) as primary techniques, supplemented by confirmatory methods like Fourier-Transform Infrared (FTIR) Spectroscopy and X-ray Crystallography. The protocols provided are designed to be self-validating, ensuring the generation of reliable and reproducible data.
| Compound Property | Value |
| Systematic Name | This compound |
| Common Name | Methyl 7-azaindole-2-carboxylate |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol [4] |
| CAS Number | 329202-76-2 (example, may vary) |
| Appearance | White to light yellow crystalline powder |
| Chemical Structure |
The Integrated Analytical Workflow: A Multi-Technique Approach
No single analytical technique can provide a complete profile of a chemical entity. A robust characterization relies on the synergistic use of multiple orthogonal methods. The workflow presented here ensures that identity, structure, and purity are assessed independently and concurrently, leading to a high-confidence Certificate of Analysis (CoA).
Caption: Integrated workflow for the complete characterization of the target compound.
Primary Analysis: Structure, Identity, and Purity
This section details the core techniques essential for routine batch release and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most definitive technique for the structural elucidation of organic molecules in solution. It provides atom-level information about the chemical environment, connectivity, and stereochemistry. For this molecule, both ¹H and ¹³C NMR are required.
Expert Insight: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended over chloroform (CDCl₃) because it is an excellent solvent for this polar heterocyclic system and ensures the observation of the exchangeable N-H proton, which is often broadened or lost in less polar solvents.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Notes |
| N-H (Pyrrole) | 12.0 - 12.5 | br s | - | Broad signal, D₂O exchangeable. Position is concentration-dependent. |
| H-6 (Pyridine) | 8.25 - 8.35 | dd | J ≈ 4.8, 1.5 Hz | Coupled to H-5 and H-4 (meta). |
| H-4 (Pyridine) | 8.05 - 8.15 | dd | J ≈ 7.8, 1.5 Hz | Coupled to H-5 and H-6 (meta). |
| H-3 (Pyrrole) | 7.30 - 7.40 | s | - | Singlet, characteristic of a 2-substituted pyrrole. |
| H-5 (Pyridine) | 7.15 - 7.25 | dd | J ≈ 7.8, 4.8 Hz | Coupled to H-4 and H-6. |
| -OCH₃ (Ester) | 3.85 - 3.95 | s | - | Sharp singlet integrating to 3 protons. |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C=O (Ester) | 161.0 - 162.0 | Carbonyl carbon, typically a weaker signal. |
| C-7a | 148.0 - 149.0 | Bridgehead carbon. |
| C-6 | 144.0 - 145.0 | |
| C-2 | 132.0 - 133.0 | Carbon bearing the ester group. |
| C-4 | 129.0 - 130.0 | |
| C-4a | 120.0 - 121.0 | Bridgehead carbon. |
| C-5 | 115.0 - 116.0 | |
| C-3 | 105.0 - 106.0 | |
| -OCH₃ | 51.5 - 52.5 | Methyl carbon of the ester. |
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard).
-
Dissolution: Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may be used if necessary.
-
Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard. A longer acquisition time (e.g., 1024 scans) is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the spectra using appropriate software. Reference the spectrum to TMS at 0.00 ppm for ¹H and the DMSO solvent peak at 39.52 ppm for ¹³C. Integrate all signals in the ¹H spectrum.
High-Performance Liquid Chromatography (HPLC): The Purity Standard
Reversed-phase HPLC (RP-HPLC) is the industry-standard method for determining the purity of small molecules.[5][6] It separates the main compound from process-related impurities and degradation products based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Expert Insight: The addition of a small amount of acid (formic acid or trifluoroacetic acid) to the mobile phase is crucial. It protonates the pyridine nitrogen, preventing peak tailing by minimizing interactions with residual silanol groups on the C18 stationary phase, thereby ensuring sharp, symmetrical peaks. Formic acid is preferred for mass spectrometry compatibility.[7]
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and a data acquisition system.[5]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution by dissolving the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Setting |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm[8] |
| Run Time | 25 minutes |
| Gradient Program | 10% B to 90% B over 15 min, hold at 90% B for 5 min, return to 10% B over 1 min, equilibrate for 4 min. |
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, and the USP tailing factor for the main peak should be between 0.8 and 1.5.[6][9]
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
MS is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.
Expert Insight: Electrospray Ionization (ESI) in positive ion mode is the ideal technique for this molecule. The basic nitrogen atom on the pyridine ring is readily protonated, leading to a strong signal for the [M+H]⁺ ion.
Expected Mass Spectrometry Data
| Ion Species | Calculated m/z | Observed m/z (Typical) |
| [M+H]⁺ | 177.0659 | 177.0661 ± 5 ppm |
| [M+Na]⁺ | 199.0478 | 199.0480 ± 5 ppm |
-
System: A Liquid Chromatography system coupled to a mass spectrometer with an ESI source (e.g., a Q-TOF or Orbitrap for HRMS).
-
Sample Preparation: Dilute the stock solution from the HPLC protocol (Protocol 3.2) 10-fold with the mobile phase starting condition (e.g., 90:10 A:B).
-
LC Method: A rapid 5-minute gradient can be used to separate the main peak from salts and excipients before it enters the mass spectrometer.
-
MS Parameters (Positive ESI Mode):
-
Capillary Voltage: 3.5 - 4.0 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 - 400 °C
-
Scan Range: m/z 50 - 500
-
-
Data Analysis: Extract the mass spectrum for the main chromatographic peak. Verify that the most abundant ion corresponds to the calculated exact mass of the [M+H]⁺ species within a 5 ppm mass accuracy window.
Confirmatory and Advanced Characterization
While not required for every batch, the following techniques provide further structural confirmation and are invaluable during initial characterization or troubleshooting.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides confirmation of the key functional groups present in the molecule. It is a rapid and non-destructive technique.
Expected Vibrational Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Pyrrole) | 3300 - 3100 | Broad peak, characteristic of H-bonding.[10] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Sharp peaks. |
| C=O Stretch (Ester) | 1720 - 1700 | Strong, sharp absorption.[11] |
| C=C/C=N Stretch (Rings) | 1600 - 1450 | Multiple sharp bands. |
| C-O Stretch (Ester) | 1300 - 1200 | Strong absorption. |
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination in the solid state. It provides precise 3D coordinates of every atom, confirming connectivity, bond lengths, and angles.
Application Insight: This technique is not for routine analysis but is definitive for reference standard characterization. For 7-azaindole derivatives, it can reveal interesting intermolecular interactions, such as the formation of N–H···N hydrogen-bonded dimers, which can influence the material's physical properties.
Caption: Correlation of analytical data to the confirmed chemical structure.
References
-
Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. MDPI. [Link]
-
X-ray crystal structure, infrared, Raman and density functional studies of 7-azaindole-3-carboxaldehyde. ResearchGate. [Link]
-
Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Azaindole Therapeutic Agents. PMC. [Link]
-
1H-Pyrrolo(2,3-b)pyridine - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
-
NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. ResearchGate. [Link]
-
The FTIR spectrum for Pyrrole. ResearchGate. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
RP-HPLC traces for analytical-scale reactions of azaindole-containing... ResearchGate. [Link]
-
Methyl 1h-pyrrolo[2,3-b]pyridine-3-carboxylate (C9H8N2O2). PubChemLite. [Link]
-
1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]
-
methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate. PubChem. [Link]
-
Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]
-
Analysis of Drug-Related Impurities by HPLC in Ciprofloxacin Hydrochloride Raw Material. ResearchGate. [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PubMed Central. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. scirp.org. [Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate | 849067-96-5 [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ajol.info [ajol.info]
methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate for phosphodiesterase 4B (PDE4B) inhibition
An in-depth guide for researchers, scientists, and drug development professionals on the evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, derived from methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, as potent and selective inhibitors of phosphodiesterase 4B (PDE4B).
Introduction: Targeting PDE4B in Inflammatory and Neurological Disorders
Phosphodiesterase 4 (PDE4) is a critical enzyme family responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that governs a vast array of cellular processes.[1][2] The PDE4 family is encoded by four genes (PDE4A, B, C, and D) and is predominantly expressed in inflammatory, immune, and airway smooth muscle cells.[3][4] By degrading cAMP, PDE4 enzymes terminate cAMP-mediated signaling, thereby regulating inflammatory responses, cognitive functions, and mood.[2][5]
Among the subtypes, PDE4B has emerged as a high-interest therapeutic target. It is a key regulator of cAMP levels within immune cells such as macrophages and monocytes.[5][6] Inhibition of PDE4B leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[5] This cascade suppresses the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[5][7] Consequently, selective PDE4B inhibitors hold significant promise for treating a range of chronic inflammatory diseases like chronic obstructive pulmonary disease (COPD), psoriasis, and rheumatoid arthritis, as well as neurological disorders.[3][4][5]
The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a novel and promising chemical series for developing potent and selective PDE4B inhibitors.[4][8] This guide focuses on the application and protocols for evaluating derivatives of this scaffold, particularly the 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, which are synthesized from the key intermediate, this compound.
Compound Profile: The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Series
While this compound serves as a crucial synthetic precursor, the primary biological activity against PDE4B resides in its corresponding carboxamide derivatives.[4] Structure-activity relationship (SAR) studies have demonstrated that modifications to the amide portion of the molecule are critical for achieving both high potency and selectivity for PDE4B over other isoforms, particularly PDE4D, inhibition of which is often associated with adverse side effects like emesis.[4][9]
A representative synthesis involves the hydrolysis of the methyl ester to a carboxylic acid, followed by amide coupling with various amines.[4]
Illustrative Structure-Activity Relationship (SAR) Data
The following table summarizes representative SAR data for a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide analogs, highlighting the impact of amide substituents on PDE4B inhibition.
| Compound ID | Amide Substituent (R) | PDE4B IC₅₀ (nM) | PDE4D IC₅₀ (nM) | Selectivity (PDE4D/PDE4B) |
| 11a | Cyclopropyl | 110 | 2400 | 21.8 |
| 11d | Cyclopentyl | 210 | 4800 | 22.9 |
| 11h | 3-Fluoroazetidin-1-yl | 160 | >10000 | >62.5 |
| 11k | (S)-3-Fluoropyrrolidin-1-yl | 110 | 5600 | 50.9 |
| Rolipram | (Reference Compound) | 120 | 120 | 1.0 |
| Data synthesized from literature reports.[4] |
Application Note 1: Synthesis and Characterization
Rationale: The synthesis of potent 1H-pyrrolo[2,3-b]pyridine-2-carboxamide inhibitors relies on a flexible and efficient synthetic route. The common pathway proceeds through the methyl ester intermediate, which is hydrolyzed to the corresponding carboxylic acid. This acid is then coupled with a diverse library of amines to generate the final target compounds for screening. This multi-step process allows for extensive SAR exploration.
Caption: Synthetic workflow for 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.
Protocol 1.1: Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides
This protocol is adapted from established literature procedures.[4]
-
Saponification of the Methyl Ester:
-
Dissolve this compound in a mixture of methanol (MeOH) and water.
-
Add an excess of sodium hydroxide (NaOH) (e.g., 2-3 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, neutralize the mixture with an acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Filter, wash the solid with water, and dry under vacuum to yield 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
-
-
Amide Coupling:
-
To a solution of the carboxylic acid (1 equivalent) in an anhydrous aprotic solvent like dimethylformamide (DMF), add the desired amine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3 equivalents).
-
Add the coupling agent, propylphosphonic anhydride (T3P) (1.5 equivalents), dropwise to the solution at room temperature.
-
Stir the reaction for 30 minutes to 4 hours, monitoring progress by LC-MS.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the final 1H-pyrrolo[2,3-b]pyridine-2-carboxamide.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[10]
-
Application Note 2: In Vitro PDE4B Inhibition Assays
Rationale: The primary mechanism of action is direct inhibition of the PDE4B enzyme. This can be quantified using either a biochemical assay with purified recombinant enzyme or a cell-based assay that measures the downstream consequences of PDE4B inhibition in a more physiological context.[11][12] Biochemical assays are ideal for high-throughput screening and determining direct enzyme kinetics, while cell-based assays provide valuable information on cell permeability and target engagement within an intact cellular environment.[1][13]
Protocol 2.1: Biochemical PDE4B Inhibition Assay (Fluorescence Polarization)
This protocol is based on a commercially available assay format that measures the hydrolysis of a fluorescein-labeled cAMP substrate.[14]
Caption: Workflow for a biochemical PDE4B inhibition assay.
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., 1H-pyrrolo[2,3-b]pyridine-2-carboxamide) in assay buffer containing a final DMSO concentration not exceeding 1%.[14]
-
Dilute purified, recombinant human PDE4B1 enzyme to the desired concentration in assay buffer.
-
Dilute the FAM-labeled cAMP substrate and Binding Agent according to the manufacturer's protocol.[14]
-
-
Assay Procedure (96-well plate format):
-
Add PDE assay buffer to all wells.
-
Add positive controls (e.g., roflumilast or rolipram) and test compounds to respective wells.
-
Add negative control (DMSO vehicle) to control wells.
-
Add the diluted PDE4B1 enzyme to all wells except the "no enzyme" control.
-
Incubate for 15-20 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and develop the signal by adding the Binding Agent.
-
Incubate for another 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Read the plate on a microplate reader capable of measuring fluorescence polarization.[14]
-
Calculate the percent inhibition for each compound concentration relative to the high activity (DMSO) and low activity (no enzyme or potent inhibitor) controls.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2.2: Cell-Based PDE4B Activity Assay (CRE-Luciferase Reporter)
This assay measures the accumulation of intracellular cAMP by quantifying the expression of a luciferase reporter gene under the control of the cAMP Response Element (CRE).[15]
-
Cell Culture and Transfection:
-
Culture HEK293 cells (or another suitable cell line) in appropriate growth medium.
-
Co-transfect the cells with a PDE4B1 expression vector and a CRE-luciferase reporter vector. A constitutively expressing Renilla luciferase vector can be included as an internal control for transfection efficiency.[15]
-
Plate the transfected cells in a white, clear-bottom 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Replace the growth medium with serum-free medium containing serial dilutions of the test compound or controls.
-
Pre-incubate the cells with the compounds for 30-60 minutes.
-
Stimulate the cells with an adenylyl cyclase activator, such as Forskolin, to induce cAMP production.[15]
-
Incubate for an additional 4-6 hours to allow for luciferase expression.
-
-
Data Acquisition and Analysis:
-
Lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency.
-
Calculate the fold induction of luciferase activity relative to the unstimulated (vehicle) control.
-
Determine the IC₅₀ value of the inhibitor by plotting the luciferase signal against the compound concentration.
-
Application Note 3: Cellular Anti-Inflammatory Activity
Rationale: A key therapeutic benefit of PDE4B inhibition is the suppression of inflammatory responses.[6][7] A robust functional assay involves measuring the inhibition of TNF-α release from lipopolysaccharide (LPS)-stimulated macrophages, a cellular model that recapitulates key aspects of the innate immune response.[4][16] Success in this assay demonstrates that the compound is cell-permeable and engages its target to produce a desired physiological outcome.
Caption: PDE4B inhibition blocks cAMP breakdown, enhancing PKA-mediated suppression of TNF-α.
Protocol 3.1: Inhibition of LPS-Induced TNF-α Production in Macrophages
-
Cell Culture:
-
Culture a murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Plate the cells in a 96-well tissue culture plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
-
Assay Procedure:
-
Carefully remove the medium and replace it with fresh medium containing serial dilutions of the test compound (e.g., 1H-pyrrolo[2,3-b]pyridine-2-carboxamide).
-
Pre-incubate the cells with the compounds for 1 hour at 37°C in a 5% CO₂ incubator.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubate the plate for 4-6 hours.
-
-
TNF-α Quantification (ELISA):
-
After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer’s instructions.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant TNF-α standards provided in the ELISA kit.
-
Calculate the concentration of TNF-α in each sample from the standard curve.
-
Determine the percent inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Calculate the IC₅₀ value by plotting percent inhibition against compound concentration.
-
References
- A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. (n.d.). National Institutes of Health.
- A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. (2008). Journal of Biomolecular Screening.
- A cell-based PDE4 assay in 1536-well plate format for high-throughput screening. (2008). PubMed.
- The regulatory role of PDE4B in the progression of inflammatory function study. (n.d.). National Institutes of Health (PMC).
- What are PDE4B modulators and how do they work? (2024). Source not specified.
- PDE4B Cell-Based Activity Assay Kit. (n.d.). BPS Bioscience.
- A Comprehensive Review of Phosphodiesterase 4B: Functions, Structure, Disease Association, Therapeutic Applications & Potential. (2025). NHSJS.
- Phosphodiesterase 4 and its inhibitors in inflammatory diseases. (2025). ResearchGate.
- Anti-Inflammatory Effects of miR-369-3p via PDE4B in Intestinal Inflammatory Response. (n.d.). Source not specified.
- Characterization of the Cellular Activity of PDE 4 Inhibitors Using Two Novel PDE 4 Reporter Cell Lines. (2025). ResearchGate.
- PDE4B1 Assay Kit. (n.d.). BPS Bioscience.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central.
- Application Notes and Protocols for Pde4B-IN-3: A Potent Inhibitor of PDE4B in Cell Culture. (n.d.). BenchChem.
- Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2020). PubMed.
- Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors. (n.d.). Source not specified.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). MDPI.
Sources
- 1. A cell-based PDE4 assay in 1536-well plate format for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nhsjs.com [nhsjs.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PDE4B modulators and how do they work? [synapse.patsnap.com]
- 6. The regulatory role of PDE4B in the progression of inflammatory function study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates | MDPI [mdpi.com]
- 11. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with 7-azaindole scaffolds. As a core heterocyclic motif in numerous pharmacologically active agents, optimizing its synthesis is critical for accelerating discovery programs.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you rapidly diagnose and solve common problems encountered during the synthesis.
Q1: My reaction yield is very low, or I'm observing no product formation. What are the primary causes?
A1: Low to zero yield in the synthesis of the 7-azaindole core, particularly via the Fischer indole synthesis, is a frequent challenge. The causes can be traced back to several critical steps in the reaction mechanism. The Fischer synthesis involves the acid-catalyzed cyclization of a 2-pyridylhydrazone, which is formed from 2-pyridylhydrazine and a pyruvate derivative.[3][4]
Probable Causes & Solutions:
-
Inefficient Hydrazone Formation: The initial condensation to form the phenylhydrazone is a prerequisite. If this step is inefficient, the overall yield will be poor.
-
Solution: Ensure your pyruvate starting material is of high purity. The reaction is typically straightforward, but confirming hydrazone formation via TLC or ¹H NMR before proceeding with cyclization can save significant time.
-
-
Failure of the[1][1]-Sigmatropic Rearrangement: This is the key bond-forming step and is often the most sensitive. The electron-deficient nature of the pyridine ring can make this rearrangement more difficult compared to standard indole synthesis.[5]
-
Solution: The choice and strength of the acid catalyst are paramount. Polyphosphoric acid (PPA) is often effective as it serves as both a strong Brønsted acid catalyst and a dehydrating agent.[4][6] If PPA fails, consider a Lewis acid like ZnCl₂ or BF₃·OEt₂, which can also promote the key rearrangement.[3] The reaction temperature is also critical; insufficient heat will prevent the rearrangement, while excessive heat can lead to decomposition. A typical range for PPA-catalyzed cyclization is 160-180°C.[6]
-
-
Side Reactions and Decomposition: 7-azaindole precursors can be susceptible to side reactions, especially under harsh acidic conditions. N-N bond cleavage can compete with the desired cyclization, particularly if electron-donating groups are present on the hydrazine, though this is less of a concern for the pyridine ring.[5]
-
Solution: Monitor the reaction closely by TLC. If significant decomposition (streaking on the TLC plate) is observed, consider lowering the reaction temperature or using a milder catalyst. Running the reaction under an inert atmosphere (N₂ or Ar) can also prevent oxidative side reactions.
-
-
Reagent Quality: The quality of 2-pyridylhydrazine is crucial. It can degrade upon storage.
-
Solution: Use freshly prepared or purified 2-pyridylhydrazine. If its purity is in doubt, recrystallize or re-distill it before use.
-
Q2: My TLC analysis shows multiple spots, and purification is challenging. What are the likely side products?
A2: The presence of multiple products indicates competing reaction pathways or incomplete conversion. Understanding the potential side products is key to optimizing conditions and simplifying purification.
Common Side Products & Identification:
-
Unreacted Starting Materials: The most obvious culprits are unreacted 2-pyridylhydrazine or methyl pyruvate. These can be identified by co-spotting with authentic samples on a TLC plate.
-
Hydrazone Intermediate: If the cyclization step is slow or incomplete, the stable 2-pyridylhydrazone of methyl pyruvate will be a major component. It will have a different Rf value than the starting materials and the final product.
-
Positional Isomers: While the reaction with methyl pyruvate is expected to yield the 2-carboxylate, alternative cyclization pathways, though less likely, could lead to other isomers if an unsymmetrical ketone were used. For pyruvic acid derivatives, this is not a primary concern.[3]
-
Decomposition Products: Under harsh acidic conditions, especially at high temperatures, the pyridine or pyrrole ring can degrade, leading to a complex mixture of tar-like substances that often appear as a baseline streak on the TLC plate.
Troubleshooting Flowchart for Low Yield
Below is a logical workflow to diagnose yield issues systematically.
Caption: Key stages of the Fischer indole synthesis pathway.
Q2: What are the best practices for reaction monitoring and product purification?
A2: Careful monitoring and purification are essential for achieving high purity and yield.
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): This is the most common method. Use a solvent system that gives good separation between the starting materials, intermediate, and product (e.g., Ethyl Acetate/Hexanes). Visualizing under UV light (254 nm) is typically effective.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can confirm the mass of the product as it forms and help identify side products by their mass-to-charge ratio.
Product Purification:
-
Work-up: After the reaction is complete, it is typically quenched by carefully pouring the hot PPA mixture onto ice water and neutralizing with a base (e.g., NaOH or K₂CO₃) to precipitate the crude product.
-
Column Chromatography: This is the most effective method for purification. Silica gel is the standard stationary phase. A gradient elution starting with a non-polar solvent system (e.g., 10% EtOAc in Hexanes) and gradually increasing the polarity will usually provide good separation. [6]* Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Heptane) can be an efficient final purification step to obtain highly pure, crystalline material.
Quantitative Data Summary
Table 1: Comparison of Common Synthetic Routes for 7-Azaindoles
| Synthesis Method | Starting Materials | Key Features | Common Challenges |
| Fischer Indole Synthesis | 2-Pyridylhydrazine, Ketone/Aldehyde | One-pot, widely used, tolerant of various functional groups. | Requires strong acid and high heat; yields can be variable for electron-deficient systems. [3][5] |
| Palladium-Catalyzed Cross-Coupling | Halogenated Pyridines, Pyrroles/Alkynes | Milder conditions, high functional group tolerance, good for complex derivatives. | Requires expensive catalysts and ligands; may need protecting groups. [7][8] |
| Bartoli Indole Synthesis | Nitro-pyridines, Vinyl Grignard Reagents | Good for sterically hindered indoles. | Requires specific ortho-substituted nitro-pyridines; Grignard reagents are sensitive. [9] |
| Madelung Synthesis | N-(2-pyridyl)amides | Intramolecular cyclization using a strong base. | Requires high temperatures and strongly basic conditions, limiting functional group tolerance. [10] |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of this compound
Disclaimer: This protocol is a representative example. All procedures should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.
Materials:
-
2-Pyridylhydrazine
-
Methyl pyruvate
-
Polyphosphoric Acid (PPA)
-
Deionized Water, Ice
-
Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step 1: Hydrazone Formation (Optional but Recommended)
-
In a round-bottom flask, dissolve 2-pyridylhydrazine (1.0 eq) in ethanol.
-
Add methyl pyruvate (1.05 eq) dropwise at room temperature.
-
Stir the mixture for 1-2 hours. The formation of the hydrazone can be monitored by TLC.
-
Remove the solvent under reduced pressure to yield the crude hydrazone, which can be used directly in the next step.
Step 2: Cyclization
-
In a separate three-neck flask equipped with a mechanical stirrer and a thermometer, pre-heat polyphosphoric acid (PPA, ~10-20 times the weight of the hydrazone) to ~80-100°C to allow for stirring.
-
Carefully add the crude 2-pyridylhydrazone in portions to the hot PPA.
-
Heat the reaction mixture to 160-180°C and maintain for 5-30 minutes. [6]Monitor the reaction progress by TLC (quench a small aliquot in water, neutralize, extract with EtOAc, and spot on the TLC plate).
-
Once the reaction is complete (consumption of the hydrazone), remove the flask from the heat source and allow it to cool slightly (to ~100-120°C).
Step 3: Work-up and Extraction
-
In a large beaker, prepare a mixture of crushed ice and water.
-
CAUTION: Slowly and carefully pour the hot reaction mixture into the ice water with vigorous stirring. This is a highly exothermic process.
-
Slowly add a saturated solution of NaHCO₃ or solid K₂CO₃ to the acidic aqueous mixture until the pH is neutral to basic (pH ~8-9). The crude product should precipitate as a solid.
-
Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.
-
If the product does not precipitate cleanly, extract the aqueous layer multiple times with Ethyl Acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50% EtOAc).
-
Combine the fractions containing the pure product and remove the solvent in vacuo.
-
If desired, further purify the product by recrystallization.
References
-
Humphrey, J. M., & Hartwig, J. F. (2010). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 75(24), 8535–8543. Retrieved from [Link]
-
Gogoi, P., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS medicinal chemistry letters, 10(11), 1541–1546. Retrieved from [Link]
-
Kovalenko, S. M., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1). Retrieved from [Link]
-
Alemparte, C. (2011). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Retrieved from [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(8), 1339-1346. Retrieved from [Link]
-
Jensen, T. B., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(15), 3345. Retrieved from [Link]
-
Wang, X., et al. (2012). Synthesis of Azaindoles. Progress in Chemistry, 24(10), 1974-1982. Retrieved from [Link]
-
Alekseyev, R. S., et al. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 50(9), 1305-1312. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Retrieved from [Link]
-
MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(15), 5859. Retrieved from [Link]
-
Kumar, V., et al. (1992). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry, 57(25), 6995–6998. Retrieved from [Link]
Sources
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Welcome to the technical support center for the purification of methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (7-azaindole-2-carboxylate). This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic to troubleshoot and optimize your purification workflows effectively.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of your target compound. The question-and-answer format is designed to help you quickly identify and solve common experimental challenges.
Issue 1: Low or No Recovery After Column Chromatography
Question: I ran a silica gel column, but my final yield of this compound is extremely low. Where did my product go?
Answer: This is a frequent issue when purifying nitrogen-containing heterocycles. Several factors could be at play:
-
Cause 1: Irreversible Adsorption to Acidic Silica Gel. The pyridine nitrogen in the 7-azaindole scaffold is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to significant streaking on TLC plates and irreversible binding of the product to the column.
-
Solution: Deactivate the silica gel before use. This can be achieved by pre-treating the silica with a solvent mixture containing a small amount of a basic modifier, such as triethylamine (Et₃N) or pyridine. A common practice is to use an eluent containing 0.5-1% triethylamine. Alternatively, consider using a different stationary phase like neutral or basic alumina, which is less acidic and can prevent product loss.[1]
-
-
Cause 2: Compound Incompletely Eluted. The chosen solvent system may not have been strong enough to elute the compound from the column.
-
Solution: Always develop a robust solvent system using Thin-Layer Chromatography (TLC) before committing to a column. Your target compound should have an Rf value between 0.2 and 0.4 for optimal separation. If your compound remains at the baseline on the TLC plate, the eluent is not polar enough. Gradually increase the proportion of the polar solvent (e.g., ethyl acetate in hexanes, or methanol in dichloromethane) until the desired Rf is achieved.[1]
-
-
Cause 3: Product is Insoluble in Loading Solvent. If the crude material is not fully dissolved before being loaded onto the column, it will precipitate at the top of the stationary phase and will not elute properly.
-
Solution: Ensure your crude material is completely dissolved in a minimum amount of solvent. If solubility in the column eluent is low, dissolve the sample in a stronger solvent (like dichloromethane or a small amount of methanol), adsorb it onto a small amount of silica gel, dry it in vacuo, and then dry-load the resulting powder onto the column.[1]
-
Troubleshooting Workflow for Low Column Yield
The following diagram outlines a logical decision-making process for diagnosing low recovery from column chromatography.
Caption: Decision tree for troubleshooting low product recovery.
Issue 2: Persistent Impurities After a Single Purification
Question: My NMR/LC-MS analysis shows that my product is still impure after one round of column chromatography. How can I remove these persistent impurities?
Answer: This often happens when impurities have a polarity very similar to your desired product, causing them to co-elute.
-
Cause 1: Co-eluting Impurities. Byproducts from the synthesis, such as isomers or unreacted starting materials, can have very similar Rf values to the product.[1]
-
Solution 1: Orthogonal Purification. A multi-step purification approach is highly effective. If you first used normal-phase chromatography (silica or alumina), consider a second purification step using a different technique. Recrystallization is an excellent choice as it separates based on solubility and crystal lattice packing, not just polarity. Alternatively, reversed-phase (C18) chromatography, which separates based on hydrophobicity, can be very effective at removing polar impurities.[1]
-
Solution 2: Optimize Chromatography. Fine-tune your chromatographic separation. Running a shallower solvent gradient can help resolve closely eluting spots. Sometimes, switching to a completely different solvent system (e.g., from ethyl acetate/hexanes to acetone/dichloromethane) can alter the selectivity and improve separation.[2]
-
-
Cause 2: Residual Reagents or Solvents. Reagents from the work-up (like acids or bases) or residual high-boiling solvents can be mistaken for impurities.
Data Summary Table: Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution(s) |
| Low Yield | Strong adsorption to silica gel. | Use a deactivated stationary phase (1% Et₃N in eluent) or switch to neutral alumina.[1] |
| Improper solvent polarity. | Optimize the eluent system using TLC to achieve an Rf of 0.2-0.4. | |
| Persistent Impurities | Co-eluting byproducts. | Perform a second, orthogonal purification step like recrystallization or reversed-phase chromatography.[1] |
| Unreacted starting materials. | Optimize the chromatography gradient or perform an acidic/basic aqueous wash during work-up. | |
| Product Degradation | Sensitivity to acidic silica. | Switch to a neutral stationary phase (neutral alumina) or use deactivated silica.[1] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for this compound?
A1: Flash column chromatography on silica gel is the most common and versatile method for purifying this compound and its analogs on a research scale.[2][3][4] However, for the reasons mentioned above (potential acidity issues), it must be approached with care. A typical starting point is a gradient elution with a mixture of a non-polar solvent like hexanes or heptane and a polar solvent like ethyl acetate.[1][4] For high-purity material, especially for final compounds intended for biological testing, a subsequent recrystallization is often recommended to remove trace impurities.[3]
Q2: How do I choose the right solvent system for column chromatography?
A2: The ideal solvent system is always determined empirically using TLC. Spot your crude reaction mixture on a TLC plate and test various solvent combinations. A good starting point for 7-azaindole derivatives is a 70:30 mixture of Hexanes:Ethyl Acetate.
| Solvent System (v/v) | Polarity | Typical Use Case |
| 20-50% Ethyl Acetate / Hexanes | Low to Medium | Good for separating non-polar impurities. A standard starting point.[4] |
| 50-100% Ethyl Acetate / Hexanes | Medium | Eluting the target compound from the column. |
| 1-10% Methanol / Dichloromethane | High | For more polar analogs or to wash the column of highly retained materials.[1] |
| 50% Acetone / Dichloromethane | Medium-High | An alternative system that can offer different selectivity.[2] |
Q3: Can I use recrystallization to purify my crude product directly?
A3: Yes, if the crude product is relatively clean (>80-90% pure). Recrystallization is an excellent method for achieving very high purity but can result in lower recovery if the crude material is very impure.[3] The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. A solvent screen with small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures like ethyl acetate/hexanes) is the necessary first step.
Q4: My compound appears as a streak rather than a spot on the TLC plate. What does this mean?
A4: Streaking is a classic sign of an issue with the stationary phase or the sample.
-
Overloading: You may have spotted too much material on the TLC plate. Try spotting a more dilute solution.
-
Compound-Silica Interaction: For basic compounds like 7-azaindoles, streaking is often caused by strong interactions with the acidic silica gel.[1] This is a strong indicator that you should add a basic modifier like 1% triethylamine to your chromatography eluent to improve the peak shape and prevent yield loss on the column.
Part 3: Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a detailed methodology for purifying your target compound using silica gel chromatography.
1. Preparation of the Column: a. Select an appropriately sized column for your sample amount (a general rule is 40-100 g of silica per 1 g of crude material). b. Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 90:10 Hexanes:Ethyl Acetate). c. Pour the slurry into the column and use gentle air pressure to pack the bed uniformly, ensuring no air bubbles or cracks are present.[5] d. Equilibrate the packed column by flushing with 2-3 column volumes of the initial eluent.
2. Sample Loading (Dry Loading Recommended): a. Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., Dichloromethane). b. Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution. c. Remove the solvent completely under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder. d. Carefully add this powder to the top of the packed silica bed.
3. Elution and Fraction Collection: a. Begin eluting the column with the initial, low-polarity solvent system. b. Gradually increase the polarity of the eluent according to the separation you observed on TLC. c. Collect fractions in test tubes or vials. d. Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing under UV light.
4. Product Isolation: a. Combine the fractions that contain your pure product. b. Remove the solvent under reduced pressure. c. Place the resulting solid or oil under high vacuum to remove any final traces of solvent.
Flash Chromatography Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
Common side reactions in the synthesis of 7-azaindoles
Welcome to the technical support center for 7-azaindole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable heterocyclic scaffold. The unique electronic nature of the 7-azaindole nucleus, arising from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, presents distinct synthetic challenges not always encountered with standard indoles.[1][2]
This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical, question-and-answer format. We will explore the causality behind common side reactions and offer field-proven strategies to optimize your synthetic outcomes.
Troubleshooting Guide: Common Synthetic Challenges
Section 1: Issues in Classical Annulation Strategies
The Fischer and Madelung syntheses are foundational methods for indole formation, but their application to 7-azaindoles is often complicated by the pyridine nitrogen.
A1: Root Cause Analysis & Troubleshooting Strategy
This is a very common issue. The aggressive conditions traditionally used for the Fischer indole synthesis are often incompatible with the sensitive nature of pyridylhydrazones.
-
Causality: The primary culprit is the harsh acidic catalyst (e.g., polyphosphoric acid (PPA), strong Brønsted acids) combined with high temperatures.[3][4] The electron-deficient pyridine ring can be protonated, increasing the substrate's susceptibility to polymerization and decomposition pathways, which manifest as "tar." Furthermore, certain substitution patterns on the hydrazone, particularly those with electron-donating groups, can favor an alternative heterolytic N-N bond cleavage pathway over the desired[5][5]-sigmatropic rearrangement, leading to byproducts like aniline and 3-methylindole instead of the cyclized product.[6]
Troubleshooting Protocol:
-
Catalyst Modification: Switch from PPA to a milder, more homogeneous acidic medium.
-
Primary Recommendation: Use Eaton's reagent (7.5 wt% P₂O₅ in methanesulfonic acid). It often promotes cyclization at lower temperatures (45-80 °C) and reduces charring.[4]
-
Lewis Acids: Consider using Lewis acids like ZnCl₂ or BF₃·OEt₂, which can catalyze the reaction under less aggressive heating.[3][7]
-
-
Temperature & Reaction Time: Carefully control the reaction temperature. Start at a lower temperature (e.g., 80 °C) and slowly increase it only if no conversion is observed. Monitor the reaction by TLC or LCMS to avoid prolonged heating once the starting material is consumed.
-
Solvent Choice: If using a Brønsted or Lewis acid, the choice of solvent is critical. High-boiling point, non-polar solvents can sometimes facilitate the reaction while minimizing side reactions.
-
Assess Substrate Viability: If your ketone precursor leads to a hydrazone with strong electron-donating groups, the classical Fischer pathway may be inherently disfavored.[6] It may be more efficient to pivot to a different synthetic strategy, such as a cross-coupling approach.
Decision Workflow for Fischer Indolization Failure
Caption: Troubleshooting flowchart for failed Fischer 7-azaindole syntheses.
A2: Understanding Limitations and Modern Alternatives
The classical Madelung synthesis is notoriously harsh, involving the intramolecular cyclization of N-acyl-o-toluidines at very high temperatures with bases like sodium ethoxide.[8] These conditions severely limit its substrate scope.
-
Causality: The reaction requires deprotonation of both the amide N-H and the benzylic C-H of the ortho-methyl group. The latter is a high-energy step, necessitating forceful conditions. These conditions can cause cleavage of sensitive functional groups and polymerization.
Recommended Modifications & Alternatives:
-
Directed Ortho-Metalation Strategy (Smith-Madelung): A significant improvement involves using organolithium reagents. By starting with a 2-alkyl-N-silyl-aniline, you can perform a directed ortho-metalation with n-BuLi or t-BuLi, followed by condensation with an ester or carboxylic acid. This forms the indole in a much more controlled, lower-temperature manner.[8]
-
Base and Solvent Optimization: While still requiring heating, using potassium tert-butoxide in a high-boiling solvent like diphenyl ether or in a solvent-free melt can sometimes improve yields over sodium ethoxide by providing a more reactive, albeit still aggressive, base system.
-
Alternative Annulations: For many substrates, the Madelung synthesis is simply not viable. Modern palladium-catalyzed methods are often superior. The Larock indole synthesis , which involves the palladium-catalyzed annulation of an ortho-haloaniline with an alkyne, is an excellent alternative for preparing 2,3-disubstituted 7-azaindoles and is compatible with a much wider range of functional groups.[9]
Section 2: Side Reactions in Modern Cross-Coupling Strategies
Palladium-catalyzed reactions, such as Sonogashira, Heck, and Suzuki couplings, are powerful tools for constructing the 7-azaindole core.[2][10][11] However, they come with their own set of potential pitfalls.
A3: Optimizing the Intramolecular Hydroamination/Cyclization
This is a common bottleneck. While the Sonogashira coupling itself is often robust, the subsequent intramolecular C-N bond formation can be surprisingly tricky.
-
Causality: The cyclization of the 2-amino-3-(alkynyl)pyridine intermediate requires a base strong enough to deprotonate the amine, but side reactions can compete. The choice of base, solvent, and temperature is critical for favoring the desired 5-endo-dig cyclization. If the conditions are not optimal, the starting material may simply decompose, or alternative pathways may be followed.
Troubleshooting Protocol:
| Parameter | Issue | Recommended Solution | Rationale & Reference |
| Base | t-BuOK is a common choice but may not be optimal for all substrates. | Use potassium tert-butoxide in the presence of a catalytic amount of 18-crown-6 . | The crown ether sequesters the K⁺ ion, increasing the "nakedness" and nucleophilicity of the t-butoxide anion, which dramatically improves cyclization efficiency and allows for lower reaction temperatures (e.g., 65 °C).[12] |
| Catalyst | Uncatalyzed thermal cyclization may require high temperatures, leading to decomposition. | While often base-mediated, some challenging cyclizations benefit from a transition metal catalyst. Consider using a copper(I) salt (e.g., CuI) which is known to promote such hydroaminations. | Copper catalysts can activate the alkyne toward nucleophilic attack by the amino group, providing an alternative, lower-energy pathway for cyclization.[10] |
| Solvent | Solvent polarity and coordinating ability can affect base strength and substrate solubility. | Toluene is an excellent first choice, especially with the 18-crown-6 system.[12] For more polar substrates, DMF or dioxane can be effective, but care must be taken as they can decompose at high temperatures. | The solvent must be able to dissolve the substrate and the base complex effectively without interfering with the reaction. |
| Atmosphere | Oxygen can lead to oxidative side reactions, especially with copper catalysis. | Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). | This prevents oxidative homocoupling of the alkyne (Glaser coupling) and degradation of the catalyst and substrate. |
A4: Controlling Competitive Reaction Pathways
In this LDA-mediated condensation, the desired pathway involves the deprotonation of the picoline's methyl group to form a benzyllithium intermediate, which then attacks the nitrile. However, several other reactions can occur simultaneously.
-
Causality: The primary side reaction is the facile 1,4-addition of the newly formed benzyllithium intermediate onto a molecule of the starting picoline. This leads to a stable dihydropyridine dimer. A secondary side reaction is the direct addition of LDA to the benzonitrile. Fortunately, these side reactions can be reversible under the right conditions.[13]
Mechanism: Desired vs. Side Reaction
Caption: Competing pathways in the Chichibabin synthesis of 7-azaindoles.
Mitigation Strategy:
-
Reverse Addition: The order of addition is crucial. Instead of adding the nitrile to the lithiated picoline, try a reverse addition. First, add the benzonitrile to the solution of LDA at -40 °C. After stirring, add the fluoropicoline. This strategy can significantly improve yields (e.g., from <20% to >80%) by minimizing the time the benzyllithium intermediate is present in high concentration with unreacted picoline.[13]
-
Stoichiometry of Base: Using an excess of LDA (>2.0 equivalents) is essential. The first equivalent performs the initial deprotonation, while the second is believed to be required for a tautomerization step following the cyclization. Using only one equivalent results in dramatically lower yields.[13]
-
Temperature Control: Maintain a low temperature (-40 °C) throughout the addition and reaction sequence. While the dimerization is reversible, warming the reaction can favor it and other decomposition pathways.[13]
Section 3: Regioselectivity in Functionalization
Controlling the position of substitution on a pre-formed 7-azaindole ring is a frequent challenge.
A5: Leveraging Inherent Reactivity
The pyrrole ring of 7-azaindole is electron-rich and thus more susceptible to electrophilic substitution than the pyridine ring. The C3 position is the most nucleophilic and electronically favored site for substitution.
-
Causality: The electronic distribution of the π-system strongly favors electrophilic attack at C3. However, harsh halogenating agents (e.g., Br₂ in acetic acid) can be aggressive and non-selective, potentially leading to over-halogenation or reaction on the pyridine ring, especially if it is activated.
Recommended Protocol for Selective C3-Halogenation:
-
Mild Halogenating Agents: Avoid using elemental bromine or chlorine.
-
For Bromination: Copper(II) bromide (CuBr₂) in a solvent like acetonitrile at room temperature is a highly effective and mild reagent for the regioselective C3-bromination of azaindoles. It provides high yields and excellent selectivity.[14]
-
For Iodination: N-Iodosuccinimide (NIS) in acetonitrile or DMF is the reagent of choice for selective C3-iodination.[5]
-
For Chalcogenation: Iodine-catalyzed methods using NIS or I₂ with thiols or diselenides also provide excellent regioselectivity for the C3 position.[15][16]
-
-
Enzymatic Halogenation: For an environmentally benign and highly selective alternative, consider enzymatic halogenation. Tryptophan halogenase variants have been shown to selectively halogenate the C3 position of azaindoles in aqueous media using simple halide salts.[17]
A6: Modifying Reactivity via N-Oxidation
Direct electrophilic substitution on the electron-deficient pyridine ring is difficult. The most reliable method to achieve this is to alter the ring's electronic properties via N-oxidation.
Workflow for Pyridine Ring Functionalization:
-
N-Oxide Formation: Treat the parent 7-azaindole with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) to form the 7-azaindole-N-oxide. This activates the pyridine ring for substitution.
-
Reissert-Henze Type Reaction: The N-oxide can now undergo nucleophilic attack. For example, selective functionalization at the C6 position can be achieved by O-methylation of the N-oxide followed by a base-catalyzed one-pot reaction with various nucleophiles (N, O, S, or cyanide) to introduce diverse substituents.[14]
-
Deoxygenation: If the N-oxide is not the desired final product, it can be removed by reduction, typically using PCl₃ or H₂/Pd.
References
-
Collum, D. B., et al. (2009). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society. Available at: [Link]
-
Esteves, C. I., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available at: [Link]
-
Patterson, A. W., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. Available at: [Link]
-
Leboho, T. C., et al. (2014). Acid-catalyzed synthesis of 7-azaindoles using amino-halopyridines and amino-dihalopyridines. Molecules. (Referenced within[10])
-
Singh, R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]
-
Kumar, A., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
Reddy, T. J., et al. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Wei, W.-Y., et al. (2023). Rh(III)‐Catalyzed Cross Dehydrogenative Coupling of N‐Phenyl Substituent with Thiophenes. European Journal of Organic Chemistry. Available at: [Link]
-
Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. Available at: [Link]
-
Sahu, N., et al. (2014). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development. Available at: [Link]
-
Kumar, A., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. PubMed. Available at: [Link]
-
Alekseyev, R. S., et al. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Thomson, D. W., et al. (2009). Practical Regioselective Bromination of Azaindoles and Diazaindoles. Organic Letters. Available at: [Link]
-
Richard, D. J., et al. (2012). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry. Available at: [Link]
-
Baran, P. S. (n.d.). Azaindole Survival Guide. Baran Lab, Scripps Research. Available at: [Link]
-
Organic Chemistry Portal. Azaindole synthesis. Available at: [Link]
-
Wikipedia. Fischer indole synthesis. Available at: [Link]
-
ResearchGate. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Available at: [Link]
-
Paul, S., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis. Available at: [Link]
-
Davies, I. W., et al. (2001). A Practical Synthesis of 1-N-SEM-Protected 3-Iodo-7-methyl-2-piperidin-3-ylindole. Organic Process Research & Development. Available at: [Link]
-
ResearchGate. (n.d.). C‐alkylation versus N‐alkylation. Yields relate to isolated products. Available at: [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available at: [Link]
-
Wang, H., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Organic Chemistry Frontiers. Available at: [Link]
-
de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Rhodium(iii)-catalyzed oxidative alkylation of N-aryl-7-azaindoles with cyclopropanols. Available at: [Link]
-
Timári, I., et al. (2021). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules. Available at: [Link]
- Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole.
-
Wikipedia. Madelung synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. Available at: [Link]
-
Raina, G., et al. (2020). Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temperature. Organic Letters. Available at: [Link]
-
Walter, F., et al. (2016). Fermentative Indole Production via Bacterial Tryptophan Synthase Alpha Subunit and Plant Indole-3-Glycerol Phosphate Lyase Enzymes. Frontiers in Microbiology. Available at: [Link]
-
ResearchGate. (n.d.). Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 9. baranlab.org [baranlab.org]
- 10. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 13. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrolopyridine Synthesis Core: A Technical Guide to Reaction Optimization
Welcome to the Technical Support Center for Pyrrolopyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this critical heterocyclic scaffold. Pyrrolopyridines, or azaindoles, are privileged structures in medicinal chemistry, and their efficient synthesis is paramount.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work. The advice herein is grounded in established chemical principles and field-proven insights to empower you to overcome synthetic hurdles and achieve your target molecules with higher efficacy.
Section 1: Troubleshooting Common Synthetic Challenges
This section is structured in a question-and-answer format to directly address the most pressing issues that can arise during the synthesis of pyrrolopyridines.
Issue 1: Consistently Low Yields in Cyclization Reactions
Question: My cyclization reaction to form the pyrrolopyridine core, whether through a Fischer indole synthesis or a Chichibabin-type reaction, is consistently resulting in low yields. What are the likely causes, and how can I systematically troubleshoot this?
Answer: Low yields in the core-forming cyclization step are a frequent challenge, often attributable to a handful of critical factors. The electron-withdrawing nature of the pyridine nitrogen can deactivate the ring system towards the necessary electrophilic cyclization, demanding carefully optimized conditions.[3] A systematic approach to troubleshooting is essential.
Causality and Strategic Solutions:
-
Purity of Starting Materials: The integrity of your starting materials is non-negotiable. For instance, aminopyrroles are susceptible to oxidation, often indicated by a color change from yellow to brown.[4] Similarly, pyridylhydrazines used in Fischer indole synthesis can degrade upon storage.
-
Recommendation: Always use freshly purified starting materials. If you suspect degradation, purify your precursors by recrystallization or column chromatography immediately before use. Store sensitive reagents under an inert atmosphere (e.g., argon or nitrogen).[4]
-
-
Suboptimal Reaction Temperature: Temperature control is critical. Many cyclization reactions require sufficient thermal energy to overcome the activation barrier, but excessive heat can lead to decomposition and the formation of side products.[4][5]
-
Recommendation: A systematic temperature screen is advisable. Begin with the temperature reported in the literature for a similar transformation. If the yield is low, incrementally increase the temperature in 10-20°C intervals, carefully monitoring the reaction progress by TLC or LC-MS to track the consumption of starting material and the appearance of both product and byproducts.
-
-
Incorrect Solvent Choice and Moisture Content: The solvent plays a multifaceted role, influencing solubility, reaction rate, and even the reaction pathway. The presence of moisture can be particularly detrimental in reactions that proceed through water-sensitive intermediates.[4]
-
Recommendation: When anhydrous conditions are specified, employ rigorous techniques to exclude moisture, such as using flame-dried glassware and dry solvents.[1][4] However, in some cases, a protic solvent or a controlled amount of water may be beneficial.[6] A solvent screen including both polar aprotic (e.g., DMF, DMSO), polar protic (e.g., EtOH, IPA), and non-polar (e.g., toluene, dioxane) options is a powerful optimization tool.
-
-
Inappropriate Catalyst or Acid Promoter: For reactions like the Fischer indole synthesis, the choice of acid catalyst is paramount. While Brønsted acids are common, they may not be effective for less reactive substrates.
-
Recommendation: If standard acid catalysts (e.g., HCl, H₂SO₄) are yielding poor results, consider more potent alternatives. Lewis acids or polyphosphoric acid (PPA) can be more effective in promoting the cyclization of pyridylhydrazones.[3]
-
Troubleshooting Workflow for Low Yield:
Caption: A logical workflow for troubleshooting low product yields.
Issue 2: Formation of Significant Side Products in Cross-Coupling Reactions
Question: I am performing a Suzuki-Miyaura or Buchwald-Hartwig amination to functionalize my pyrrolopyridine core, but I am observing significant side products, such as homo-coupling of the boronic acid or reduction of the halide. How can I improve the selectivity of my reaction?
Answer: The formation of side products in palladium-catalyzed cross-coupling reactions is a common issue that can often be mitigated by fine-tuning the reaction parameters. The delicate balance of the catalytic cycle can be perturbed by several factors, leading to undesired pathways.
Causality and Strategic Solutions:
-
Catalyst and Ligand Selection: The choice of palladium precursor and, more importantly, the phosphine ligand is critical for achieving high selectivity and reactivity.[1] Different ligands possess distinct steric and electronic properties that can favor the desired cross-coupling pathway over side reactions.
-
Recommendation: If you are observing side products, screen a panel of phosphine ligands. For Suzuki-Miyaura couplings, ligands like XPhos or SPhos are often effective.[1] For Buchwald-Hartwig aminations, RuPhos and related biaryl phosphine ligands have shown great utility.[1] The use of pre-catalysts, such as XPhos Pd G2, can also improve reaction performance.[1]
-
-
Base and Solvent System: The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome. The solvent system must be compatible with both the base and the reactants.
-
Recommendation: An inappropriate base can lead to side reactions. For instance, in some cases, a weaker base like K₂CO₃ may be preferable to a stronger one like Cs₂CO₃ to minimize side product formation. The solvent should be chosen to ensure adequate solubility of all components at the reaction temperature. A combination of an ethereal solvent like dioxane or THF with water is common for Suzuki couplings, while anhydrous toluene or dioxane is often used for aminations.[1][7]
-
-
Reaction Temperature and Time: Running the reaction at too high a temperature or for too long can lead to catalyst decomposition and the formation of byproducts.
-
Recommendation: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. If side product formation is rapid, consider lowering the reaction temperature.
-
Experimental Protocol: Ligand Screening for Suzuki-Miyaura Coupling
-
Setup: In parallel reaction vials under an inert atmosphere, add the pyrrolopyridine halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: To each vial, add a different palladium catalyst/ligand combination (e.g., Pd(OAc)₂, Pd₂(dba)₃ with various phosphine ligands, or different palladium pre-catalysts).[1] A typical catalyst loading is 2-5 mol%.
-
Reaction: Add the solvent, seal the vials, and heat the reaction block to the desired temperature.
-
Monitoring: After a set time (e.g., 2, 4, 8 hours), take an aliquot from each reaction, quench, and analyze by LC-MS to determine the conversion to product and the relative amounts of side products.
-
Analysis: Compare the results to identify the optimal catalyst/ligand system that provides the highest selectivity for the desired product.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Pd Source | Pd(OAc)₂ | Pd₂(dba)₃ | XPhos Pd G2 | Pd(PPh₃)₄ |
| Ligand | SPhos | XPhos | (none) | (none) |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | K₂CO₃ |
| Solvent | Dioxane/H₂O | Toluene | THF | Dioxane/H₂O |
| Temp (°C) | 90 | 100 | 80 | 90 |
Caption: A sample screening table for optimizing a Suzuki-Miyaura cross-coupling reaction.
Section 2: Frequently Asked Questions (FAQs)
Q1: I am having trouble with the deprotection of a SEM-protected pyrrolopyridine. I am observing complex mixtures and low yields of my desired product. What are my options?
A1: The deprotection of the trimethylsilylethoxymethyl (SEM) group can indeed be challenging.[1] The standard acidic conditions (e.g., trifluoroacetic acid, TFA) can sometimes lead to the formation of side products, particularly if the released formaldehyde can react with the pyrrolopyridine core.[1] Careful optimization of the deprotection conditions is crucial. This may involve adjusting the choice of acid, reaction temperature, and duration.[3] If standard TFA conditions are problematic, exploring other deprotection reagents like BF₃·OEt₂ or tetrabutylammonium fluoride (TBAF) might be beneficial, although these can also lead to complex mixtures.[1][3] Purification of the crude product after deprotection is often challenging and may require multiple chromatographic steps.[3]
Q2: My A3 coupling reaction to synthesize a propargylamine-substituted pyrrolopyridine is not working well. What are the key parameters to optimize?
A2: The A3 coupling (aldehyde, alkyne, amine) is a powerful multicomponent reaction, but its success hinges on several factors.[8] The reaction is typically catalyzed by a metal, most commonly a copper(I) salt.[8][9] Key optimization parameters include:
-
Catalyst: Copper(I) iodide or bromide are frequently used.[8]
-
Solvent: While the reaction can be run in various solvents, including water, toluene is often a good choice.[6][10]
-
Atmosphere: The reaction can be sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne. Running the reaction under an inert atmosphere (argon or nitrogen) is highly recommended.[10]
-
Temperature: Heating is often required, typically in the range of 70-100°C.[10]
Q3: When synthesizing pyrrolopyridines via a multicomponent reaction strategy, what are the main advantages and potential pitfalls?
A3: Multicomponent reactions (MCRs) are highly efficient as they combine at least three starting materials in a single pot to form a complex product, with most of the atoms from the reactants being incorporated into the final molecule.[11][12] This high degree of atom economy is a key principle of green chemistry.[8] A significant advantage is the ability to rapidly generate libraries of structurally diverse compounds. However, a potential pitfall is the complexity of the reaction mixture, which can make optimization challenging. A thorough understanding of the reaction mechanism is beneficial for troubleshooting.
Section 3: Experimental Protocols
Protocol: General Procedure for the Synthesis of Pyrrolo[2,3-d]pyrimidines via Cascade Annulation
This protocol is adapted from a method utilizing an I₂/DMSO promoted cascade annulation.[12]
-
Reactant Mixture: In a reaction vessel, combine 6-amino-1,3-dimethyluracil (1.05 equiv.), the appropriate aurone (1.0 equiv.), and iodine (10 mol%).[12]
-
Solvent and Heating: Add DMSO as the solvent and stir the mixture at 100°C for 1 hour.[12]
-
Quenching: Cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of Na₂S₂O₃.[12]
-
Precipitation: Add water to the mixture to induce the precipitation of the product.[12]
-
Isolation and Purification: Collect the precipitate by filtration and wash successively with water, ethanol, and diethyl ether. Dry the solid to afford the purified pyrrolo[2,3-d]pyrimidine product.[12]
Caption: A streamlined workflow for pyrrolopyrimidine synthesis.
References
- BenchChem. (2025). troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. Benchchem.
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (n.d.).
- BenchChem. (2025).
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.).
-
Kamal, A., et al. (2016). An Update on the Synthesis of Pyrrolo[1][3]benzodiazepines. Molecules, 21(1), 154. [Link]
- Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Str
- Proposed mechanism for the synthesis of pyrrolopyridine derivatives. (n.d.).
- Optimization of the reaction conditions a. (n.d.).
- Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. (2019).
-
El-Damasy, A. K., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 15(11), 1332. [Link]
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Pyrrole synthesis. (n.d.). Organic Chemistry Portal.
- A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. (2025).
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025).
- Miranzadeh, M. (2013). What is the best condition for A3 coupling reaction (acetylene, aldehyde, amine)?.
- Optimization of reaction conditions for the model reaction. (n.d.).
- Optimization of reaction conditions a. (n.d.).
- Synthesis of pyrrolo[3,4-c]pyridines via metal-free cross-coupling/cyclization cascades of β-ketothioamides with 2-aroylmalononitrile at room temperature. (n.d.). Royal Society of Chemistry.
- Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56.
- A3 Coupling Reaction. (2025). Chemistry LibreTexts.
- Synthesis of pyrrolo[3,4-c]pyridines via metal-free cross-coupling/cyclization cascades of β-ketothioamides with 2-aroylmalononitrile at room temperature. (n.d.).
- Researchers of the Zelinsky Institute published a review on the use of the A3-coupling reaction in the synthesis of N, O, S-heterocyclic compounds. (2021). N. D. Zelinsky Institute of Organic Chemistry.
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Researchers of the Zelinsky Institute published a review on the use of the A3-coupling reaction in the synthesis of N, O, S-heterocyclic compounds » N.D. Zelinsky Institute of Organic Chemistry [zioc.ru]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the troubleshooting and guidance center for methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate. This resource is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the solubility of this valuable heterocyclic building block. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
Introduction: The Challenge of a Promising Scaffold
This compound is a derivative of 7-azaindole, a privileged scaffold in medicinal chemistry.[1] Its derivatives have shown significant potential as inhibitors for targets like phosphodiesterase 4B (PDE4B), making them relevant for CNS diseases and other therapeutic areas.[2] However, like many rigid, planar heterocyclic systems, this compound often exhibits poor aqueous solubility. This limitation can hinder biological screening, formulation development, and ultimately, the translation of a promising molecule from the bench to the clinic.
This guide provides a structured, question-and-answer-based approach to systematically diagnose and overcome these solubility challenges.
Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the handling and formulation of this compound.
Q1: My compound is insoluble in my standard aqueous buffer (e.g., PBS pH 7.4). Where do I start?
A1: This is the most common challenge. The low aqueous solubility is due to the compound's crystalline nature and high lipophilicity. Your first step is a systematic approach to understand its fundamental physicochemical properties. The goal is to move from trial-and-error to a data-driven strategy.
Initial Troubleshooting Workflow:
Caption: Initial decision workflow for solubility issues.
Actionable Advice:
-
pH Adjustment: The 1H-pyrrolo[2,3-b]pyridine scaffold contains a basic pyridine nitrogen. Protonating this nitrogen can significantly increase aqueous solubility.[3] Systematically measure the compound's solubility at various pH points (e.g., from pH 2 to pH 8) to determine if solubility is pH-dependent.[4][5] See Protocol 1 for a detailed methodology.
-
Co-solvent Screening: For preparing stock solutions for in-vitro assays, using a water-miscible organic co-solvent is a standard and effective approach.[6][7] See Protocol 2 .
Q2: I tried adjusting the pH, but the solubility increase is insufficient or the compound is unstable at low pH. What's next?
A2: If pH modification is not a viable path, using co-solvents is the next logical step, especially for creating concentrated stock solutions for biological assays.
The Principle of Co-solvency: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[8] This change makes the environment more favorable for a hydrophobic solute, effectively increasing its solubility.[9] The increase in solubility is often exponential with the increasing fraction of the co-solvent.[9]
Commonly Used Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
Key Consideration: While effective for solubilization, co-solvents can sometimes interfere with biological assays or cause toxicity. Always run a vehicle control (your final co-solvent concentration in buffer) to ensure the solvent itself does not impact your experimental results.
Q3: My compound dissolves in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. How do I solve this?
A3: This is a classic problem of a compound "crashing out" of solution. It occurs when the concentration of the drug in the final aqueous medium exceeds its thermodynamic solubility limit, even with a small percentage of co-solvent.
Strategies to Prevent Precipitation:
-
Lower the Stock Concentration: Prepare a less concentrated stock solution in your organic solvent. This will result in a lower final concentration of your compound, which may be below its solubility limit in the final assay medium.
-
Increase the Co-solvent Percentage: If your assay can tolerate it, increasing the final percentage of the co-solvent (e.g., from 0.5% to 1% or 2% DMSO) can keep the compound in solution.
-
Use Surfactants: Surfactants like Polysorbate 20 (Tween® 20) or Polysorbate 80 can be added to the aqueous medium at low concentrations (e.g., 0.01-0.1%) to form micelles that encapsulate the hydrophobic drug, preventing precipitation.[10]
-
Use Cyclodextrins: This is a more advanced and often highly effective technique. See Q4.
Q4: I need to develop an aqueous formulation for in vivo studies, and high concentrations of organic solvents are not acceptable. What are my options?
A4: For formulations requiring higher concentrations in a predominantly aqueous vehicle, you must move to advanced solubilization techniques. Complexation with cyclodextrins is an excellent and widely used method.[11][12][13]
The Principle of Cyclodextrin Complexation: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[14] The hydrophobic this compound molecule can partition into this non-polar cavity, forming a "host-guest" inclusion complex.[15] This complex has a hydrophilic exterior, rendering the entire assembly water-soluble.[12]
Caption: Mechanism of cyclodextrin inclusion complexation.
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Most commonly used in parenteral formulations due to its high water solubility and favorable safety profile.[15]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): Also widely used, particularly for its ability to form strong complexes and its excellent safety record.
See Protocol 3 for a method to prepare and evaluate a cyclodextrin formulation.
Q5: Is salt formation a viable strategy for this molecule?
A5: Salt formation is a powerful technique for improving the solubility of ionizable drugs.[16][17] However, your compound is an ester, which is non-ionizable. Therefore, you cannot form a salt of this compound directly.
Alternative Strategy: You can hydrolyze the methyl ester to the corresponding carboxylic acid (1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid).[18] This parent acid is an amphoteric molecule, possessing both a weakly acidic carboxylic acid group and a weakly basic pyridine nitrogen. This dual nature provides two opportunities for salt formation:
-
Base Addition: Reacting the carboxylic acid with a base (e.g., NaOH, KOH, tromethamine) will form a carboxylate salt.
-
Acid Addition: Reacting with a strong acid (e.g., HCl, H2SO4, mesylic acid) will form a salt at the pyridine nitrogen.
The "pKa rule" suggests that for stable salt formation, the difference in pKa between the acid and base should be at least 3 units.[19] This strategy involves chemical modification and is typically employed during lead optimization in drug development.[20]
Section 2: Experimental Protocols
Protocol 1: pH-Dependent Solubility Profiling
This protocol determines the equilibrium solubility of the compound across a physiologically relevant pH range.
Materials:
-
This compound
-
Calibrated pH meter
-
Series of buffers (e.g., citrate for pH 2-4, phosphate for pH 5-8)
-
HPLC system with a suitable column (e.g., C18) and validated analytical method
-
Thermostatic shaker/incubator
-
Microcentrifuge tubes and centrifuge
-
0.22 µm syringe filters
Methodology:
-
Preparation: Prepare a series of buffers at desired pH values (e.g., 2.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Addition of Compound: Add an excess amount of the solid compound to a known volume (e.g., 1 mL) of each buffer in a microcentrifuge tube. Ensure enough solid is present that some remains undissolved at equilibrium.
-
Equilibration: Tightly cap the tubes and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Shake for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess undissolved solid.
-
Sample Collection: Carefully remove an aliquot of the clear supernatant without disturbing the pellet.
-
Filtration & Dilution: Filter the supernatant through a 0.22 µm syringe filter. Dilute the filtered sample with mobile phase to a concentration within the linear range of your HPLC calibration curve.
-
Quantification: Analyze the diluted samples by HPLC to determine the concentration. This concentration is the equilibrium solubility at that specific pH.
-
Data Analysis: Plot solubility (in mg/mL or µg/mL) against pH.
Protocol 2: Co-Solvent Solubility Assessment for Stock Solutions
This protocol determines the maximum achievable concentration in common organic solvents for creating high-concentration stock solutions.
Materials:
-
This compound
-
Selection of co-solvents: DMSO, DMF, NMP, Ethanol
-
Vortex mixer
-
Small volume glass vials
Methodology:
-
Initial Screening: To a pre-weighed amount of compound (e.g., 5 mg) in a vial, add the solvent dropwise while vortexing.
-
Volume Measurement: Continue adding solvent until the solid is completely dissolved. Record the final volume.
-
Calculation: Calculate the solubility in mg/mL.
-
Systematic Determination (Table): For a more precise measurement, prepare a series of slurries at different compound-to-solvent ratios and follow the equilibration and analysis steps from Protocol 1.
Table 1: Example Co-Solvent Solubility Data Summary
| Co-Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| DMSO | 25 | >100 | Clear, colorless solution |
| DMF | 25 | >100 | Clear, colorless solution |
| NMP | 25 | >80 | Clear, colorless solution |
| Ethanol | 25 | ~5 | Required gentle warming |
| Propylene Glycol | 25 | <1 | Suspension |
Note: This is example data. Users should generate their own experimental data.
Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol outlines the preparation of a phase-solubility diagram to quantify the solubilizing effect of HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water or desired aqueous buffer
-
Materials listed in Protocol 1
Methodology:
-
Prepare CD Solutions: Prepare a series of aqueous solutions of HP-β-CD at various concentrations (e.g., 0%, 2%, 5%, 10%, 20%, 30% w/v).
-
Phase Solubility Study: Following the steps in Protocol 1 , determine the equilibrium solubility of your compound in each of the HP-β-CD solutions.
-
Data Analysis: Plot the solubility of the compound (Y-axis) against the concentration of HP-β-CD (X-axis).
-
Interpretation: A linear increase in drug solubility with increasing HP-β-CD concentration (an A_L-type diagram) indicates the formation of a soluble 1:1 complex.[21] The slope of this line can be used to calculate the stability constant (K_c) of the complex. This data allows you to select the minimum concentration of HP-β-CD required to achieve your target drug concentration.
References
-
MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Available from: [Link]
-
National Institutes of Health (NIH). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Available from: [Link]
-
Pharmaceutical Technology. Solubilizing the Insoluble. Available from: [Link]
-
American Pharmaceutical Review. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? Available from: [Link]
-
MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]
-
Wikipedia. Cosolvent. Available from: [Link]
-
Drug Discovery & Development. 4 Strategies To Formulate Poorly Soluble APIs. Available from: [Link]
-
Aston University. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Available from: [Link]
-
Taylor & Francis Online. New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Available from: [Link]
-
National Institutes of Health (NIH). Solubilization techniques used for poorly water-soluble drugs. Available from: [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation: Current Prospects. Available from: [Link]
-
MDPI. Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Available from: [Link]
- Google. Cosolvent.
-
National Institutes of Health (NIH). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Available from: [Link]
-
Pharmaceutical Technology. Salt Selection in Drug Development. Available from: [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]
-
wisdomlib.org. Co-solvent: Significance and symbolism. Available from: [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]
-
Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
YouTube. Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Available from: [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]
-
ResearchGate. Improving solubility via structural modification. Available from: [Link]
-
National Institutes of Health (NIH). Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]
-
PubChem. 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available from: [Link]
-
LookChem. Cas 872355-63-0,METHYL 1H-PYRROLO[3,2-B]PYRIDINE-5-CARBOXYLATE. Available from: [Link]
-
wisdomlib.org. PH-dependent solubility: Significance and symbolism. Available from: [Link]
-
Journal of Emerging Investigators. pH-dependent drug interactions with acid reducing agents. Available from: [Link]
-
ResearchGate. (PDF) Study of pH-dependent drugs solubility in water. Available from: [Link]
-
PubChem. methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate. Available from: [Link]
-
National Institutes of Health (NIH). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Available from: [Link]
-
Indian Journal of Pharmaceutical Education and Research. Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study by. Available from: [Link]
Sources
- 1. 271-63-6|1H-Pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PH-dependent solubility: Significance and symbolism [wisdomlib.org]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. researchgate.net [researchgate.net]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Co-solvent: Significance and symbolism [wisdomlib.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. research.aston.ac.uk [research.aston.ac.uk]
- 17. rjpdft.com [rjpdft.com]
- 18. 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | C8H6N2O2 | CID 7144623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener [mdpi.com]
- 20. pharmtech.com [pharmtech.com]
- 21. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Stability of methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate under different conditions
Welcome to the technical support center for methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.
Introduction to the Stability of this compound
This compound, a derivative of 7-azaindole, is a crucial scaffold in medicinal chemistry. Understanding its stability is paramount for the development of robust formulations and reliable experimental data. The inherent reactivity of the pyrrolopyridine ring system and the presence of a methyl ester functional group make this molecule susceptible to degradation under certain conditions. This guide will walk you through the potential stability challenges and how to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are expected to be hydrolysis of the methyl ester and oxidation of the electron-rich pyrrole ring. Photodegradation is also a potential concern for pyrrolopyridine derivatives.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH. The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis. Under acidic conditions, protonation of the pyridine nitrogen can increase the reactivity of the ester towards nucleophilic attack by water. In alkaline conditions, direct nucleophilic attack of hydroxide ions on the ester carbonyl group will lead to rapid hydrolysis, forming the corresponding carboxylic acid. Studies on similar heterocyclic esters have shown extreme instability in alkaline media and lability in acidic media.
Q3: Is this compound sensitive to light?
A3: Yes, 7-azaindole and its derivatives can be sensitive to light. Photodegradation can lead to complex reaction pathways, including oxidation and rearrangement of the heterocyclic core. It is crucial to protect solutions and solid samples of this compound from light, especially during long-term storage and experimentation. Photostability testing should be conducted according to ICH Q1B guidelines.
Q4: What are the best practices for storing this compound to ensure its stability?
A4: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation. For solutions, it is advisable to use freshly prepared solutions and store them at low temperatures, protected from light.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound purity over time in solution. | Hydrolysis of the methyl ester. | Buffer the solution to a neutral pH (around 6-7). Avoid strongly acidic or basic conditions. Store solutions at reduced temperatures (2-8 °C or frozen). |
| Appearance of new, unexpected peaks in HPLC analysis. | Degradation of the compound. | Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and establish their chromatographic profiles. |
| Discoloration of the solid compound or solution. | Oxidation or photodegradation. | Store the compound under an inert atmosphere and protect from light at all times. Use amber vials or wrap containers in aluminum foil. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | Assess the stability of the compound in the specific assay buffer and under the assay conditions (e.g., temperature, light exposure). Prepare fresh solutions before each experiment. |
| Precipitation from solution upon storage. | Formation of a less soluble degradation product (e.g., the carboxylic acid). | Characterize the precipitate to confirm its identity. Adjust storage conditions (e.g., pH, solvent) to improve the solubility of the parent compound and its potential degradants. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solutions at room temperature and 60°C.
-
Analyze samples at initial, 2, 4, 8, and 24 hours.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solutions at room temperature.
-
Analyze samples at initial, 30 minutes, 1, 2, and 4 hours.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
To another 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solutions at room temperature, protected from light.
-
Analyze samples at initial, 2, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 60°C and 80°C.
-
Prepare a solution of the compound in methanol and keep it at 60°C.
-
Analyze samples at initial, 1, 3, and 7 days.
-
-
Photostability:
-
Expose the solid compound and a solution in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Keep control samples protected from light.
-
Analyze exposed and control samples.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Suggested HPLC Parameters:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., determined by UV scan, likely around 280-300 nm).
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Procedure:
-
Inject a solution of the undegraded compound to determine its retention time.
-
Inject samples from the forced degradation studies.
-
Evaluate the chromatograms for the separation of the main peak from any new peaks that have appeared.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak and from each other.
Visualization of Degradation and Workflow
Degradation Pathway
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of a new chemical entity.
Summary of Stability Data (Hypothetical)
The following table summarizes hypothetical data from a forced degradation study on this compound.
| Stress Condition | Duration | % Degradation | Major Degradation Product |
| 0.1 M HCl, 60°C | 24 hours | ~15% | 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
| 0.1 M NaOH, RT | 4 hours | >90% | 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
| 3% H₂O₂, RT | 24 hours | ~10% | Polar degradant (possible N-oxide) |
| Heat, 80°C (solid) | 7 days | <2% | Not significant |
| Photostability (ICH) | - | ~20% | Multiple minor degradants |
Disclaimer: This data is hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions.
References
-
ICH. (2023). ICH Q1 Guideline on Stability Testing of Drug Substances and Drug Products. European Medicines Agency. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
ICH. (n.d.). ICH Stability Testing Guidelines. SNS Courseware. [Link]
-
Priyanka, O. (2012). ICH Guidelines for Stability Studies. Slideshare. [Link]
-
Pharma.Tips. (2025). Troubleshooting Heat Sensitivity Issues in APIs During Validation Testing. [Link]
-
FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products. U.S. Food and Drug Administration. [Link]
-
PubMed. (n.d.). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. [Link]
-
Pharma.Tips. (2025). Building a Troubleshooting Knowledge Base for Stability Laboratories. [Link]
-
Taylor & Francis Online. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
Pharma.Tips. (n.d.). Stability Challenges in Multi-Source APIs: Tools and Techniques. [Link]
-
IJRPS. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
ScienceDirect. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals. [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
-
GMP SOP. (n.d.). Stability Considerations for Planned or Unplanned API Process Changes. [Link]
-
ResearchGate. (2018). (PDF) Unravelling the Ultrafast Photophysics of the Isolated 7-azaindole Molecule. [Link]
-
Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
-
ResearchGate. (2025). (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
- YouTube. (2025). *Complete Guide to ICH Stability Testing for APIs &
Technical Support Center: NMR Spectral Analysis of 1H-Pyrrolo[2,3-b]pyridine Compounds
Welcome to the technical support center for the NMR analysis of 1H-pyrrolo[2,3-b]pyridines, commonly known as 7-azaindoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical heterocyclic scaffold. 1H-pyrrolo[2,3-b]pyridines are prevalent in medicinal chemistry due to their structural similarity to indoles and unique physicochemical properties imparted by the pyridine nitrogen.[1] Accurate structural elucidation by NMR is paramount for advancing drug discovery programs.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the NMR spectral analysis of these compounds.
Part 1: Troubleshooting Guide
This section addresses specific, complex issues that may arise during your spectral analysis. Each question is followed by a detailed explanation of the underlying principles and a step-by-step protocol for resolution.
Issue 1: Ambiguous Proton Assignments in the Aromatic Region
Question: My ¹H NMR spectrum of a substituted 1H-pyrrolo[2,3-b]pyridine shows several signals in the aromatic region (6.5-8.5 ppm), and I'm struggling to definitively assign the protons on the bicyclic core, especially when dealing with overlapping multiplets. How can I resolve these assignments?
Answer: This is a frequent challenge, as the chemical shifts of the five aromatic protons (H2, H3, H4, H5, H6) can be very sensitive to substituent effects and solvent choice. A multi-pronged approach combining 1D and 2D NMR techniques is the most robust strategy for unambiguous assignment.
Causality: The electronic environment of each proton on the 7-azaindole ring is distinct. The pyrrole-like protons (H2, H3) have different electron densities than the pyridine-like protons (H4, H5, H6). Substituents can further perturb these environments through inductive and resonance effects, leading to signal overlap.[2]
Troubleshooting Workflow & Protocols
-
Optimize 1D ¹H NMR Acquisition: Ensure your standard ¹H spectrum has the best possible resolution.
-
Sample Preparation: Prepare a solution of 5-10 mg of your compound in 0.5-0.6 mL of a high-quality deuterated solvent (e.g., DMSO-d₆, CDCl₃).[3]
-
Shimming: Carefully shim the magnetic field to achieve narrow, symmetrical peak shapes. This is critical for resolving small coupling constants.
-
-
Utilize 2D COSY (Correlation Spectroscopy): A COSY experiment is the first step to establish proton connectivity through scalar (J) coupling.[3] Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically over two or three bonds.[3][4] This allows you to "walk" around the spin systems.
-
Key Correlations to Expect:
-
H2 will show a correlation to H3.
-
H5 will show a correlation to H4 and H6.
-
H4 will show a correlation to H5.
-
H6 will show a correlation to H5.
-
Protocol: Standard gCOSY Experiment (400 MHz)
-
Pulse Sequence: Use a standard gradient-enhanced COSY sequence (e.g., gCOSY).
-
Spectral Width: Cover the full proton range (e.g., 0-12 ppm).
-
Acquisition: Acquire at least 256 increments in the indirect dimension (F1) with 2-4 scans per increment.[3]
-
Processing: Apply a sine-bell window function before Fourier transformation.[3]
-
-
Employ 2D Heteronuclear Experiments (HSQC/HMBC): These experiments correlate protons to the carbons they are attached to, providing an orthogonal layer of information.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond ¹H-¹³C correlations.[3] It definitively links each proton signal to its attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the full molecular framework. It shows correlations between protons and carbons over two to three bonds (²J_CH, ³J_CH).[3] By observing correlations from an unambiguously assigned proton (e.g., H2) to nearby carbons, you can confirm the assignments of both quaternary and protonated carbons.
Protocol: Standard gHMBC Experiment (400 MHz)
-
Pulse Sequence: Use a standard gradient-enhanced HMBC sequence (e.g., gHMBCAD).
-
¹³C Spectral Width: Set to cover the expected range (e.g., 90-160 ppm for aromatic carbons).
-
Long-Range Coupling Constant (J_HMBC): Set the delay for long-range coupling evolution to a value optimized for 2-3 bond couplings, typically around 8 Hz.[3]
-
-
Consider 1D NOE (Nuclear Overhauser Effect) Experiments: If ambiguity persists, a 1D selective NOE experiment can provide through-space correlations, which is particularly useful for confirming the relative positions of substituents and ring protons. For instance, irradiating a substituent's proton should show an NOE to the nearest proton on the 7-azaindole core.
Issue 2: Broad or Disappearing N1-H Proton Signal
Question: The signal for the N1-H proton of my 1H-pyrrolo[2,3-b]pyridine is very broad, or sometimes I can't see it at all. How can I confirm its presence and chemical shift?
Answer: The N-H proton is an "exchangeable" proton, meaning it can exchange with other labile protons in the sample, such as traces of water, or with deuterium from the solvent.[5][6] This chemical exchange process is often on a timescale that leads to significant peak broadening.[6] Its chemical shift is also highly dependent on solvent, concentration, and temperature.[7]
Causality: The rate of chemical exchange affects the appearance of the N-H signal.
-
Slow Exchange: A relatively sharp signal is observed (common in aprotic, dry solvents like DMSO-d₆).
-
Intermediate Exchange: The signal becomes very broad and can even disappear into the baseline.
-
Fast Exchange: If exchanging with a deuterium source (like D₂O or CD₃OD), the proton is replaced by deuterium, and the signal disappears from the ¹H spectrum.[5]
Troubleshooting Workflow & Protocols
-
Solvent Choice: The choice of deuterated solvent is critical.
-
Recommended: Use a dry, aprotic solvent like DMSO-d₆. DMSO is a hydrogen bond acceptor, which slows down the exchange rate of the N-H proton, typically resulting in a sharper, observable signal.[6]
-
Avoid (for observation): Protic solvents like CD₃OD or D₂O will actively exchange with the N1-H proton, causing its signal to disappear.[5] This can, however, be used as a confirmation tool.
-
-
D₂O Exchange Experiment: This is the definitive method to identify an exchangeable proton signal.
-
Protocol:
-
Acquire a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃ or DMSO-d₆.
-
Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for a minute.[5]
-
Re-acquire the ¹H NMR spectrum.
-
-
Expected Result: The signal corresponding to the N1-H proton will disappear or significantly decrease in intensity.[5]
-
-
Variable Temperature (VT) NMR: Lowering the temperature can slow down the exchange rate, often resulting in a sharper N-H signal. Conversely, raising the temperature can sometimes be used to coalesce rotameric peaks if they are present.[5]
Issue 3: Distinguishing Between Positional Isomers
Question: I have synthesized a substituted 1H-pyrrolo[2,3-b]pyridine, but I'm unsure of the substituent's position. For example, how can I distinguish between a 5-bromo and a 6-bromo derivative?
Answer: Distinguishing between positional isomers requires a careful analysis of coupling constants (J-values) and long-range correlations observed in 2D NMR spectra. The substitution pattern breaks the symmetry of the parent ring system, leading to a unique set of couplings and spatial relationships for each isomer. A combination of COSY, HMBC, and sometimes NOESY is required for unambiguous differentiation.[4]
Causality: Each proton on the pyridine and pyrrole rings has a characteristic set of coupling partners and coupling constant values. Removing one proton and replacing it with a substituent eliminates specific couplings, providing a clear signature of the substitution pattern.
Troubleshooting Workflow & Protocols
Let's use the example of distinguishing 5-bromo-1H-pyrrolo[2,3-b]pyridine from the 6-bromo isomer.
-
Analyze the ¹H NMR Splitting Patterns:
-
5-Bromo Isomer: In the pyridine portion, you would expect to see two doublets for H4 and H6.[8] The typical ortho coupling (³J_HH) in pyridinic systems is around 6-10 Hz, while meta coupling (⁴J_HH) is smaller, around 1-3 Hz.[9] In this isomer, H4 and H6 are meta to each other, so they would appear as sharp doublets with a small ⁴J coupling constant (~2 Hz).[8]
-
6-Bromo Isomer: In this case, H4 and H5 are ortho to each other. You would expect to see two doublets with a large ortho coupling constant (³J_HH ≈ 8 Hz).
-
-
Confirm with HMBC: The HMBC spectrum provides the most definitive evidence by showing long-range correlations to the carbon bearing the substituent (the quaternary carbon, C5 or C6).
-
5-Bromo Isomer:
-
Proton H4 should show a strong three-bond correlation (³J_CH) to the bromine-bearing carbon, C5.
-
Proton H6 should show a strong two-bond correlation (²J_CH) to C5.
-
Proton H3 (on the pyrrole ring) may also show a long-range correlation to C5.
-
-
6-Bromo Isomer:
-
Proton H5 should show a strong two-bond correlation (²J_CH) to the bromine-bearing carbon, C6.
-
Proton H4 would show a weaker four-bond correlation, which may not be visible.
-
-
The logical flow for this analysis is depicted in the diagram below.
Caption: Workflow for distinguishing positional isomers.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C chemical shift ranges for the unsubstituted 1H-pyrrolo[2,3-b]pyridine core?
A1: The chemical shifts are influenced by the differing electronic nature of the pyrrole and pyridine rings. The pyrrole ring is electron-rich, while the pyridine ring is electron-deficient. The following table provides typical values in a common solvent like DMSO-d₆. Note that these can vary with solvent and substitution.[2][8]
| Position | Nucleus | Typical Chemical Shift (ppm) | Comments |
| N1-H | ¹H | ~11.5 - 12.0 (broad) | Highly solvent and concentration dependent.[8] |
| H2 | ¹H | ~7.5 - 7.7 | On the pyrrole ring, adjacent to N1. |
| H3 | ¹H | ~6.4 - 6.6 | On the pyrrole ring. |
| H4 | ¹H | ~8.1 - 8.3 | On the pyridine ring, ortho to the ring junction. |
| H5 | ¹H | ~7.0 - 7.2 | On the pyridine ring. |
| H6 | ¹H | ~8.2 - 8.4 | On the pyridine ring, adjacent to N7. |
| C2 | ¹³C | ~127 - 129 | |
| C3 | ¹³C | ~99 - 101 | Most upfield carbon due to high electron density. |
| C4 | ¹³C | ~129 - 131 | |
| C5 | ¹³C | ~120 - 122 | |
| C6 | ¹³C | ~142 - 144 | Most downfield carbon (not at ring junction). |
| C7a | ¹³C | ~147 - 149 | Quaternary carbon at the ring junction. |
| C3a | ¹³C | ~121 - 123 | Quaternary carbon at the ring junction. |
Data compiled from various sources, including references[8] and[10].
Q2: How do electron-donating (EDG) and electron-withdrawing (EWG) groups affect the chemical shifts?
A2: As a general principle, electron-donating groups (e.g., -OCH₃, -NH₂) will shield the ring protons and carbons, causing their signals to shift upfield (to lower ppm values). Conversely, electron-withdrawing groups (e.g., -NO₂, -CN, Halogens) will deshield the nuclei, causing a downfield shift (to higher ppm values).[2] The magnitude of the shift depends on the nature of the substituent and its position. This effect is crucial for predicting spectral appearance and aiding in assignments.
Caption: Effect of substituents on NMR chemical shifts.
Q3: My spectrum is very complex and looks like I have a mixture of compounds, but TLC and LC-MS show a single pure product. What could be the cause?
A3: You might be observing the effects of restricted bond rotation, leading to the presence of rotamers (rotational isomers).[5] If there is a bulky substituent, particularly an amide or a substituted aryl group, its rotation around a single bond may be slow on the NMR timescale at room temperature. This results in distinct sets of signals for each conformer, making the spectrum appear as if a mixture is present.
To verify this, run the NMR experiment at a higher temperature (e.g., 50°C, 80°C). If rotamers are the cause, the increased thermal energy will accelerate the bond rotation. As the rate of rotation increases, the separate signals for each rotamer will broaden, coalesce, and eventually sharpen into a single, averaged set of signals.[5]
References
-
Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Kralj, B., Janežič, M., Klemenc, S., & Košmrlj, J. (2019). ¹H-¹⁵N HMBC NMR as a tool for rapid identification of isomeric azaindoles: The case of 5F-MDMB-P7AICA. Drug Testing and Analysis, 11(4), 617-625. Retrieved from [Link]
-
Changes in the ¹H NMR spectra during the titration of 1‐butyl‐7‐azaindole with methanesulfonic acid. (n.d.). ResearchGate. Retrieved from [Link]
-
1H-Pyrrolo(2,3-b)pyridine - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
-
7-Azaindole and Its Clusters with Ar, CH4, H2O, NH3, and Alcohols: Molecular Geometry and Nature of the First Excited Singlet El. (n.d.). DTIC. Retrieved from [Link]
-
¹H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
-
Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
Štarha, P., Trávníček, Z., & Vančo, J. (2012). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3139. Retrieved from [Link]
-
¹H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Structured electrolytes facilitate Grotthuss-type transport for enhanced proton-coupled electron transfer reactions. (2022). PNAS, 119(37). Retrieved from [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (2023). RSC Medicinal Chemistry, 14(10), 2005-2016. Retrieved from [Link]
-
Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-996. Retrieved from [Link]
-
Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. (2017). Inorganic Chemistry, 56(24), 15037-15053. Retrieved from [Link]
-
Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. (2023). Bulletin of the Chemical Society of Ethiopia, 37(4). Retrieved from [Link]
-
Azaindole Therapeutic Agents. (2020). Future Medicinal Chemistry, 12(23), 2115-2131. Retrieved from [Link]
-
Determination of the structure of 7-azaindole in the electronic ground and excited state using high-resolution ultraviolet spectroscopy. (2005). The Journal of Chemical Physics, 123(5), 054322. Retrieved from [Link]
-
¹H–¹H Coupling in Proton NMR. (n.d.). ACD/Labs. Retrieved from [Link]
-
Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. (2023). Molecules, 28(20), 7164. Retrieved from [Link]
-
Study of 7-azaindole in its first four singlet states. (2005). The Journal of Chemical Physics, 123(1), 014311. Retrieved from [Link]
-
Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (n.d.). Retrieved from [Link]
-
Exchangeable Protons in NMR—Friend or Foe?. (2023). ACD/Labs. Retrieved from [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. Retrieved from [Link]
-
NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
-
1H-Pyrrolo(2,3-b)pyridine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
-
¹H NMR Coupling Constants. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
7-Azaindole in alcohols: Solvation dynamics and proton transfer. (1994). The Journal of Physical Chemistry, 98(41), 10359-10369. Retrieved from [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2018). ACS Medicinal Chemistry Letters, 9(10), 1025-1030. Retrieved from [Link]
-
7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. (2014). Chemical Communications, 50(56), 7480-7483. Retrieved from [Link]
-
7.6: Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (2000). Chemical Reviews, 100(11), 3971-4000. Retrieved from [Link]
-
Two-Dimensional Self-Assembly Driven by Intermolecular Hydrogen Bonding in Benzodi-7-azaindole Molecules on Au(111). (2013). The Journal of Physical Chemistry C, 117(12), 6259-6267. Retrieved from [Link]
-
¹H NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. (2021). Molecules, 26(15), 4478. Retrieved from [Link]
-
-
Proton Nuclear Magnetic Resonance Spectroscopy. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]
-
Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3426-3432. Retrieved from [Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1 H-15 N HMBC NMR as a tool for rapid identification of isomeric azaindoles: The case of 5F-MDMB-P7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting [chem.rochester.edu]
- 6. acdlabs.com [acdlabs.com]
- 7. che.hw.ac.uk [che.hw.ac.uk]
- 8. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. spectrabase.com [spectrabase.com]
Technical Support Center: High-Purity Synthesis of Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Welcome to the technical support resource for the synthesis of methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate. This molecule, a key 7-azaindole derivative, is a foundational building block in the development of numerous therapeutic agents, including kinase inhibitors for oncology.[1][2][3] Achieving high purity is paramount for downstream applications, ensuring the reliability and reproducibility of biological data.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, prevent, and eliminate common impurities encountered during its synthesis. We will explore the causality behind impurity formation in prevalent synthetic routes and offer field-proven protocols to enhance the success of your experiments.
Part 1: Troubleshooting Common Synthetic Routes & Impurity Formation
The synthesis of the 7-azaindole scaffold can be approached through several established methods. Each pathway, however, presents a unique set of challenges and potential impurities.[4] This section addresses specific issues you may encounter.
Route A: The Fischer Indole Synthesis
The Fischer synthesis is a classic and powerful method for creating indole and azaindole cores by cyclizing a phenylhydrazone under acidic conditions.[5] However, the often harsh conditions can lead to a variety of side products.
FAQ 1: I am observing significant charring and a complex mixture of by-products when using polyphosphoric acid (PPA) for the cyclization of my 2-pyridylhydrazone precursor. What is causing this and how can I prevent it?
Root Cause Analysis: The formation of intractable tars and by-products during Fischer indolization is a common issue, particularly with acid-sensitive substrates.[6] Polyphosphoric acid (PPA), while an effective catalyst, can promote undesired side reactions at elevated temperatures. The primary causes include:
-
Acid-catalyzed polymerization: The electron-rich indole product can be susceptible to polymerization or degradation under harsh acidic conditions.
-
Side-chain reactions: The hydrazone or enehydrazine intermediate can undergo alternative cyclization or aldol-type condensation reactions, leading to complex impurities.[7]
-
Decomposition: High temperatures combined with strong acid can lead to the complete decomposition of starting materials and intermediates.
Recommended Solutions:
-
Strict Temperature & Time Control: Monitor the reaction temperature diligently. PPA-catalyzed cyclizations are often rapid and exothermic. A short reaction time (e.g., 5-15 minutes) at a precisely controlled temperature (e.g., 160-180°C) is often sufficient.[6] Prolonged heating dramatically increases impurity formation.
-
Alternative Acid Catalysts: Consider using milder Brønsted or Lewis acids. p-Toluenesulfonic acid (p-TSA), trifluoroacetic acid (TFA), or zinc chloride (ZnCl₂) can catalyze the reaction under less aggressive conditions, minimizing degradation.[5]
-
Solvent Selection: Running the reaction in a high-boiling point, inert solvent can help moderate the temperature and improve reaction homogeneity.
Route B: Palladium-Catalyzed Cross-Coupling & Annulation
Modern synthetic strategies often employ palladium-catalyzed reactions, such as Sonogashira or Heck couplings, to construct the pyrrole ring onto a pyridine precursor.[8][9] While versatile, these methods can introduce unique impurities.
FAQ 2: My Sonogashira coupling between 2-amino-3-iodopyridine and a terminal alkyne (a precursor to the 2-carboxylate) is inefficient, showing unreacted starting materials and a significant amount of a symmetrical by-product. What's the issue?
Root Cause Analysis: The primary issues in Sonogashira couplings often relate to catalyst activity and reaction conditions.
-
Catalyst Deactivation: The presence of oxygen can deactivate the Pd(0) catalyst. The amine on the pyridine ring can also coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Glaser Coupling: The symmetrical by-product you are observing is likely from the oxidative homo-coupling of your terminal alkyne, known as Glaser coupling. This is typically promoted by the copper(I) co-catalyst in the presence of oxygen.[8]
-
Incomplete Reaction: Insufficiently active catalyst, poor choice of base, or incorrect stoichiometry can lead to incomplete conversion.
Recommended Solutions:
| Symptom | Potential Cause | Recommended Solution |
| Low Conversion | Inactive Catalyst System | Thoroughly degas all solvents and reagents with an inert gas (Argon or Nitrogen). Use a well-defined catalyst system like Pd(PPh₃)₄/CuI.[8] |
| Symmetrical By-product | Glaser Homo-coupling | Ensure the reaction is run under strictly anaerobic conditions. Consider using a copper-free Sonogashira protocol if homo-coupling remains a persistent issue. |
| Multiple Side Spots | Substrate Decomposition | Run the reaction at the lowest effective temperature (often room temperature to 50°C is sufficient) and protect the reaction from light. |
Workflow for Minimizing Cross-Coupling Impurities
Caption: Optimized workflow for a Sonogashira coupling reaction.
Route C: Transesterification
A straightforward method to obtain the methyl ester is via transesterification of the corresponding ethyl ester, often ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate.[10] While simple, this equilibrium reaction requires careful control to avoid impurities.
FAQ 3: I am trying to convert the ethyl ester to the methyl ester using potassium carbonate in methanol, but the reaction is slow and I'm seeing a new, more polar spot on my TLC plate. What is this impurity and how can I optimize the reaction?
Root Cause Analysis:
-
Incomplete Conversion: Transesterification is an equilibrium process. To drive it towards the methyl ester, a large excess of methanol is required according to Le Châtelier's principle. Inefficient mixing due to poor solubility of the base can also slow the reaction.
-
Saponification By-product: The new, more polar spot is almost certainly the corresponding carboxylic acid (1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid). This is formed via saponification (hydrolysis) of either the starting ethyl ester or the product methyl ester. The source of this hydrolysis is residual water in the methanol, the potassium carbonate, or exposure to atmospheric moisture.
Recommended Solutions:
-
Ensure Anhydrous Conditions: Use freshly opened or distilled anhydrous methanol. Dry the potassium carbonate in an oven (e.g., >120°C) for several hours before use and allow it to cool in a desiccator.
-
Use a Large Excess of Methanol: Methanol acts as both the solvent and a reagent. Using it in large excess (e.g., 20-50 equivalents relative to the ester) will shift the equilibrium strongly towards the desired product.
-
Improve Mixing: Use a finely powdered grade of potassium carbonate to maximize its surface area and catalytic efficiency. Vigorous stirring is essential.
-
Optimize Temperature: Gently heating the reaction (e.g., 50-55°C) can significantly increase the reaction rate without promoting significant side reactions.[10]
Mechanism of Impurity Formation (Saponification)
Caption: Saponification of the desired ester by moisture.
Part 2: General Purification & Final Product Polishing
Even with an optimized reaction, a final purification step is almost always necessary to achieve the high purity required for drug development.
FAQ 4: What is the most effective general protocol for purifying the crude product to >98% purity?
Recommended Protocol: Column Chromatography Flash column chromatography on silica gel is the most common and effective method.
-
Stationary Phase: Standard silica gel (40-63 µm).
-
Mobile Phase Selection: A gradient system of ethyl acetate in a non-polar solvent like hexanes or heptane is typically effective. Start with a low polarity (e.g., 10% EtOAc in Hexanes) and gradually increase the polarity to elute your product.
-
Tip: The product, this compound, is moderately polar. It will likely elute in a range of 20-50% ethyl acetate/hexanes. Always determine the optimal solvent system first using TLC analysis.
-
-
Loading Technique: For best separation, dissolve the crude material in a minimal amount of dichloromethane (DCM) or the chromatography eluent and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder and load it onto the column ("dry loading"). This prevents band broadening caused by using a strong solvent for dissolution.
FAQ 5: After chromatography, I still have a minor impurity with a very similar Rf value to my product. What are my options?
Root Cause Analysis & Solutions: Co-eluting impurities are often structurally very similar to the desired product, such as regioisomers or N-alkylated by-products.
-
Recrystallization: This is an excellent technique for removing small amounts of impurities. The key is finding a suitable solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurity remains in solution.
| Recommended Solvents for Recrystallization Screening |
| Single Solvents: Isopropanol, Ethyl Acetate, Acetonitrile, Toluene |
| Co-solvent Systems: Ethyl Acetate/Hexanes, Dichloromethane/Hexanes, Methanol/Water |
-
Trituration: If a good recrystallization solvent cannot be found, trituration can be effective. Suspend the impure solid in a solvent in which the product is poorly soluble but the impurity is soluble. Stir or sonicate the slurry, then filter to collect the purified, solid product. Hexanes, diethyl ether, or a mixture of the two are often good starting points.
Part 3: Reference Protocol
This protocol details a reliable method for the transesterification of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, adapted from established procedures.[10]
Protocol: Synthesis of this compound via Transesterification
-
Reagent Preparation:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (e.g., 5.0 g, 1.0 equiv).
-
Add anhydrous methanol (e.g., 50 mL).
-
Add finely powdered, anhydrous potassium carbonate (K₂CO₃) (1.2 equiv).
-
-
Reaction:
-
Stir the resulting suspension vigorously.
-
Heat the mixture to 55°C using an oil bath.
-
Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate/Heptane as eluent), checking for the disappearance of the starting material spot. The reaction is typically complete within 1-2 hours.
-
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture in vacuo to remove the bulk of the methanol.
-
To the resulting residue, add deionized water (e.g., 50 mL) and stir the suspension for 15 minutes to dissolve the inorganic salts.
-
-
Isolation & Purification:
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the filter cake with additional water and then with a small amount of cold diethyl ether or hexanes to aid in drying.
-
Dry the solid in a vacuum oven at 50-60°C to afford the desired this compound as a solid. The product is often of high purity (>95%), but can be further purified by recrystallization from ethyl acetate/hexanes if needed.
-
References
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Gueiffier, A., Mavel, S., Lhassani, M., El-Kashef, H., & Chosson, E. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. Available at: [Link]
-
Alekseyev, R. S., Amirova, S. R., Kabanova, E. V., & Terenin, V. I. (2015). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Russian Journal of Organic Chemistry. Available at: [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. (2022). Available at: [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. (2018). Available at: [Link]
-
Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. (2021). Available at: [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Available at: [Link]
-
Fischer indole synthesis. Wikipedia. Available at: [Link]
-
Herbert, R., & Wibberley, D. G. (1970). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic. Available at: [Link]
Sources
- 1. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azaindole synthesis [organic-chemistry.org]
- 10. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Refining Synthetic Protocols for Derivatization of Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Welcome to the technical support center for the synthetic derivatization of methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common synthetic challenges and their solutions. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, and the methyl ester at the 2-position serves as a versatile handle for further molecular elaboration.[1] This guide provides a structured approach to troubleshooting common synthetic hurdles, ensuring the integrity and success of your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for derivatization on the this compound core?
A1: The most frequently targeted positions for derivatization are the pyrrole nitrogen (N-1), the C-3 position of the pyrrole ring, and the C-4 and C-5 positions of the pyridine ring. The reactivity at each site is influenced by the electronic nature of the bicyclic system and the directing effects of existing substituents.
Q2: Is a protecting group necessary for the pyrrole nitrogen (N-1) during derivatization?
A2: The necessity of an N-1 protecting group is highly dependent on the intended reaction. For many cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, protection of the N-1 position can prevent side reactions and improve yields.[2] Common protecting groups for pyrroles include sulfonyl groups, which reduce the electron density of the pyrrole ring and can enhance stability.[3] For reactions like N-alkylation, the unprotected N-1 is the reactive site.
Q3: How does the methyl ester at C-2 influence the reactivity of the 7-azaindole core?
A3: The methyl ester at the C-2 position is an electron-withdrawing group, which can influence the reactivity of the entire ring system. It generally deactivates the pyrrole ring towards electrophilic substitution at C-3. However, it can also influence the acidity of the N-1 proton, making it more susceptible to deprotonation under basic conditions. Careful consideration of reaction conditions is necessary to avoid undesired reactions at the ester functionality, such as hydrolysis or transesterification, especially when using strong bases or nucleophiles.[4]
Q4: What are the best practices for purifying substituted this compound derivatives?
A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system depends on the polarity of the derivative. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is commonly employed. In some cases, recrystallization from a suitable solvent system can provide highly pure material. For closely related impurities, preparative HPLC may be necessary.
Troubleshooting Guides
N-1 Alkylation
Direct alkylation of the pyrrole nitrogen is a fundamental derivatization. However, challenges such as low reactivity, over-alkylation, and side reactions can arise.
Q: My N-1 alkylation of this compound is sluggish and gives low yields. How can I improve this?
A: Low reactivity in N-alkylation is often due to an insufficiently strong base or suboptimal reaction conditions. The N-1 proton of the 7-azaindole is acidic, but a suitable base is required for complete deprotonation to the nucleophilic anion.
Troubleshooting Strategies:
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Insufficiently strong base. | Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent like DMF or THF. |
| Low reaction temperature. | Gradually increase the reaction temperature. For less reactive alkylating agents, heating may be necessary. Monitor for potential decomposition. | |
| Side Product Formation | O-alkylation of the ester. | This is less common but can occur with highly reactive alkylating agents. Use milder conditions and a less polar solvent. |
| Reaction with the pyridine nitrogen (N-7). | N-1 is significantly more nucleophilic. However, with very reactive electrophiles or harsh conditions, some N-7 alkylation may occur. Use of a bulky protecting group on N-1 prior to functionalization at other sites can prevent this. |
Step-by-Step Protocol for N-1 Methylation:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow for N-1 Alkylation
Caption: Step-by-step workflow for the N-1 alkylation of this compound.
Suzuki-Miyaura Cross-Coupling
This reaction is a powerful tool for C-C bond formation, typically at halogenated positions of the 7-azaindole core. A common precursor is a 3-bromo or 4-chloro derivative of this compound.
Q: I am attempting a Suzuki-Miyaura coupling on a 3-bromo-methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, but I am observing significant debromination and low yields of the coupled product. What can I do?
A: Debromination is a common side reaction in Suzuki-Miyaura couplings, especially with electron-rich heterocycles. It can be caused by several factors, including the choice of catalyst, ligand, base, and the presence of water.
Troubleshooting Strategies:
| Problem | Potential Cause | Recommended Solution |
| Debromination | Inappropriate catalyst/ligand system. | Use a palladium catalyst with a bulky, electron-rich phosphine ligand like XPhos or SPhos. Pre-catalysts such as XPhos Pd G2 can also be effective.[5] |
| Base is too strong or protic. | Use a milder base like K₂CO₃ or Cs₂CO₃. Avoid strong bases like NaOH or KOtBu if debromination is an issue. | |
| Presence of water. | Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry the boronic acid if necessary. | |
| Low Yield | Inefficient transmetalation. | The choice of base is crucial for activating the boronic acid. K₃PO₄ is often a good choice. |
| Catalyst deactivation. | The nitrogen atoms in the 7-azaindole can coordinate to the palladium catalyst, leading to deactivation. Using a higher catalyst loading or a more robust ligand can help. |
Step-by-Step Protocol for Suzuki-Miyaura Coupling at C-3:
-
To a reaction vessel, add 3-bromo-methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq), the arylboronic acid (1.5 eq), and K₂CO₃ (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) and the ligand if required.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of a solvent like 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Troubleshooting Decision Tree for Suzuki-Miyaura Coupling
Caption: A decision tree for troubleshooting common issues in Suzuki-Miyaura cross-coupling reactions.
Buchwald-Hartwig Amination
This palladium-catalyzed reaction is a key method for forming C-N bonds, allowing for the introduction of a wide range of amines onto a halo-substituted 7-azaindole core.[5][7][8]
Q: My Buchwald-Hartwig amination of 4-chloro-methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate with a primary amine is giving a complex mixture of products and low yield of the desired amine. What are the likely issues?
A: Buchwald-Hartwig aminations can be sensitive to the choice of catalyst, ligand, base, and solvent. With a substrate like yours, potential issues include catalyst inhibition by the heterocyclic substrate, side reactions involving the ester, and challenges with reductive elimination.
Troubleshooting Strategies:
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Catalyst inhibition. | The 7-azaindole can act as a ligand for palladium. Use a pre-catalyst or a higher catalyst loading.[2] |
| Inappropriate ligand. | For primary amines, bidentate phosphine ligands like BINAP or DPPF can be effective.[5] For sterically hindered amines, bulky monophosphine ligands like XPhos are often better. | |
| Complex Mixture | Side reactions. | Ensure the reaction is run under a strictly inert atmosphere to prevent oxidative side reactions. |
| Ester hydrolysis. | If a strong base like NaOtBu is used, ester hydrolysis can occur. Consider using a weaker base like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures. |
Step-by-Step Protocol for Buchwald-Hartwig Amination at C-4:
-
In a glovebox or under an inert atmosphere, combine 4-chloro-methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq), the amine (1.2 eq), and a base such as NaOtBu (1.4 eq).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%) and the ligand if not using a pre-catalyst.
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the reaction vessel and heat to 80-110 °C for 12-24 hours, monitoring by LC-MS.
-
After cooling, dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.[9]
Amide Bond Formation via the Methyl Ester
The methyl ester at C-2 can be converted to an amide through direct aminolysis or via a two-step hydrolysis-coupling sequence.
Q: I am trying to directly convert the methyl ester of my substituted 1H-pyrrolo[2,3-b]pyridine-2-carboxylate to an amide using an amine, but the reaction is very slow or does not proceed. Why is this?
A: Direct aminolysis of an unactivated methyl ester is often a slow and high-temperature process, which can lead to decomposition of sensitive substrates. For a more efficient and reliable amide bond formation, a two-step hydrolysis and subsequent peptide coupling is recommended.
Troubleshooting Strategies:
| Problem | Potential Cause | Recommended Solution |
| No Reaction (Direct Aminolysis) | Low reactivity of the ester. | The methyl ester is not sufficiently electrophilic. Consider converting the ester to the corresponding carboxylic acid first. |
| Low Yield (Hydrolysis-Coupling) | Incomplete hydrolysis. | Use a stoichiometric amount of a base like LiOH or NaOH in a mixture of THF/water or methanol/water. Monitor the reaction carefully to avoid side reactions. |
| Poor coupling efficiency. | Use a standard peptide coupling reagent such as HATU, HBTU, or EDC in the presence of a base like DIPEA or triethylamine.[10][11] |
Step-by-Step Protocol for Amide Formation (Two-Step):
-
Hydrolysis: Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1). Add LiOH (1.5 eq) and stir at room temperature until the starting material is consumed (monitor by TLC). Acidify the reaction mixture with 1N HCl to pH ~3-4 and extract the carboxylic acid with ethyl acetate. Dry and concentrate to obtain the crude carboxylic acid, which can often be used without further purification.
-
Amide Coupling: Dissolve the crude carboxylic acid (1.0 eq) in an anhydrous solvent like DMF. Add the amine (1.1 eq), a coupling agent like HATU (1.2 eq), and a base such as DIPEA (2.0 eq). Stir at room temperature for 2-12 hours.
-
Work-up by diluting with water and extracting with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃, water, and brine. Dry over anhydrous sodium sulfate and concentrate.
-
Purify the final amide product by column chromatography or recrystallization.[12]
Data Summary Tables
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-7-Azaindoles
| Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-bromo-7-azaindole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 | [6] |
| 4-chloro-2-iodo-7-azaindole | Phenylboronic acid | Pd₂(dba)₃ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | - | [2] |
| 5-bromo-7-azaindole | 4-methoxyphenylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ | Dioxane/H₂O | 85 | 93 | [13] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Halo-7-Azaindoles
| Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-chloro-7-azaindole | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 95 | [2] |
| 2-bromopyridine | Volatile amines | Pd(OAc)₂ (2) | dppp (4) | NaOtBu | Toluene | 80 | 55-98 | [14] |
| Aryl Halides | Heterocyclic Amines | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi | 1,4-dioxane | 100 | - | [9] |
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]
-
An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 5, 2026, from [Link]
- CN102827162A - Preparation method of 2-methyl-7-azaindole - Google Patents. (n.d.).
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 5, 2026, from [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. (n.d.). Retrieved January 5, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2023, March 29). Retrieved January 5, 2026, from [Link]
-
Pyrrole Protection | Request PDF - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. (2021, December 3). Retrieved January 5, 2026, from [Link]
-
A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5 - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved January 5, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 5, 2026, from [Link]
-
Regioselective Arylation of Pyrrolo[2,3-d]pyrimidines - ChemistryViews. (2023, April 12). Retrieved January 5, 2026, from [Link]
-
Evolution of amide bond formation | Request PDF - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION Khaled M.H. (n.d.). Retrieved January 5, 2026, from [Link]
-
Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy - YouTube. (2023, March 10). Retrieved January 5, 2026, from [Link]
-
Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. (n.d.). Retrieved January 5, 2026, from [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved January 5, 2026, from [Link]
-
(PDF) NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved January 5, 2026, from [Link]
-
4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
A practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 5, 2026, from [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry. (2022, March 1). Retrieved January 5, 2026, from [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). Retrieved January 5, 2026, from [Link]
-
N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 5, 2026, from [Link]
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents. (n.d.).
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC. (n.d.). Retrieved January 5, 2026, from [Link]
-
Methyl 7-azaindole-2-carboxylate|394223-02-0 - MOLBASE Encyclopedia. (n.d.). Retrieved January 5, 2026, from [Link]
-
Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate - Amerigo Scientific. (n.d.). Retrieved January 5, 2026, from [Link]
-
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate - Amerigo Scientific. (n.d.). Retrieved January 5, 2026, from [Link]
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate | 849067-96-5 [smolecule.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines [mdpi.com]
Overcoming challenges in the Chan-Lam coupling of 1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the Chan-Lam coupling of 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-N bond-forming reaction. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
The N-arylation of 7-azaindole is a critical transformation in medicinal chemistry, as this scaffold is a key component in numerous pharmacologically active compounds.[1][2][3] The Chan-Lam coupling offers a significant advantage over other methods like the Buchwald-Hartwig reaction by utilizing less expensive copper catalysts and often proceeding under milder, aerobic conditions.[4][5][6][7] However, the unique electronic properties and coordination behavior of the 7-azaindole nucleus can present specific challenges.[1][2] This guide will help you troubleshoot and optimize your reactions for successful outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My reaction yield is consistently low or I'm observing no product formation. What are the likely causes and how can I fix this?
Low or no yield in a Chan-Lam coupling of 7-azaindole can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Assess Boronic Acid Quality: Boronic acids can dehydrate over time to form cyclic anhydrides (boroxines), which are often less reactive in cross-coupling reactions.[8]
-
Solution: Use fresh, high-purity boronic acid. If the quality is uncertain, you can try dissolving the boronic acid in a solvent and then removing the solvent under vacuum to break up the boroxine structure. Consider using boronic esters (e.g., pinacol esters), though they may require modified protocols.[9]
-
-
Catalyst and Base Selection: The choice of copper source and base is critical. While Cu(OAc)₂ is the most common and often effective catalyst, the counter-ion can influence reactivity.[4][10] The base plays a crucial role not only in deprotonating the 7-azaindole but also in the catalytic cycle.
-
Solution: Cu(OAc)₂ is a reliable starting point.[11] If yields are poor, consider other copper(II) salts like Cu(OTf)₂.[4][10] For the base, a non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be highly effective for this specific substrate, acting as both a base and a potential ligand.[1][2] Inorganic bases like K₂CO₃ or K₃PO₄ can also be effective but may require different solvents.[4][10]
-
-
Solvent Effects: The solvent influences the solubility of reagents and intermediates, and can coordinate to the copper catalyst, affecting its activity.
-
Solution: Dichloromethane (DCM) and methanol (MeOH) are often good starting points for the Chan-Lam coupling of N-heterocycles.[10][11] Toluene has also been reported as a superior solvent in some copper-catalyzed N-arylations.[12] If solubility is an issue, polar aprotic solvents like DMF or DMSO can be used, but be aware they can also coordinate strongly to the copper center.
-
-
Atmosphere and Oxidant: The Chan-Lam coupling is an oxidative cross-coupling that typically uses molecular oxygen from the air as the terminal oxidant to regenerate the active Cu(II) or Cu(III) catalyst from Cu(I).[6][13]
-
Solution: Ensure the reaction is open to the air or run under an oxygen atmosphere. Running the reaction under an inert atmosphere (N₂ or Ar) will likely lead to catalyst deactivation and low yields unless an alternative oxidant is added.
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Question 2: I'm observing significant formation of side products, such as homocoupling of my boronic acid (Ar-Ar) and protodeboronation (Ar-H). How can I minimize these?
Side product formation is a common hurdle in Chan-Lam couplings.[4] Understanding their origin is key to suppression.
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Homocoupling of Boronic Acid: This side reaction is often competitive with the desired C-N coupling.
-
Causality: It is catalyzed by the copper species, particularly at higher temperatures or when the desired nucleophilic coupling is slow.
-
Solution:
-
Lower the Temperature: Running the reaction at room temperature is often sufficient and can reduce the rate of homocoupling.[5]
-
Adjust Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is common, but a large excess can favor homocoupling. Optimize the ratio of your specific substrates.
-
Additives: The addition of ligands like pyridine or other N-bases can sometimes suppress homocoupling by modulating the catalyst's reactivity.[5][13]
-
-
-
Protodeboronation: This involves the replacement of the boronic acid group with a hydrogen atom.
-
Causality: This is often promoted by the presence of water or other protic sources in the reaction mixture.
-
Solution:
-
Use Anhydrous Conditions: While the Chan-Lam reaction can tolerate some water, excessive amounts can be detrimental. Use dry solvents and consider adding 4Å molecular sieves to the reaction mixture.[4]
-
Control the Base: Some bases can facilitate protodeboronation. If this is a persistent issue, screen different bases.
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-
Question 3: My reaction is sluggish and requires very long reaction times. How can I accelerate the reaction rate?
Slow reaction rates can be due to a number of factors, including catalyst inhibition or inherently low reactivity of the substrates.
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Ligand Addition: While many Chan-Lam reactions are performed "ligand-free," the addition of a suitable ligand can significantly accelerate the reaction.
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Causality: Ligands can stabilize the copper catalyst, prevent aggregation, and tune its electronic properties to facilitate key steps in the catalytic cycle like reductive elimination.
-
Solution: Simple N-donor ligands like pyridine, 2,6-lutidine, or 1,10-phenanthroline can be effective.[4][5][14] For 7-azaindole specifically, mechanistic studies have suggested that the base DBU can also act as an auxiliary ligand.[1][2]
-
-
Temperature: While room temperature is often preferred to minimize side reactions, gentle heating can sometimes be necessary for less reactive substrates.
-
Solution: If the reaction is clean but slow at room temperature, try gradually increasing the temperature to 40-60 °C. Monitor the reaction closely for the appearance of byproducts.
-
-
Catalyst Loading: Increasing the catalyst loading can increase the reaction rate, but this is often a last resort due to cost and potential for increased side reactions.
-
Solution: Typical catalyst loadings are in the range of 5-20 mol%.[11] If you are using a lower loading, a modest increase may be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for the Chan-Lam coupling of 7-azaindole?
The mechanism is complex and still a subject of study, but a generally accepted pathway involves a Cu(II)/Cu(III)/Cu(I) catalytic cycle.[1][5]
-
Coordination: The 7-azaindole and a base (like DBU) coordinate to the Cu(II) catalyst, sometimes forming dimeric copper complexes.[1][2]
-
Transmetalation: The aryl boronic acid undergoes transmetalation with the copper center to form an aryl-copper(II) species.
-
Oxidation: The aryl-copper(II) intermediate is oxidized to a transient, highly reactive aryl-copper(III) species.[1][5]
-
Reductive Elimination: The aryl-copper(III) intermediate undergoes reductive elimination, forming the desired C-N bond and releasing the N-aryl-7-azaindole product along with a Cu(I) species.[5]
-
Catalyst Regeneration: The Cu(I) species is re-oxidized to Cu(II) by an oxidant (typically O₂ from the air), completing the catalytic cycle.[1][2]
Caption: Proposed catalytic cycle for the Chan-Lam coupling.
Q2: Can I use aryl halides instead of boronic acids?
The classic Chan-Lam coupling uses organoboron reagents.[5] The reaction with aryl halides is known as the Ullmann condensation, which is also copper-catalyzed but typically requires harsher conditions (higher temperatures).[4] For 7-azaindole, copper-catalyzed N-arylation with aryl halides has been reported and can be an effective alternative.[12]
Q3: How do I choose the optimal ratio of reagents?
The optimal stoichiometry is substrate-dependent and requires empirical optimization. However, a good starting point is:
| Reagent | Equivalents | Rationale |
| 7-Azaindole | 1.0 | Limiting Reagent |
| Aryl Boronic Acid | 1.2 - 1.5 | Slight excess to drive the reaction to completion. |
| Copper Catalyst (e.g., Cu(OAc)₂) | 0.1 - 0.2 (10-20 mol%) | Catalytic amount; higher loading for difficult substrates. |
| Base (e.g., DBU) | 1.0 - 2.0 | At least one equivalent to deprotonate the azaindole. |
Q4: What is a general, reliable starting protocol for the Chan-Lam coupling of 7-azaindole?
Based on literature reports, the following protocol serves as an excellent starting point for optimization.[11]
Experimental Protocol: General Procedure for N-Arylation of 7-Azaindole
-
To a reaction vial, add 7-azaindole (1.0 equiv.), aryl boronic acid (1.2 equiv.), and Cu(OAc)₂ (0.2 equiv.).
-
Add the solvent (e.g., DCM, 0.1 M concentration).
-
Add the base (e.g., DBU, 1.0 equiv.) to the stirred mixture.
-
Ensure the vial is open to the air (e.g., use a needle in the septum or a loosely fitted cap).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite or silica gel, eluting with an appropriate solvent (e.g., EtOAc).
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Caption: A systematic workflow for troubleshooting common issues.
References
-
NROChemistry. Chan-Lam Coupling: Mechanism & Examples. Available from: [Link]
-
Mondal, K., et al. (2023). Exploiting Coordination Behavior of 7-Azaindole for Mechanistic Investigation of Chan-Lam Coupling and Application to 7-Azaindole Based Pharmacophores. Chemistry – A European Journal, 29(16), e202203718. Available from: [Link]
-
Wikipedia. Chan–Lam coupling. Available from: [Link]
-
Organic Chemistry Portal. Chan-Lam Coupling. Available from: [Link]
-
Emerson, J. P., et al. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis, 8(7), 6142-6150. Available from: [Link]
-
Das, P., et al. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis, 13(18), 12258-12270. Available from: [Link]
-
Mondal, K., et al. (2023). Exploiting Coordination Behavior of 7‐Azaindole for Mechanistic Investigation of Chan‐Lam Coupling and Application to 7‐Azaindole Based Pharmacophores. Chemistry – A European Journal. Available from: [Link]
-
Rao, K. S., & Wu, T.-S. (2012). Chan–Lam coupling reactions: synthesis of heterocycles. Tetrahedron, 68(38), 7735–7754. Available from: [Link]
-
Emerson, J. P., et al. (2022). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Bioorganic & Medicinal Chemistry, 68, 116867. Available from: [Link]
-
ResearchGate. A highly efficient heterogeneous copper-catalyzed Chan-Lam coupling reaction of sulfonyl azides with arylboronic acids leading to N-arylsulfonamides. Available from: [Link]
-
ResearchGate. Scope of N‐arylation of 7‐azaindole. Reaction conditions. Available from: [Link]
-
Oldenhuis, N. J., et al. (2003). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 125(51), 15843–15848. Available from: [Link]
-
Jia, X., et al. (2021). Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions. Molecules, 26(16), 4966. Available from: [Link]
-
ResearchGate. Optimization of Reaction Conditions a. Available from: [Link]
-
Das, P., et al. (2017). Copper(ii)-catalyzed Chan–Lam cross-coupling: chemoselective N-arylation of aminophenols. Organic & Biomolecular Chemistry, 15(4), 801-806. Available from: [Link]
-
Boden, G., et al. DoE and Background Chan-Lam Coupling Investigation. Available from: [Link]
-
Devi, P. S., Saranya, S., & Anilkumar, G. (2024). Recent advances in Chan–Lam coupling reaction. Catalysis Science & Technology, 14(9), 2320-2351. Available from: [Link]
-
Isley, N. A., et al. (2024). Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan-Lam Coupling of. ChemRxiv. Available from: [Link]
-
NROChemistry. (2022). Chan-Lam Coupling. YouTube. Available from: [Link]
-
Li, J., et al. (2017). Chan–Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature. The Journal of Organic Chemistry, 82(17), 9237–9242. Available from: [Link]
-
Nevado, C. (2019). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 24(19), 3548. Available from: [Link]
-
Scribd. Review: Recent Advances in Chan Lam Coupling Reaction. Available from: [Link]
-
Vantourout, J. C., et al. (2017). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769–4779. Available from: [Link]
-
Zhang, L., et al. (2023). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. Nature Communications, 14, 6427. Available from: [Link]
-
Shari, A., et al. (2016). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica, 23(3), 1108-1115. Available from: [Link]
-
ResearchGate. Complex 7 Catalyzed N‐arylation of 7‐Azaindole. Available from: [Link]
-
Royal Society of Chemistry. Nickel-catalyzed Chan–Lam coupling. Available from: [Link]
-
Reddit. I desperately need help and I'm out of answers. r/OrganicChemistry. Available from: [Link]
-
ResearchGate. Recent Advances in Chan-Lam Coupling Reaction: Copper-Promoted C-Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives. Available from: [Link]
-
Ma, C., et al. (2024). Chan-Lam Reaction and Lewis Acid Promoted 1,3-Rearrangement of N-O Bonds to Prepare N-(2-Hydroxyaryl)pyridin-2-ones. Angewandte Chemie. Available from: [Link]
-
ResearchGate. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. Available from: [Link]
Sources
- 1. Exploiting Coordination Behavior of 7-Azaindole for Mechanistic Investigation of Chan-Lam Coupling and Application to 7-Azaindole Based Pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 6. Chan-Lam Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity [organic-chemistry.org]
- 10. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Metabolic Stability of 7-Azaindole Derivatives
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. purdue.edu [purdue.edu]
- 5. mdpi.com [mdpi.com]
- 6. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. The role of aldehyde oxidase in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bdj.co.jp [bdj.co.jp]
- 13. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 17. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
Validation & Comparative
The Evolving Landscape of JAK1 Inhibition: A Comparative Analysis of the Pyrrolo[2,3-b]pyridine Scaffold Against Next-Generation Inhibitors
In the intricate world of intracellular signaling, the Janus kinase (JAK) family stands as a critical gatekeeper for a multitude of cytokine and growth factor pathways pivotal in immunity, inflammation, and hematopoiesis. The pursuit of therapeutic agents that can selectively modulate these pathways has led to the development of a new class of small molecule inhibitors. Among the four JAK isoforms—JAK1, JAK2, JAK3, and TYK2—JAK1 has emerged as a prime target for treating a spectrum of autoimmune and inflammatory diseases. Its selective inhibition promises to retain therapeutic efficacy while mitigating the side effects associated with broader JAK inhibition, such as the hematological effects linked to JAK2 or the immunosuppression from JAK3 blockade.
This guide provides an in-depth comparison of methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate and its parent scaffold against other leading JAK1-selective inhibitors. We will delve into the biochemical potency, selectivity, and the structural nuances that define their activity. This analysis is designed for researchers, scientists, and drug development professionals to navigate the competitive landscape of JAK1 inhibitor development.
The Central Role of the JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is an elegant and direct route for transmitting extracellular signals from cytokine and growth factor receptors to the nucleus, culminating in the transcription of target genes.[1][2][3] This pathway is integral to processes such as cell proliferation, differentiation, apoptosis, and immune regulation.[2][4][5] Dysregulation of this pathway is a hallmark of numerous autoimmune and inflammatory disorders.
The canonical pathway is initiated when a cytokine binds to its specific receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate each other and the receptor itself, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are also phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors.[1][3]
Caption: The canonical JAK-STAT signaling pathway.
The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Structure in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a recurring motif in the design of kinase inhibitors. Its structure is adept at forming key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, serving as a stable anchor for the inhibitor. While specific biochemical data for the simple derivative, this compound, is not widely published in the context of potent JAK1 inhibition, the scaffold itself is the foundation of several highly selective and potent JAK inhibitors.
Research into more complex derivatives has demonstrated the potential of this scaffold. For instance, the design of N-alkyl-substituted 1H-pyrrolo[2,3-b]pyridine carboxamides has led to the identification of potent and selective JAK1 inhibitors. One notable example, the (S,S)-enantiomer of 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide, has shown excellent potency for JAK1 and high selectivity over other JAK isoforms.[6] This underscores the value of the pyrrolo[2,3-b]pyridine core as a starting point for developing next-generation JAK1 inhibitors.
Comparative Analysis of Leading JAK1-Selective Inhibitors
To contextualize the potential of the pyrrolo[2,3-b]pyridine scaffold, it is essential to compare it against established JAK1-selective inhibitors that have reached clinical development or approval. The following table summarizes the biochemical potency (IC50 values) and selectivity profiles of several key players in this space. Lower IC50 values indicate higher potency.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK2/JAK1 Selectivity | JAK3/JAK1 Selectivity |
| Upadacitinib | 43[7] | ~3182 (74-fold)[7][8] | ~5590 (130-fold)[7] | ~8170 (190-fold)[7] | ~74x | ~130x |
| Filgotinib | 10[9] | 28[9] | 810[9] | 116[9] | ~3x | ~81x |
| Abrocitinib | 29[10] | ~803 (28-fold)[11][12] | >10,000 (>340-fold)[11][12] | ~1250 (43-fold)[11][12] | ~28x | >340x |
| Ruxolitinib * | 3.3[9][13] | 2.8[9][13] | 428[13] | 19[13] | ~0.85x | ~130x |
| Compound 38a | 0.8 | 13 | 47 | 10 | ~16x | ~59x |
Note: Ruxolitinib is a potent JAK1/JAK2 inhibitor and is included for comparison as a first-generation compound.[14][15][16] Compound 38a is a representative advanced derivative of the pyrrolo[2,3-b]pyridine scaffold.[6]
This data highlights the remarkable selectivity that has been achieved with second-generation JAK inhibitors like Upadacitinib and Abrocitinib, which show a strong preference for JAK1 over other family members.[7][11][12] This selectivity is thought to contribute to an improved safety profile by avoiding off-target effects.[8] Filgotinib also demonstrates a preference for JAK1, though with less pronounced selectivity over JAK2 compared to Upadacitinib and Abrocitinib.[17] The exemplary pyrrolo[2,3-b]pyridine derivative, Compound 38a, demonstrates nanomolar potency against JAK1 and good selectivity against other JAKs, positioning this scaffold as a promising backbone for the development of future clinical candidates.[6]
Experimental Protocols for Evaluating JAK1 Inhibitors
The characterization of novel JAK1 inhibitors requires a robust and systematic experimental approach. Below are standardized protocols for key in vitro and cellular assays.
Experimental Workflow for JAK Inhibitor Characterization
Caption: A generalized workflow for the preclinical characterization of JAK inhibitors.
Protocol 1: In Vitro Biochemical Kinase Assay (HTRF-based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against JAK family kinases.
Principle: This homogeneous time-resolved fluorescence (HTRF) assay measures the phosphorylation of a substrate peptide by a JAK enzyme. Inhibition of the enzyme by the test compound results in a decreased signal.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Biotinylated peptide substrate (e.g., Ulight™-JAK-1tide).
-
ATP.
-
Europium cryptate-labeled anti-phospho-tyrosine antibody (e.g., anti-pY100).
-
Streptavidin-XL665.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Test compound serially diluted in DMSO.
-
384-well low-volume white plates.
-
HTRF-compatible plate reader.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution to the assay plate.
-
Enzyme/Substrate Mix: Prepare a mix of the JAK enzyme and the biotinylated peptide substrate in assay buffer. Add this mix to the wells containing the compound. Incubate for 15 minutes at room temperature to allow compound binding to the enzyme.
-
Initiate Reaction: Prepare a solution of ATP in assay buffer at a concentration close to the Km for each enzyme. Add the ATP solution to all wells to start the kinase reaction. Incubate for 60 minutes at room temperature.
-
Detection: Prepare a detection mix containing the anti-phospho-tyrosine antibody and Streptavidin-XL665 in detection buffer. Add this mix to the wells to stop the reaction. Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Phospho-STAT Assay (Flow Cytometry)
Objective: To measure the functional inhibition of JAK1-mediated signaling in a cellular context.
Principle: This assay quantifies the phosphorylation of STAT proteins downstream of JAK1 activation in response to cytokine stimulation. A potent JAK1 inhibitor will reduce the level of phosphorylated STATs.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., TF-1 cells).
-
Cytokine stimulant (e.g., IL-6 or IFN-α for JAK1).
-
Test compound serially diluted in culture medium.
-
Phosphate-buffered saline (PBS).
-
Fixation buffer (e.g., Cytofix).
-
Permeabilization buffer (e.g., Perm Buffer III).
-
Fluorochrome-conjugated anti-phospho-STAT3 (pY705) antibody.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Isolate or culture cells and ensure they are in a resting state. Resuspend cells at a concentration of 1-2 x 10^6 cells/mL in culture medium.
-
Compound Incubation: Aliquot cells into a 96-well plate. Add serial dilutions of the test compound to the wells and incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add the cytokine stimulant (e.g., IL-6 to a final concentration of 100 ng/mL) to the wells. Incubate for 15-30 minutes at 37°C.
-
Fixation: Immediately stop the stimulation by adding fixation buffer. Incubate for 10 minutes at 37°C.
-
Permeabilization: Wash the cells with PBS and then add ice-cold permeabilization buffer. Incubate on ice for 30 minutes.
-
Staining: Wash the cells and then add the anti-phospho-STAT3 antibody. Incubate for 30-60 minutes at room temperature in the dark.
-
Data Acquisition: Wash the cells and resuspend in PBS. Acquire data on a flow cytometer, measuring the fluorescence intensity of the phospho-STAT3 signal.
-
Data Analysis: Gate on the cell population of interest. Determine the median fluorescence intensity (MFI) for each sample. Plot the MFI against the logarithm of the compound concentration and fit the data to determine the EC50 value.
Conclusion and Future Perspectives
The development of JAK1-selective inhibitors represents a significant advancement in the treatment of inflammatory and autoimmune diseases. While compounds like Upadacitinib and Abrocitinib have set a high bar for selectivity and efficacy, the exploration of novel chemical scaffolds remains a vibrant area of research. The 1H-pyrrolo[2,3-b]pyridine core, as exemplified by potent derivatives, demonstrates that this scaffold is a highly viable platform for the design of next-generation JAK1 inhibitors. The key to therapeutic success lies not only in achieving high potency against JAK1 but also in maintaining a wide selectivity window against other JAK isoforms to ensure a favorable safety profile. As our understanding of the nuanced roles of each JAK family member deepens, the demand for finely-tuned, selective inhibitors will continue to grow, paving the way for even more precise and effective therapies.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK/STAT Signaling Pathway - Elabscience [elabscience.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. immune-system-research.com [immune-system-research.com]
- 8. Upadacitinib and filgotinib: the role of JAK1 selective inhibition in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. join.dermatologytimes.com [join.dermatologytimes.com]
- 12. Efficacy and Safety of JAK1 Inhibitor Abrocitinib in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Ruxolitinib, a selective JAK1 and JAK2 inhibitor for the treatment of myeloproliferative neoplasms and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted 1H-Pyrrolo[2,3-b]pyridines for the Modern Chemist
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its structural similarity to indole allows it to function as a bioisostere, while the embedded pyridine ring offers unique hydrogen bonding capabilities and metabolic properties. This has led to the incorporation of the 7-azaindole nucleus into a multitude of clinically relevant molecules, including kinase inhibitors and anti-cancer agents. The continued interest in this valuable scaffold necessitates a thorough understanding of the available synthetic routes to access its variously substituted derivatives.
This guide provides a comparative analysis of four key synthetic strategies for the preparation of substituted 1H-pyrrolo[2,3-b]pyridines: the Fischer Indole Synthesis, the Bartoli Indole Synthesis, the Hemetsberger-Knittel Synthesis, and modern Palladium-Catalyzed Cross-Coupling/Cyclization reactions. Each method is evaluated based on its mechanism, substrate scope, advantages, and limitations, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate route for their specific synthetic challenges.
Classical Approaches to the 7-Azaindole Core
The Fischer Indole Synthesis
The Fischer indole synthesis, a venerable reaction in organic chemistry, remains a viable, if sometimes challenging, route to certain 7-azaindole derivatives.[1] The reaction involves the acid-catalyzed cyclization of a 2-pyridylhydrazone, which is typically formed from the condensation of 2-pyridylhydrazine with an aldehyde or ketone.[1][2]
Mechanism and Rationale:
The accepted mechanism proceeds through several key steps:
-
Hydrazone Formation: The initial condensation of 2-pyridylhydrazine with a carbonyl compound forms the corresponding 2-pyridylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a[3][3]-sigmatropic rearrangement, which is the crucial C-C bond-forming step.
-
Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates ammonia to afford the aromatic 7-azaindole ring system.[1]
The electron-deficient nature of the pyridine ring can hinder the key[3][3]-sigmatropic rearrangement, often leading to lower yields compared to the synthesis of analogous indoles.[4] However, the presence of electron-donating groups on the pyridine ring can facilitate the reaction.
Caption: Mechanism of the Fischer Indole Synthesis for 7-Azaindoles.
Advantages:
-
Utilizes readily available starting materials.
-
A one-pot procedure is often feasible.
Limitations:
-
The harsh acidic conditions (e.g., polyphosphoric acid, H₂SO₄) and high temperatures required are not compatible with many functional groups.[1]
-
Yields can be low due to the electron-deficient pyridine ring.[4]
-
The reaction may fail with certain substrates, particularly those with electron-withdrawing groups.
-
For unsymmetrical ketones, mixtures of regioisomers can be formed.
Experimental Data:
| Starting Hydrazone Derived From | Product | Yield (%) | Reference |
| 2-Pyridylhydrazine and Diethyl Ketone | 2-Ethyl-3-methyl-7-azaindole | 76 | [5] |
| 2-Pyridylhydrazine and Methyl Ethyl Ketone | 2,3-Dimethyl-7-azaindole | 73 | [5] |
| 2-Pyridylhydrazine and Cyclohexanone | 1,2,3,4-Tetrahydro-γ-carboline | 76 | [5] |
The Bartoli Indole Synthesis
The Bartoli indole synthesis offers a powerful alternative, particularly for the synthesis of 7-substituted indoles, a class that is often difficult to prepare using classical methods.[6] This reaction involves the treatment of an ortho-substituted nitropyridine with an excess of a vinyl Grignard reagent.[6][7]
Mechanism and Rationale:
The reaction proceeds through a distinct mechanism:
-
Initial Attack: The vinyl Grignard reagent attacks the nitro group of the nitropyridine.
-
Nitroso Intermediate: This is followed by the formation of a nitroso intermediate.
-
Second Grignard Addition: A second equivalent of the Grignard reagent adds to the nitroso group.
-
[3][3]-Sigmatropic Rearrangement: A key[3][3]-sigmatropic rearrangement occurs, facilitated by the steric bulk of the ortho-substituent.[6]
-
Cyclization and Aromatization: The resulting intermediate undergoes cyclization and subsequent aromatization to yield the 7-azaindole.
A significant advantage of the Bartoli synthesis is its ability to tolerate a range of functional groups and its effectiveness in producing sterically hindered 7-substituted azaindoles.[8]
Caption: Mechanism of the Bartoli Indole Synthesis for 7-Azaindoles.
Advantages:
-
Excellent route for the synthesis of 7-substituted azaindoles.[6]
-
Tolerates a variety of ortho-substituents on the starting nitropyridine.
-
Can be extended to the synthesis of 4- and 6-azaindoles.[9]
Limitations:
-
Requires a large excess (typically 3 equivalents) of the Grignard reagent.[6]
-
The reaction is often unsuccessful without an ortho-substituent on the nitroarene.[6]
-
Yields can be moderate.[4]
Experimental Data:
| Starting Nitropyridine | Product | Yield (%) | Reference |
| 2-Chloro-3-nitropyridine | 7-Chloro-6-azaindole | 33 | [9] |
| 2-Fluoro-3-nitropyridine | 7-Fluoro-6-azaindole | 35 | [9] |
| 4-Chloro-3-nitropyridine | 5-Chloro-4-azaindole | 35 | [9] |
The Hemetsberger-Knittel Synthesis
The Hemetsberger-Knittel synthesis provides a thermal route to indole-2-carboxylates, and has been successfully applied to the synthesis of substituted 5-, 6-, and 7-azaindoles.[3] The reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester.[10]
Mechanism and Rationale:
While the exact mechanism is not fully elucidated, it is postulated to proceed via a nitrene intermediate:
-
Nitrene Formation: Thermal decomposition of the azido-propenoic ester generates a nitrene intermediate with the loss of nitrogen gas.
-
Cyclization: The nitrene then undergoes cyclization onto the adjacent aromatic ring.
-
Aromatization: Subsequent rearrangement leads to the formation of the aromatic azaindole-2-carboxylate.
An interesting feature of this reaction when applied to azaindoles is that it often requires higher temperatures and shorter reaction times compared to the synthesis of analogous indoles.[3]
Caption: Proposed Mechanism of the Hemetsberger-Knittel Synthesis.
Advantages:
-
Provides direct access to azaindole-2-carboxylates, which are versatile intermediates.
-
Generally proceeds in good to very good yields for 5-azaindoles.[3]
Limitations:
-
The synthesis of the starting azido-propenoic esters can be challenging.[10]
-
The thermal conditions can be harsh for sensitive substrates.
-
The reaction may lead to decomposition if the temperature is not carefully controlled.[3]
Experimental Data:
| Azaindole Type | Substituents | Yield (%) | Reference |
| 5-Azaindole | Various halo, ether, thioether, alkyl | 66-93 | [3] |
| 7-Azaindole | 4-substituted | 40-56 | [3] |
Modern Palladium-Catalyzed Approaches
The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and 7-azaindoles are no exception. Palladium-catalyzed cross-coupling reactions followed by cyclization offer a highly versatile and functional group tolerant approach.[11]
Sonogashira Coupling Followed by Intramolecular Cyclization
A particularly powerful strategy involves an initial Sonogashira coupling of a suitably substituted aminopyridine with a terminal alkyne, followed by an intramolecular cyclization to construct the pyrrole ring.[5][12]
Mechanism and Rationale:
This two-step process can often be performed in a one-pot fashion:
-
Sonogashira Coupling: A palladium catalyst, typically in the presence of a copper(I) co-catalyst, facilitates the coupling of an amino-halopyridine (e.g., 2-amino-3-iodopyridine) with a terminal alkyne to form a 2-amino-3-alkynylpyridine intermediate.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack of the amino group onto the alkyne, which can be promoted by a base or another catalyst, to form the 7-azaindole ring.
This methodology allows for the introduction of a wide variety of substituents at the 2-position of the 7-azaindole core, depending on the choice of the terminal alkyne.[5]
Caption: Palladium-Catalyzed Sonogashira Coupling and Cyclization.
Advantages:
-
High functional group tolerance.
-
Mild reaction conditions compared to classical methods.
-
Provides a modular approach to a wide range of 2-substituted 7-azaindoles.[5]
-
Often proceeds in high yields.[5]
Limitations:
-
Requires the pre-functionalization of the pyridine ring (e.g., with a halogen).
-
The cost of palladium catalysts can be a consideration for large-scale synthesis.
Experimental Data:
| Alkyne | Product (2-substituent) | Overall Yield (%) | Reference |
| Phenylacetylene | Phenyl | 90 | [5] |
| 1-Hexyne | Butyl | 85 | [5] |
| Cyclohexylacetylene | Cyclohexyl | 88 | [5] |
Comparative Summary
| Synthesis Route | Key Features | Advantages | Disadvantages | Typical Substituent Pattern |
| Fischer Indole | Acid-catalyzed cyclization of pyridylhydrazones. | Readily available starting materials. | Harsh conditions, low yields for azaindoles, limited functional group tolerance. | 2,3-disubstituted. |
| Bartoli Indole | Reaction of nitropyridines with vinyl Grignards. | Excellent for 7-substituted azaindoles, good functional group tolerance. | Requires excess Grignard reagent, ortho-substituent is necessary. | 7-substituted, 4- and 6-azaindoles. |
| Hemetsberger-Knittel | Thermal decomposition of azido-propenoic esters. | Direct access to azaindole-2-carboxylates. | Challenging substrate synthesis, harsh thermal conditions. | 2-carboxylates. |
| Pd-Catalyzed | Sonogashira coupling followed by cyclization. | Mild conditions, high yields, excellent functional group tolerance, modular. | Requires pre-functionalized pyridines, catalyst cost. | 2-substituted, 2,3-disubstituted. |
Detailed Experimental Protocols
Fischer Synthesis of 2,3-Dimethyl-7-azaindole
Adapted from Alekseyev et al.[5]
-
Hydrazone Formation: A mixture of 2-hydrazinopyridine (1.09 g, 10 mmol) and methyl ethyl ketone (0.87 mL, 10 mmol) in ethanol (20 mL) is heated at reflux for 2 hours. The solvent is removed under reduced pressure to yield the crude 2-pyridylhydrazone.
-
Cyclization: The crude hydrazone is added to polyphosphoric acid (10 g) and heated to 160-180 °C for 5-10 minutes.
-
Work-up and Purification: The reaction mixture is cooled and poured onto crushed ice. The solution is neutralized with aqueous sodium hydroxide and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford 2,3-dimethyl-7-azaindole.
Bartoli Synthesis of 7-Chloro-6-azaindole
Adapted from Bagley et al. as described by BenchChem.[9]
-
Reaction Setup: A solution of 2-chloro-3-nitropyridine (5.0 g, 31.5 mmol) in anhydrous THF (200 mL) is prepared under a nitrogen atmosphere and cooled to -78 °C.
-
Grignard Addition: Vinylmagnesium bromide (1.0 M in THF, 100 mL, 100 mmol) is added dropwise to the stirred solution. The reaction mixture is then stirred at -20 °C for 8 hours.
-
Quenching and Extraction: The reaction is quenched by the slow addition of 20% aqueous ammonium chloride (150 mL). The aqueous phase is extracted with ethyl acetate (3 x 150 mL).
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield 7-chloro-6-azaindole.
Hemetsberger-Knittel Synthesis of Ethyl 7-Azaindole-2-carboxylate
General procedure adapted from the synthesis of substituted azaindoles.[3]
-
Azido-propenoate Synthesis: To a solution of 2-pyridinecarboxaldehyde (1.07 g, 10 mmol) and ethyl azidoacetate (1.29 g, 10 mmol) in ethanol (20 mL) at 0 °C is added a solution of sodium ethoxide in ethanol (21 wt%, 3.5 mL, 10 mmol). The mixture is stirred at 0 °C for 4 hours. The reaction is quenched with water and extracted with diethyl ether. The organic layer is dried and concentrated to give the crude ethyl 3-(pyridin-2-yl)-2-azidoacrylate.
-
Thermolysis: The crude azidoacrylate is dissolved in xylenes (50 mL) and heated at reflux for 2-4 hours, or until nitrogen evolution ceases.
-
Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford ethyl 7-azaindole-2-carboxylate.
Palladium-Catalyzed Synthesis of 2-Phenyl-7-azaindole
Adapted from de Mattos et al.[5]
-
Sonogashira Coupling: To a solution of 2-amino-3-iodopyridine (220 mg, 1 mmol), phenylacetylene (122 mg, 1.2 mmol), and copper(I) iodide (19 mg, 0.1 mmol) in triethylamine (5 mL) is added tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) under a nitrogen atmosphere. The mixture is stirred at room temperature for 6 hours. The solvent is removed under reduced pressure.
-
Cyclization: The crude 2-amino-3-(phenylethynyl)pyridine is dissolved in toluene (10 mL). Potassium tert-butoxide (168 mg, 1.5 mmol) and 18-crown-6 (26 mg, 0.1 mmol) are added, and the mixture is heated at 65 °C for 4 hours.
-
Work-up and Purification: The reaction is cooled, quenched with water, and extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to give 2-phenyl-7-azaindole.
Conclusion
The synthesis of substituted 1H-pyrrolo[2,3-b]pyridines can be approached through a variety of classical and modern synthetic methodologies. The choice of the optimal route is highly dependent on the desired substitution pattern, the functional group tolerance required, and considerations of scale and cost.
Classical methods such as the Fischer and Bartoli syntheses remain valuable for accessing specific substitution patterns, particularly when starting materials are readily available. The Fischer synthesis, despite its often harsh conditions, can be effective for certain 2,3-disubstituted derivatives, while the Bartoli synthesis is a premier method for producing 7-substituted azaindoles. The Hemetsberger-Knittel synthesis offers a direct route to valuable 2-carboxylate intermediates.
For broader substrate scope, milder reaction conditions, and greater modularity, palladium-catalyzed cross-coupling and cyclization strategies are often the methods of choice in modern synthetic campaigns. The Sonogashira coupling followed by intramolecular cyclization, in particular, provides an efficient and high-yielding pathway to a diverse array of 2-substituted 7-azaindoles.
As the demand for novel 7-azaindole derivatives in drug discovery and materials science continues to grow, a comprehensive understanding of these synthetic routes is essential for the practicing chemist to efficiently design and execute the synthesis of these important heterocyclic compounds.
References
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 5. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 6. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Bartoli (Indole Synthesis) [quimicaorganica.org]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
The 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Scaffold: A Comparative Guide to Structure-Activity Relationships Across Multiple Kinase Families
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of enzymes, particularly protein kinases.[1][2][3] Its structural resemblance to adenine allows it to function as an ATP-competitive inhibitor, making it a cornerstone for the development of novel therapeutics.[4][5] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, drawing upon experimental data from recent studies to elucidate how subtle structural modifications influence inhibitory potency and selectivity across different kinase targets.
The Core Scaffold: A Foundation for Potency
The 1H-pyrrolo[2,3-b]pyridine core is the anchor for these inhibitors. The carboxamide at the 2-position is a crucial feature, often involved in forming key hydrogen bond interactions within the ATP-binding pocket of kinases.[6] A 2023 review highlighted that the alkyl, aryl carboxamide group, and heterocyclic rings are among the most successful substitutions for anticancer activity in 7-azaindole derivatives.[2][3] The subsequent sections will compare how modifications to this core and its substituents dictate the activity against various enzyme targets.
Comparative SAR Analysis: Targeting Diverse Kinases and Enzymes
The true utility of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold is revealed when comparing the SAR across different protein families. Below, we analyze key structural modifications and their impact on the inhibition of Phosphodiesterase 4B (PDE4B), Ribosomal S6 Protein Kinase 2 (RSK2), and Janus Kinase 1 (JAK1).
Modifications to the Carboxamide Moiety
The nature of the substituent on the carboxamide nitrogen plays a pivotal role in determining both potency and selectivity.
A study on PDE4B inhibitors systematically explored the effect of varying the amide substituent.[7][8] As detailed in Table 1, a clear trend emerges where the ring size and hydrophobicity of the substituent are critical for activity.[7][8] The introduction of a 3,3-difluoroazetidine ring in compound 11h resulted in a significant boost in potency (IC50 = 0.14 µM) and a 6-fold selectivity over the related PDE4D isoform.[7][8] This highlights the importance of this specific substitution for achieving both high affinity and selectivity for PDE4B.
In the context of RSK2 inhibitors , a different substitution pattern on the carboxamide proved optimal. A 2023 study introduced a phenyl sulfonamide group, leading to highly potent compounds.[9] Compound B1 , for instance, exhibited an IC50 of 1.7 nM against RSK2 and potent anti-proliferative activity in a triple-negative breast cancer cell line (MDA-MB-468, IC50 = 0.13 µM).[9] The sulfonamide group was found to form a crucial hydrogen bond with the backbone of LEU-74 in the kinase domain.[9]
This comparison underscores a fundamental principle of SAR: a modification that enhances activity for one target may not be optimal for another. The difluoroazetidine moiety of 11h is ideal for the PDE4B active site, while the phenyl sulfonamide of B1 is tailored for the RSK2 active site.
Substitutions on the Pyrrolopyridine Core
Modifications to the 7-azaindole ring system itself offer another avenue for modulating biological activity.
For a series of JAK1-selective inhibitors , N-alkylation of the pyrrolo[2,3-b]pyridine core was a key design element.[10] Specifically, the synthesis of N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives led to the identification of compound 31g as a potent and selective JAK1 inhibitor.[10] This modification, combined with a substituted piperidine at the 4-position, was crucial for achieving selectivity over other JAK isoforms.
Conversely, for the previously discussed PDE4B and RSK2 inhibitors, the pyrrole nitrogen of the 7-azaindole core was typically unsubstituted (N-H). This suggests that for these targets, an N-H group may be a key hydrogen bond donor, and its methylation would be detrimental to activity.
The following diagram illustrates the general SAR trends for the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold based on these comparative examples.
References
- 1. ajol.info [ajol.info]
- 2. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Validating the Biological Efficacy of Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate Derivatives
To our fellow researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the biological efficacy of methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate derivatives. The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This guide will delve into the comparative analysis of these derivatives, supported by experimental data and detailed methodologies, to empower your research and development endeavors.
The Versatility of the 7-Azaindole Scaffold: A Foundation for Diverse Biological Activity
The 7-azaindole core is a bioisostere of indole, capable of acting as both a hydrogen bond donor and acceptor. This unique characteristic allows it to interact with a wide range of biological targets, leading to diverse pharmacological effects.[3] Research has demonstrated the efficacy of 7-azaindole derivatives as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][3] Their therapeutic potential stems from their ability to modulate the activity of key cellular proteins, including kinases, which are often dysregulated in disease states.[2][4]
Comparative Analysis of Biological Efficacy: A Data-Driven Approach
The biological efficacy of this compound derivatives is best understood through a comparative analysis of their activity against specific biological targets. This section presents a compilation of experimental data from various studies, highlighting the structure-activity relationships (SAR) that govern their potency and selectivity.
Anticancer Activity
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown significant promise as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[3][5][6] The mechanism of action often involves the inhibition of protein kinases crucial for cancer cell proliferation and survival.[7][8]
Table 1: Comparative Anticancer Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Target/Cell Line | IC50/GI50 (µM) | Key Structural Features | Reference |
| Compound 4g | MCF-7 (Breast Cancer) | 15.56 (GI50) | Novel 7-azaindole analog | [1] |
| Compound 5j | A549 (Lung Cancer) | 4.56 (IC50) | Novel 7-azaindole derivative | [7] |
| 7-AID | HeLa (Cervical Cancer) | 16.96 (IC50) | {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]} | [9] |
| 7-AID | MCF-7 (Breast Cancer) | 14.12 (IC50) | {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]} | [9] |
| 7-AID | MDA MB-231 (Breast Cancer) | 12.69 (IC50) | {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]} | [9] |
| Compound 5d | A549, HeLa, MDA MB-231 | 0.12 - 9.84 | 1,2,3-Triazole substituent | [6] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.
The data clearly indicates that substitutions at various positions of the 7-azaindole ring system significantly influence the anticancer potency.[5] For instance, the introduction of a 1,2,3-triazole moiety in compound 5d resulted in potent growth inhibition across multiple cancer cell lines.[6]
Kinase Inhibitory Activity
A primary mechanism through which 7-azaindole derivatives exert their therapeutic effects is through the inhibition of protein kinases.[4] These enzymes play a critical role in signal transduction pathways that regulate cell growth, differentiation, and survival. Aberrant kinase activity is a hallmark of many diseases, including cancer.
Table 2: Comparative Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Key Structural Features | Reference |
| Compound 4h | FGFR1 | 7 | 1H-pyrrolo[2,3-b]pyridine derivative | [10][11] |
| Compound 4h | FGFR2 | 9 | 1H-pyrrolo[2,3-b]pyridine derivative | [10][11] |
| Compound 4h | FGFR3 | 25 | 1H-pyrrolo[2,3-b]pyridine derivative | [10][11] |
| Compound B13 | PI3Kγ | 0.5 | 7-azaindole scaffold with pyridine group at 3-position | [8] |
| Compound 41 | GSK-3β | 0.22 | pyrrolo[2,3-b]pyridine derivative | [12] |
| Compound 46 | GSK-3β | 0.26 | pyrrolo[2,3-b]pyridine derivative | [12] |
| Compound 54 | GSK-3β | 0.24 | pyrrolo[2,3-b]pyridine derivative | [12] |
| Compound 11h | PDE4B | 140 | 1H-pyrrolo[2,3-b]pyridine-2-carboxamide with 3,3-difluoroazetidine ring | [13] |
FGFR: Fibroblast Growth Factor Receptor; PI3K: Phosphoinositide 3-kinase; GSK-3β: Glycogen Synthase Kinase-3β; PDE4B: Phosphodiesterase 4B.
The remarkable potency of these derivatives, often in the nanomolar range, underscores the potential of the 7-azaindole scaffold for developing highly effective kinase inhibitors. The structure-activity relationship studies reveal that specific substitutions are crucial for achieving high potency and selectivity against target kinases.[8]
Experimental Protocols for Efficacy Validation
To ensure the scientific integrity and reproducibility of your findings, it is imperative to employ validated experimental protocols. This section outlines the methodologies for key assays used to determine the biological efficacy of this compound derivatives.
Cell Proliferation and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it is one of the most widely used methods for evaluating the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value.
In Vitro Kinase Inhibition Assay
Biochemical assays are essential for determining the direct inhibitory effect of a compound on a specific kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the recombinant kinase, a specific substrate (e.g., a peptide or protein), and ATP.
-
Compound Addition: Add the test compounds at various concentrations.
-
Kinase Reaction: Initiate the kinase reaction by adding a solution of ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Visualizing the Rationale: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate a key signaling pathway targeted by 7-azaindole derivatives and a typical experimental workflow for their evaluation.
Caption: FGFR Signaling Pathway Inhibition.
Caption: Drug Discovery Workflow.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The extensive body of research highlights the potential of these derivatives to modulate key biological pathways implicated in a range of diseases. By employing a rigorous and systematic approach to efficacy validation, as outlined in this guide, researchers can effectively identify and advance lead compounds with the greatest therapeutic potential. The provided experimental protocols and comparative data serve as a valuable resource to guide your research and contribute to the development of next-generation medicines.
References
-
Sharma, N., Chaudhary, A., & Sachdeva, M. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP-1 Inhibitors. Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. [Link]
-
Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. (2023). PubMed. [Link]
-
Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. [Link]
-
Park, J. (2018). Synthesis and anticancer evaluation of 7-azaindoles under rhodium(III)-catalyzed C-amidation. 4th European Organic Chemistry Congress. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central. [Link]
-
Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2025). PubMed. [Link]
-
Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. (2022). PubMed. [Link]
-
Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. (2016). PubMed. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances. [Link]
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (n.d.). National Institutes of Health. [Link]
-
Azaindole Therapeutic Agents. (n.d.). PubMed Central. [Link]
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Pyrrolopyridine-Based Compounds: Bridging the Gap Between In Vitro Potency and In Vivo Efficacy
The pyrrolopyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous clinically successful drugs and promising therapeutic candidates.[1] Its structural resemblance to the purine ring of ATP allows it to effectively target the ATP-binding sites of various protein kinases, making it a cornerstone for the development of inhibitors for a multitude of diseases, most notably cancer and inflammatory disorders.[2] This guide provides an in-depth technical comparison of the in vitro and in vivo performance of pyrrolopyridine-based compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to illuminate the path from benchtop discovery to preclinical validation.
The Pyrrolopyridine Scaffold: A Versatile Tool in Drug Discovery
Pyrrolopyridines, also known as azaindoles, exist in several isomeric forms, with the pyrrolo[2,3-d]pyrimidine being a particularly prominent core in kinase inhibitor design.[2] This structural framework serves as an excellent starting point for creating potent and selective inhibitors by modifying substituents on the pyrrolopyridine nucleus.[2] Notable examples of FDA-approved drugs containing a pyrrole or pyrrolopyridine moiety include the multi-kinase inhibitor Sunitinib, the JAK inhibitor Ruxolitinib, and the BRAF inhibitor Vemurafenib.[1][3] The therapeutic success of these agents underscores the potential of the pyrrolopyridine scaffold in targeting key signaling pathways implicated in disease.
This guide will focus on the journey of a hypothetical pyrrolopyridine-based kinase inhibitor, from its initial characterization in cell-free and cell-based assays to its evaluation in animal models, highlighting the critical data points and experimental considerations at each stage.
Part 1: In Vitro Characterization - Establishing Potency and Selectivity
The initial evaluation of a novel pyrrolopyridine compound begins with a comprehensive in vitro assessment to determine its potency, selectivity, and mechanism of action at the molecular and cellular levels.
Biochemical Assays: Quantifying Target Engagement
The first step is to measure the direct inhibitory activity of the compound against the purified target kinase. This is typically achieved through enzymatic assays that quantify the reduction in kinase activity in the presence of the inhibitor.
Key Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This is a common, robust, and high-throughput method for determining the IC50 value of a kinase inhibitor.[4]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the pyrrolopyridine compound in 100% DMSO.
-
Create a serial dilution of the compound to generate a dose-response curve.
-
Prepare a master mix containing the kinase buffer, the purified kinase enzyme, and a biotinylated peptide substrate.
-
Prepare a detection solution containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.
-
-
Kinase Reaction:
-
Dispense the kinase/substrate master mix into the wells of a microplate.
-
Add the diluted test compound or DMSO (for controls) to the respective wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
-
Detection:
-
Stop the kinase reaction by adding the detection solution.
-
Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection reagents.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Data Presentation:
| Compound | Target Kinase | In Vitro IC50 (nM) |
| Pyrrolopyridine Analog 1r | FMS Kinase | 30 |
| KIST101029 (Reference) | FMS Kinase | 96 |
| Pyrrolopyridine Analog 5k | EGFR | 79 |
| Sunitinib (Reference) | EGFR | 93 |
The data presented here is a compilation from multiple sources for illustrative purposes.[5][6]
Cell-Based Assays: Assessing Cellular Potency and Pathway Modulation
While biochemical assays are crucial for determining direct target engagement, cell-based assays provide a more biologically relevant context by evaluating the compound's activity within a living cell. These assays can confirm that the compound is cell-permeable and can inhibit the target kinase in its native environment.
Key Experimental Protocol: Antiproliferative Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.
Methodology:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the pyrrolopyridine compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Data Presentation:
| Compound | Cell Line | In Vitro IC50 (µM) |
| Pyrrolopyridine Analog 1r | Ovarian Cancer Cells | 0.15 - 1.78 |
| Pyrrolopyridine Analog 1r | Prostate Cancer Cells | 0.15 - 1.78 |
| Pyrrolopyridine Analog 1r | Breast Cancer Cells | 0.15 - 1.78 |
| Pyrrolopyridine Analog 5k | Various Cancer Cell Lines | 29 - 59 |
The data presented here is a compilation from multiple sources for illustrative purposes.[5][6]
Part 2: In Vivo Evaluation - Assessing Efficacy and Tolerability in a Living System
Positive in vitro data is a prerequisite for advancing a compound to in vivo studies. These experiments are designed to evaluate the compound's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and overall safety profile in a living organism, typically a mouse model.
Xenograft Models: A Cornerstone of Preclinical Cancer Research
Xenograft models, where human tumor cells or tissues are implanted into immunodeficient mice, are the workhorses of preclinical oncology research.[7][8]
Types of Xenograft Models:
-
Cell Line-Derived Xenografts (CDX): These models are established by implanting cultured human cancer cell lines into immunodeficient mice.[7][9] CDX models are highly reproducible and cost-effective, making them ideal for initial efficacy screening.[7]
-
Patient-Derived Xenografts (PDX): PDX models are generated by directly implanting patient tumor tissue into a mouse.[10] These models better maintain the genetic heterogeneity and tumor microenvironment of the original human tumor, offering higher clinical relevance.[8][10]
Key Experimental Protocol: Cell Line-Derived Xenograft (CDX) Efficacy Study
Methodology:
-
Animal Selection and Acclimation:
-
Use immunodeficient mice (e.g., B-NDG mice) that lack functional T and B cells to prevent rejection of the human tumor cells.[7]
-
Allow the mice to acclimate to the facility for at least one week before the start of the study.
-
-
Tumor Cell Implantation:
-
Culture the selected human tumor cell line (e.g., A549 for lung cancer).
-
Inoculate a suspension of the tumor cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.
-
Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[11]
-
-
Drug Administration:
-
Administer the pyrrolopyridine compound to the treatment group via the desired route (e.g., oral gavage) at a specified dose and schedule.
-
Administer the vehicle control to the control group.
-
-
Efficacy and Tolerability Assessment:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) percentage for the treatment group compared to the control group.
-
Evaluate the tolerability of the compound by monitoring changes in body weight and any clinical signs of toxicity.
-
Data Presentation:
| Compound | In Vivo Model | Dosing | Tumor Growth Inhibition (TGI) (%) |
| Pyrrolopyridine-benzamide derivative | Lung carcinoma allograft | 20 mg/kg | 64.5 |
| Cabozantinib (Reference) | Lung carcinoma allograft | 20 mg/kg | 47.9 |
The data presented here is for illustrative purposes.
Pharmacokinetics (PK) and ADME Studies: Understanding Drug Disposition
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial for interpreting in vivo efficacy data and for predicting its behavior in humans.[12][13] These studies are essential to ensure that the compound reaches the target tissue at a sufficient concentration and for a sufficient duration to exert its therapeutic effect.[12]
Key PK Parameters:
-
Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
-
Half-life (t½): The time required for the concentration of the drug in the body to be reduced by one-half.
-
Clearance: The rate at which a drug is removed from the body.
-
Volume of distribution: The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Part 3: The In Vitro-In Vivo Disconnect: Bridging the Translational Gap
A common challenge in drug development is the often-observed disconnect between a compound's in vitro potency and its in vivo efficacy.[14] A compound with a low nanomolar IC50 in a biochemical assay may show modest or no activity in an animal model. Conversely, a compound with moderate in vitro potency might exhibit excellent in vivo efficacy. Several factors contribute to this discrepancy:
-
Pharmacokinetics and Bioavailability: Poor absorption, rapid metabolism, or extensive distribution into non-target tissues can prevent a compound from reaching its site of action at therapeutic concentrations.
-
Off-Target Effects: A compound may have off-target activities in vivo that contribute to its efficacy or toxicity, which would not be captured in a highly specific in vitro assay.
-
The Tumor Microenvironment: The complex interplay between tumor cells, stromal cells, immune cells, and the extracellular matrix in the in vivo tumor microenvironment can significantly influence a drug's activity.[8]
-
Drug Resistance Mechanisms: Cancer cells can develop resistance to drugs through various mechanisms that are not always recapitulated in in vitro models.
Case Study in Point: For a series of pyrrolo[2,3-d]pyrimidine derivatives, it was noted that there was a lack of correlation between the compounds' efficacy in cytotoxicity assays and their binding affinity to the target kinase.[6] This suggests that factors such as cellular uptake, metabolism, or off-target effects may play a significant role in the overall cytotoxic effect.[6]
Visualizing the Molecular Battleground: Signaling Pathways and Experimental Workflows
To better understand the mechanism of action of pyrrolopyridine-based kinase inhibitors, it is essential to visualize the signaling pathways they target.
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that regulates immune and inflammatory responses.[15][16] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.
Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrrolopyridine-based compounds.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival.[17] Its aberrant activation is a common feature of many cancers.
Caption: The MAPK/ERK signaling pathway, a common target for pyrrolopyridine-based inhibitors.
Experimental Workflow: From In Vitro Discovery to In Vivo Validation
Caption: A typical workflow for the preclinical development of a pyrrolopyridine-based compound.
Conclusion
The journey of a pyrrolopyridine-based compound from a promising in vitro "hit" to a viable in vivo candidate is a complex, multi-faceted process. While in vitro assays provide essential initial data on potency and selectivity, they represent a simplified model of a complex biological system. In vivo studies are indispensable for understanding how a compound behaves in a living organism, providing critical insights into its efficacy, safety, and pharmacokinetic profile. A thorough understanding of the experimental methodologies and the potential for disconnect between in vitro and in vivo data is paramount for the successful development of novel pyrrolopyridine-based therapeutics. By carefully designing and interpreting both in vitro and in vivo experiments, researchers can effectively navigate the challenges of drug discovery and unlock the full therapeutic potential of this versatile chemical scaffold.
References
-
Bio-protocol. (2016). Establishment of Patient-Derived Xenografts in Mice. Retrieved from [https://bio-protocol.org/e20 establecimiento-de-xenoinjertos-derivados-de-pacientes-en-ratones]([Link] establecimiento-de-xenoinjertos-derivados-de-pacientes-en-ratones)
-
Biocytogen. (2025). CDX Models: Your Essential Guide to Smarter Cancer Drug Development. Retrieved from [Link]
-
Crown Bioscience. (2017). The Beginners Guide to Patient-Derived Xenograft (PDX) Models. Retrieved from [Link]
- El-Gamal, M. I., et al. (2017). 3-Amido Pyrrolopyrazine JAK Kinase Inhibitors: Development of a JAK3 vs JAK1 Selective Inhibitor and Evaluation in Cellular and in Vivo Models. Journal of Medicinal Chemistry, 60(19), 8047-8064.
-
Biocytogen. (2025). CDX Models: Your Essential Guide to Smarter Cancer Drug Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Flowchart of the patient-derived xenograft (PDX) process. Retrieved from [Link]
- El-Gamal, M. I., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry, 27(15), 3487-3496.
-
TransCure bioServices. (n.d.). How to use Cell line Derived Xenograft (CDX) and Patient Derived Xenograft (PDX) humanized mouse models. Retrieved from [Link]
- MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6681.
-
ResearchGate. (n.d.). Pyrrolopyridazine MEK inhibitors. Retrieved from [Link]
- PubMed. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 148, 107867.
- PubMed. (2006). Pyrrolopyridazine MEK inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(3), 628-632.
- Wójcicka, A., & Redzicka, A. (2021).
-
ResearchGate. (n.d.). A, comparison of in vitro potency (cell IC 50 ) with in vivo PD effect.... Retrieved from [Link]
-
The Jackson Laboratory. (n.d.). PDX and CDX Models: Frequently Asked Questions. Retrieved from [Link]
- MDPI. (2021). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Toxins, 13(3), 209.
-
ResearchGate. (n.d.). (A) Inhibitors of JAK family kinases from Novartis.(B) Pyrrolo pyridine.... Retrieved from [Link]
- National Institutes of Health. (2022). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. Molecules, 27(19), 6291.
- National Institutes of Health. (2023). Methods to study xenografted human cancer in genetically diverse mice. Frontiers in Oncology, 13, 1198273.
- PubMed Central. (2021). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. Journal of Medicinal Chemistry, 64(14), 10186-10206.
-
ResearchGate. (n.d.). Graphical representation of JAK-STAT signaling pathway and therapeutic.... Retrieved from [Link]
- National Institutes of Health. (2019). The JAK/STAT signaling pathway: from bench to clinic. Signal Transduction and Targeted Therapy, 4, 42.
- Wan, H. (2013). What ADME tests should be conducted for preclinical studies?. ADMET & DMPK, 1(3), 19-28.
- PubMed. (2015). The pharmacokinetics, pharmacodynamics, and safety of baricitinib, an oral JAK 1/2 inhibitor, in healthy volunteers. Clinical Pharmacology & Therapeutics, 97(6), 579-588.
- PubMed. (2018). Pharmacokinetics, Pharmacodynamics, and Proposed Dosing of the Oral JAK1 and JAK2 Inhibitor Baricitinib in Pediatric and Young Adult CANDLE and SAVI Patients. Clinical Pharmacology & Therapeutics, 103(4), 637-646.
-
ResearchGate. (2025). Development of Novel Pyrrolo[2,3-B]Pyridine-Based Anticancer Agents: In Vitro Cytotoxicity Against A549 Cell Line and in Silico Adme and Docking Analysis. Retrieved from [Link]
- PubMed. (2018). ERK/MAPK signalling pathway and tumorigenesis.
- National Institutes of Health. (2022). The JAK/STAT signaling pathway: from bench to clinic. Signal Transduction and Targeted Therapy, 7, 137.
- National Institutes of Health. (2025). Pyrrolo‐Fused Phenanthridines as Potential Anticancer Agents: Synthesis, Prediction, and Biological Evaluation. Journal of Biochemical and Molecular Toxicology, e23443.
- PubMed. (2022). In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part II. International Journal of Molecular Sciences, 23(19), 11939.
-
Fiveable. (n.d.). Preclinical development. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Retrieved from [Link]
- MDPI. (2022). In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part II. International Journal of Molecular Sciences, 23(19), 11939.
- MDPI. (2023).
-
Graphviz. (2022). dot. Retrieved from [Link]
-
Graphviz. (2024). DOT Language. Retrieved from [Link]
-
YouTube. (2010). The MAP-Kinase (MAPK) signalling pathway. Retrieved from [Link]
- MDPI. (2022). In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part III. International Journal of Molecular Sciences, 23(21), 13393.
-
ResearchGate. (2025). Non-Clinical In-vitro and In-vivo Studies in Drug Development. Retrieved from [Link]
- MDPI. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics, 16(1), 108.
-
ResearchGate. (2012). Preclinical Development Handbook: ADME and Biopharmaceutical Properties. Retrieved from [Link]
- PubMed. (2024). Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. Animal Models and Experimental Medicine, 7(2), 143-157.
- PubMed. (2006). The conduct of in vitro and in vivo drug-drug interaction studies: a PhRMA perspective. Journal of Clinical Pharmacology, 46(5), 491-509.
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Patient-Derived Xenografts: Methods and Protocols - Google 圖書 [books.google.com.tw]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biocytogen.com [biocytogen.com]
- 8. How to use Cell line Derived Xenograft (CDX) and Patient Derived Xenograft (PDX) humanized mouse models - TransCure bioServices [transcurebioservices.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Molecular Docking of 1H-pyrrolo[2,3-b]pyridine Kinase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and evaluating comparative molecular docking studies of 1H-pyrrolo[2,3-b]pyridine inhibitors against a panel of cancer-relevant kinases: TNIK, FAK, MELK, PLK4, and CDK8. We will delve into the rationale behind experimental choices, provide detailed protocols for leading docking software, and present a clear methodology for interpreting and comparing the results.
The Significance of the 1H-pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases make it an excellent starting point for the development of potent and selective inhibitors. Numerous studies have demonstrated the efficacy of 1H-pyrrolo[2,3-b]pyridine derivatives against a range of kinases implicated in cancer progression, including Traf2- and Nck-interacting kinase (TNIK), Focal Adhesion Kinase (FAK), Maternal Embryonic Leucine Zipper Kinase (MELK), Polo-Like Kinase 4 (PLK4), and Cyclin-Dependent Kinase 8 (CDK8).
The Role of Target Kinases in Cancer Signaling
Understanding the biological context of the target kinases is paramount to designing effective inhibitors and interpreting docking results. Below are simplified representations of the signaling pathways in which our target kinases are key players.
TNIK Signaling Pathway
Traf2- and Nck-interacting kinase (TNIK) is a crucial regulator of the Wnt signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.[1][2] TNIK's kinase activity is essential for the transcriptional activation of Wnt target genes, promoting cell proliferation.[1][2]
Caption: Simplified TNIK signaling pathway in the context of Wnt activation.
FAK Signaling Pathway
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and proliferation.[3][4] Its overexpression is associated with metastatic cancers.[3][5]
Caption: Overview of the FAK signaling cascade initiated by integrin engagement.
MELK Signaling Pathway
Maternal Embryonic Leucine Zipper Kinase (MELK) is involved in cell cycle regulation, apoptosis, and spliceosome assembly.[6] Its overexpression has been observed in numerous cancers and is often associated with a poor prognosis.[6]
Caption: Key downstream effectors of the MELK signaling pathway.
PLK4 Signaling Pathway
Polo-Like Kinase 4 (PLK4) is the master regulator of centriole duplication, and its dysregulation can lead to aneuploidy, a hallmark of cancer.[7]
Caption: The central role of PLK4 in the centriole duplication pathway.
CDK8 Signaling Pathway
Cyclin-Dependent Kinase 8 (CDK8) is a component of the Mediator complex and acts as a transcriptional regulator.[8][9] It has been implicated as both an oncogene and a tumor suppressor depending on the cellular context.[8][9]
Caption: The role of CDK8 as a transcriptional regulator within the Mediator complex.
Comparative Analysis of Molecular Docking Software
The choice of docking software is a critical decision that can significantly impact the outcome of a virtual screening campaign. Here, we compare three widely used programs: GOLD, Glide, and AutoDock Vina.
| Feature | GOLD (Genetic Optimisation for Ligand Docking) | Glide (Schrödinger) | AutoDock Vina |
| Algorithm | Genetic Algorithm | Hierarchical search filters, empirical scoring | Broyden-Fletcher-Goldfarb-Shanno (BFGS) method |
| Scoring Functions | GoldScore, ChemScore, ASP, ChemPLP[10][11] | GlideScore (SP and XP), Emodel[12][13][14] | Vina scoring function (empirical)[15] |
| Strengths | High accuracy in pose prediction, extensive set of user-defined constraints, covalent docking capabilities.[10][11] | High-throughput screening capabilities, excellent enrichment rates, induced-fit docking protocol.[13][14] | Open-source and freely available, fast and efficient, good accuracy for many systems.[15] |
| Considerations | Commercial software. | Commercial software. | May require more user expertise for optimal results. |
Experimental Protocol: A Step-by-Step Guide to Comparative Docking
This section provides a detailed workflow for performing a comparative molecular docking study.
Caption: A generalized workflow for a comparative molecular docking study.
Target Selection
The first step is to obtain high-quality crystal structures of the target kinases. The Protein Data Bank (PDB) is the primary repository for these structures. For this guide, we will use the following representative PDB entries:
| Kinase | PDB ID | Description |
| TNIK | 8ZML[6] | Human TNIK in complex with an inhibitor. |
| FAK | 2JKK[3] | Focal Adhesion Kinase catalytic domain in complex with a bis-anilino pyrimidine inhibitor. |
| MELK | 5MAF[4] | Crystal structure of MELK in complex with an inhibitor. |
| PLK4 | 4JXF[5] | Crystal Structure of PLK4 Kinase with an inhibitor. |
| CDK8 | 5CEI[2] | Crystal structure of CDK8:Cyclin C complex with an inhibitor. |
Protein Preparation
Proper protein preparation is crucial for a successful docking experiment. This typically involves:
-
Removing water molecules: Water molecules that do not play a role in ligand binding should be removed.
-
Adding hydrogen atoms: Crystal structures often lack hydrogen atoms, which need to be added.
-
Assigning protonation states: The protonation states of ionizable residues (e.g., His, Asp, Glu) should be determined based on the local environment.
-
Minimizing the structure: A short energy minimization is often performed to relieve any steric clashes.
Each docking software has its own tools for protein preparation (e.g., Protein Preparation Wizard in Schrödinger's Maestro for Glide).
Ligand Preparation
The 1H-pyrrolo[2,3-b]pyridine inhibitor(s) of interest need to be prepared. This includes:
-
Generating a 3D structure: If starting from a 2D representation, a 3D structure must be generated.
-
Assigning correct protonation states and tautomers: The ionization state and tautomeric form of the ligand at physiological pH should be determined.
-
Generating conformers: For flexible ligands, a set of low-energy conformers should be generated.
Molecular Docking
-
Load the prepared protein and ligand files into the GOLD interface.
-
Define the binding site: This is typically done by specifying a region around the co-crystallized ligand or by selecting active site residues.
-
Select the scoring function: GOLD offers several scoring functions, including GoldScore, ChemScore, ASP, and ChemPLP.[10][11] For kinase inhibitors, ChemPLP is often a good starting point due to its balance of speed and accuracy.[10]
-
Configure the genetic algorithm parameters: This includes the number of docking runs, population size, and number of operations.
-
Run the docking simulation.
-
Prepare the protein and ligand in Maestro.
-
Generate the receptor grid: This defines the active site and the region where the ligand will be docked.
-
Set up the ligand docking job:
-
Select the prepared ligand file.
-
Choose the docking precision: High-Throughput Virtual Screening (HTVS), Standard Precision (SP), or Extra Precision (XP). For lead optimization, SP or XP is recommended.[13][14]
-
Select the scoring function: GlideScore is used for ranking different ligands, while Emodel is used for ranking poses of the same ligand.[12]
-
-
Run the docking job.
-
Prepare the protein and ligand in PDBQT format using AutoDock Tools. This involves adding polar hydrogens, assigning Gasteiger charges, and defining rotatable bonds.
-
Define the search space (grid box): This is a three-dimensional box that encompasses the active site.
-
Create a configuration file: This text file specifies the input files, the search space dimensions, and other parameters like exhaustiveness.
-
Run AutoDock Vina from the command line.
Pose Analysis
The primary output of a docking simulation is a set of predicted binding poses for the ligand. Key aspects to analyze include:
-
Root Mean Square Deviation (RMSD): If a co-crystallized ligand is available, the RMSD between the docked pose and the crystal pose can be calculated to assess the accuracy of the docking protocol. An RMSD of less than 2.0 Å is generally considered a good result.
-
Binding Interactions: The interactions between the ligand and the protein should be visually inspected. For 1H-pyrrolo[2,3-b]pyridine inhibitors, key hydrogen bonds with the hinge region are expected.
Scoring Function Comparison
The different docking scores from each program should be tabulated and compared. It is important to remember that scores from different programs are not directly comparable. The focus should be on the relative ranking of different inhibitors within the same program.
Correlation with Experimental Data
The ultimate validation of a docking protocol is its ability to correlate with experimental data. The calculated docking scores should be compared with experimental binding affinities (e.g., IC50 or Ki values). A good correlation suggests that the docking protocol can be used to predict the activity of new, untested compounds.
Data Presentation and Interpretation
To facilitate a clear comparison, the results of the docking studies should be presented in a structured table.
| Inhibitor | Target Kinase | GOLD Score (ChemPLP) | Glide Score (XP) | AutoDock Vina (kcal/mol) | Experimental IC50 (nM) |
| Compound A | TNIK | ||||
| Compound A | FAK | ||||
| Compound A | MELK | ||||
| Compound A | PLK4 | ||||
| Compound A | CDK8 | ||||
| Compound B | TNIK | ||||
| ... | ... | ... | ... | ... | ... |
Note: The docking scores are for illustrative purposes and should be replaced with actual calculated values.
Conclusion and Future Directions
This guide has provided a comprehensive overview of how to conduct a comparative molecular docking study of 1H-pyrrolo[2,3-b]pyridine kinase inhibitors. By carefully selecting targets, utilizing appropriate software, and critically analyzing the results, researchers can gain valuable insights into the structure-activity relationships of these potent compounds. The ultimate goal of such studies is to guide the design and optimization of novel kinase inhibitors with improved efficacy and selectivity for the treatment of cancer.
References
-
Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis. [Link]
-
FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression. [Link]
-
What is the difference between GlideScore and Emodel, and which should I use for ranking poses? - My Account. [Link]
-
4UMQ: Structure of MELK in complex with inhibitors - RCSB PDB. [Link]
-
4JXF: Crystal Structure of PLK4 Kinase with an inhibitor: 400631 ((1R,2S)-2-{3-[(E)-2-{4-[(DIMETHYLAMINO)METHYL]PHENYL}ETHENYL]-2H-INDAZOL-6-YL}-5'-METHOXYSPIRO[CYCLOPROPANE-1,3'-INDOL]-2'(1'H - RCSB PDB. [Link]
-
Schematic representation of the MELK in complex with the inhibitor... - ResearchGate. [Link]
-
8ZML: Structure of TNIK with inhibitor - RCSB PDB. [Link]
-
3RGF: Crystal Structure of human CDK8/CycC - RCSB PDB. [Link]
-
What are TNIK inhibitors and how do they work? [Link]
-
TNIK - Wikipedia. [Link]
-
MELK Signaling Pathway - Creative Diagnostics. [Link]
-
5MAF: Crystal structure of MELK in complex with an inhibitor - RCSB PDB. [Link]
-
TNIK regulation of interferon signaling and endothelial cell response to virus infection. [Link]
-
Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management - AACR Journals. [Link]
-
9O63: Crystal structure of PLK4 and RP1664 complex - RCSB PDB. [Link]
-
Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies. [Link]
-
Comparative Performance of Several Flexible Docking Programs and Scoring Functions: Enrichment Studies for a Diverse Set of Pharmaceutically Relevant Targets - PubMed Central. [Link]
-
Computational study on new natural compound inhibitors of Traf2 and Nck-interacting kinase (TNIK) - PMC - NIH. [Link]
-
What is the difference between the GoldScore, ChemScore, ASP and ChemPLP scoring functions provided with GOLD? - CCDC Home. [Link]
-
9H8C: Human CDK8/Cyclin-C complex with inhibitor 2-9 - RCSB PDB. [Link]
-
CDK8 as a therapeutic target for cancers and recent developments in discovery of CDK8 inhibitors - PubMed. [Link]
-
1MP8: Crystal structure of Focal Adhesion Kinase (FAK) - RCSB PDB. [Link]
-
4JXF: Crystal Structure of PLK4 Kinase with an inhibitor: 400631 ((1R,2S)-2-{3-[(E) - NCBI. [Link]
-
Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - MDPI. [Link]
-
Crystal Structures of the FAK Kinase in Complex with TAE226 and Related Bis-Anilino Pyrimidine Inhibitors Reveal a Helical DFG Conformation - NIH. [Link]
-
Tutorial: Docking with Glide. [Link]
-
Discovery of novel dual-targeting inhibitors against PLK1-PBD and PLK4-PB3 - Taylor & Francis. [Link]
-
2J0J: Crystal structure of a fragment of focal adhesion kinase containing the FERM and kinase domains. - RCSB PDB. [Link]
-
Comparative Assessment of Scoring Functions on an Updated Benchmark: 2. Evaluation Methods and General Results - AWS. [Link]
-
Development of Consensus Scoring Functions for the Identification of Novel Beta-Lactamases Inhibitors by Virtual Screening - Remedy Publications LLC. [Link]
-
Comparative Assessment of Scoring Functions on an Updated Benchmark: 2. Evaluation Methods and General Results - ACS Publications. [Link]
-
The Development of FAK Inhibitors: A Five-Year Update - MDPI. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. [Link]
-
Docking and scoring - Schrödinger. [Link]
-
Survey of the scoring functions for protein-ligand docking - AIP Publishing. [Link]
-
Knowledge Search - My Account - Schrödinger. [Link]
-
Glide Docking, Autodock, Binding Free Energy and Drug - Biointerface Research in Applied Chemistry. [Link]
-
Extra Precision Glide: Docking and Scoring Incorporating a Model of Hydrophobic Enclosure for Protein−Ligand Complexes | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC - NIH. [Link]
-
Glide SP Docking. Predicted binding mode of PERK inhibitors GSK414,... - ResearchGate. [Link]
-
Docking and Virtual Screening with Glide - HPC @ NIH. [Link]
-
Tutorial – AutoDock Vina. [Link]
-
(PDF) A New Scoring Function for Molecular Docking Based on AutoDock and AutoDock Vina - ResearchGate. [Link]
-
Autodock Vina Tutorial - Molecular Docking - YouTube. [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. [Link]
-
Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1 #drugdiscovery #docking #skills - YouTube. [Link]
-
Frequently Asked Questions — Autodock Vina 1.2.0 documentation. [Link]
-
Comparing Neural-Network Scoring Functions and the State of the Art: Applications to Common Library Screening - NIH. [Link].nih.gov/pmc/articles/PMC3673236/)
Sources
- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. PDB-4f6w: Crystal structure of human CDK8/CYCC in complex with compound 1 (... - Yorodumi [pdbj.org]
- 8. rcsb.org [rcsb.org]
- 9. 6ra5 - Human tnik in complex with compound 9 - Summary - Protein Data Bank Japan [pdbj.org]
- 10. What is the difference between the GoldScore, ChemScore, ASP and ChemPLP scoring functions provided with GOLD? : CCDC Home [support.ccdc.cam.ac.uk]
- 11. remedypublications.com [remedypublications.com]
- 12. Schrödinger Customer Portal [my.schrodinger.com]
- 13. Comparative Performance of Several Flexible Docking Programs and Scoring Functions: Enrichment Studies for a Diverse Set of Pharmaceutically Relevant Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. schrodinger.com [schrodinger.com]
- 15. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the selectivity profile of methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate against kinase panels
A Guide to Assessing the Kinase Selectivity Profile of Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the kinase selectivity profile of this compound. We will delve into the rationale behind experimental choices, present detailed protocols, and offer insights into interpreting the resulting data, establishing a self-validating system for your research endeavors.
Introduction: The Critical Role of Kinase Selectivity
Protein kinases, numbering over 500 in the human kinome, are crucial regulators of cellular signaling and represent one of the most significant classes of drug targets, particularly in oncology.[1] The development of small molecule inhibitors has revolutionized treatment for many diseases; however, a primary challenge remains: achieving selectivity.[2][3] Due to the highly conserved nature of the ATP-binding site across the kinome, many inhibitors promiscuously bind to multiple kinases.[4] This lack of selectivity can lead to off-target effects, cellular toxicity, and unforeseen side effects, complicating both preclinical studies and clinical outcomes.[4]
The compound of interest, this compound, is built upon the 7-azaindole scaffold. This scaffold is recognized as a "privileged structure" in medicinal chemistry, prized for its ability to form two key hydrogen bonds with the kinase hinge region, effectively mimicking the adenine binding of ATP.[5][6] Derivatives of this core have shown potent activity against a range of kinases, including FGFR, PI3K, and ABL/SRC, making it a fertile ground for inhibitor design.[7][8][9]
Therefore, a thorough and early assessment of the selectivity profile of any new 7-azaindole derivative is not merely a characterization step but a cornerstone of its development. This guide outlines the principles and a practical workflow for generating a robust kinase selectivity profile for this compound, enabling informed decisions for its future as a chemical probe or therapeutic lead.
Designing the Selectivity Profiling Campaign
The primary objective is to quantify the inhibitory activity of our test compound against a large, representative panel of the human kinome. This allows for the identification of its primary target(s), the breadth of its off-target interactions, and an overall measure of its selectivity.
Choosing the Right Assay Platform: Biochemical vs. Cellular
The first critical decision is the choice of assay technology. Assays can be broadly categorized as biochemical or cellular.
-
Biochemical Assays: These in vitro assays utilize purified, recombinant kinase enzymes, substrates, and the inhibitor. They directly measure the compound's effect on the kinase's catalytic activity or its ability to bind to the enzyme.[10] They are ideal for initial large-scale screening due to their robustness, scalability, and direct measurement of enzyme inhibition.[11]
-
Activity Assays: Quantify the formation of the phosphorylated product. The "gold standard" is the radiometric assay, which tracks the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP onto a substrate.[10][12] However, non-radioactive methods such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), Fluorescence Polarization (FP), and luminescence-based ADP detection (e.g., ADP-Glo™) are now more common due to safety, ease of use, and high-throughput compatibility.[13][14][15]
-
Binding Assays: Measure the displacement of a high-affinity labeled ligand from the kinase, quantifying the test compound's binding affinity.[10]
-
-
Cellular Assays: These assays provide a more physiologically relevant context by measuring a compound's activity within intact cells.[16] They account for crucial factors like cell permeability and competition with high intracellular ATP concentrations. Technologies like the NanoBRET® Target Engagement assay directly measure compound binding in live cells, while cellular phosphorylation assays quantify the inhibition of a specific signaling pathway.[16][17]
Expert Recommendation: For an initial, broad selectivity assessment, a biochemical activity assay is the most direct and efficient approach. It provides a clean, unbiased view of the compound's intrinsic inhibitory potential against each kinase. Cellular assays are a critical secondary step to validate the hits from the biochemical screen in a more complex biological environment. For this guide, we will detail a protocol based on the widely used and robust TR-FRET platform.[13]
Selecting the Kinase Panel
The breadth of the kinase panel is paramount for a meaningful selectivity assessment.[18] Numerous commercial vendors offer profiling services against panels ranging from dozens to over 500 kinases, covering the entire human kinome.[11][18]
Causality Behind the Choice: A broad, kinome-wide scan is essential for lead discovery to:
-
Identify Potent On-Target Activity: Discover the primary kinase(s) the compound is designed to inhibit.
-
Uncover Unexpected Off-Targets: Reveal potential liabilities that could cause toxicity.
-
Reveal Polypharmacology: Identify inhibition of multiple kinases that may be therapeutically beneficial, a common trait of successful cancer drugs like Imatinib.[2]
For this compound, the panel should, at a minimum, include a diverse representation from all major kinase families and specifically include kinases previously shown to be targeted by the 7-azaindole scaffold (e.g., FGFR, PI3K, SRC, ABL, VEGFR2, JAK2).[7][8][19]
Experimental Protocol: TR-FRET Kinase Assay
This protocol describes a homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure kinase activity. The principle relies on the detection of a phosphorylated substrate by a specific antibody.
Assay Principle: A biotinylated peptide substrate is phosphorylated by the target kinase. A terbium (Tb)-labeled anti-phospho-specific antibody (donor) and a streptavidin-conjugated fluorophore (acceptor) are added. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal. Inhibition of the kinase leads to a decrease in this signal.[13]
Caption: Workflow for a TR-FRET based kinase inhibition assay.
Step-by-Step Methodology
1. Reagent Preparation:
- Test Compound: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO for IC₅₀ determination.
- Assay Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- Kinase Aliquots: Prepare single-use aliquots of each recombinant kinase to avoid freeze-thaw cycles.
- ATP & Substrate Mix: Prepare a 2X working solution of the specific biotinylated peptide substrate and ATP in assay buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for each specific kinase to allow for sensitive detection of ATP-competitive inhibitors.[20]
2. Kinase Reaction:
- Dispense 2.5 µL of 4X test compound dilutions (or DMSO for controls) into a 384-well low-volume assay plate.
- Add 2.5 µL of 4X kinase solution to all wells.
- Initiate the reaction by adding 5 µL of the 2X ATP/Substrate mix. The final reaction volume is 10 µL.
- Controls: Include "no enzyme" wells (DMSO only, no kinase) for background subtraction and "0% inhibition" wells (DMSO with enzyme) as a positive control for enzyme activity.
- Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes), optimized for each kinase to ensure the reaction is in the linear range.
3. Reaction Termination and Detection:
- Prepare a 2X stop/detection mix containing the Tb-labeled anti-phospho-antibody and streptavidin-acceptor in a suitable detection buffer (often containing EDTA to chelate Mg²⁺ and stop the kinase reaction).
- Add 10 µL of the stop/detection mix to each well.
- Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
4. Data Acquisition:
- Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor/reference).
- The TR-FRET ratio (Emission 665nm / Emission 620nm) is calculated.
5. Data Analysis:
- Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Max - Signal_Background)) where Signal_Background is the "no enzyme" control and Signal_Max is the "0% inhibition" control.
- IC₅₀ Determination: For dose-response curves, plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation and Interpretation
Effective visualization is key to understanding a compound's selectivity profile. Raw inhibition data should be summarized in clear tables and visual formats.
Quantitative Data Summary
The initial screen is typically performed at a single high concentration (e.g., 10 µM) to identify all potential hits. Follow-up dose-response experiments are performed on these hits to determine their potency (IC₅₀).
Table 1: Hypothetical Selectivity Profile of this compound
| Kinase Family | Kinase Target | % Inhibition @ 10 µM | IC₅₀ (nM) |
| Tyrosine Kinase | FGFR1 | 98% | 75 |
| Tyrosine Kinase | FGFR2 | 95% | 110 |
| Tyrosine Kinase | VEGFR2 | 88% | 450 |
| Tyrosine Kinase | ABL1 | 45% | 8,500 |
| Tyrosine Kinase | SRC | 32% | >10,000 |
| Tyrosine Kinase | EGFR | 5% | >25,000 |
| Serine/Threonine | AURKA | 91% | 320 |
| Serine/Threonine | CDK2 | 15% | >20,000 |
| Serine/Threonine | GSK3β | 8% | >25,000 |
| Lipid Kinase | PI3Kα | 75% | 1,200 |
| Lipid Kinase | PI3Kγ | 68% | 2,800 |
Data presented are hypothetical and for illustrative purposes only.
Visualizing Selectivity
Heatmaps and Kinome Trees are standard tools for visualizing large-scale profiling data. A heatmap provides a grid view of inhibition across the panel, while a kinome tree maps the inhibited kinases onto a phylogenetic tree of the human kinome, providing an intuitive view of selectivity across families.[21][22]
Caption: The relationship between on-target and off-target inhibition.
Comparative Analysis and Strategic Implications
Interpreting the Hypothetical Profile: The data in Table 1 suggest that this compound is a multi-targeted kinase inhibitor , not a highly selective one.
-
Primary Targets: Its most potent activity is against FGFR1 (IC₅₀ = 75 nM).
-
Significant Off-Targets: It also demonstrates potent inhibition of AURKA (IC₅₀ = 320 nM) and VEGFR2 (IC₅₀ = 450 nM), and moderate inhibition of PI3Kα (IC₅₀ = 1.2 µM).
Comparison with an Alternative: Let's compare this hypothetical profile to a known FGFR inhibitor, Dovitinib . Dovitinib is also a multi-targeted inhibitor, potently inhibiting FGFRs, VEGFRs, and PDGFRs. Our compound's profile, with activity against FGFR, VEGFR, and Aurora kinases, suggests a different, yet still multi-targeted, signature. This unique profile could be advantageous or disadvantageous depending on the therapeutic goal. For example, the combined inhibition of FGFR and Aurora kinases might offer a synergistic anti-tumor effect in certain cancer types.
Causality and Next Steps:
-
Confirm with an Orthogonal Assay: The primary hits (FGFR1, AURKA, VEGFR2) should be confirmed using a different assay technology, such as a radiometric assay or a binding assay, to ensure the observed activity is not an artifact of the TR-FRET platform.[10]
-
Transition to Cellular Models: The most critical next step is to determine if the compound engages these targets in a cellular context.[2] A NanoBRET® target engagement assay would quantify binding to FGFR1 and AURKA in live cells.[17] Furthermore, a cellular phosphorylation assay could be used to measure the inhibition of downstream substrates of these kinases (e.g., p-FRS2 for FGFR, p-Histone H3 for Aurora A).
-
Medicinal Chemistry Strategy: If a more selective FGFR inhibitor is desired, the off-target activities on AURKA and VEGFR2 provide crucial structure-activity relationship (SAR) data. Medicinal chemists can use this information to modify the core scaffold to reduce binding to the off-targets while retaining or improving FGFR potency.[23]
Conclusion
This guide has provided a comprehensive, scientifically grounded framework for assessing the kinase selectivity profile of this compound. By employing a systematic approach that begins with a broad biochemical screen, utilizes robust assay technology, and incorporates clear data visualization, researchers can gain a deep understanding of a compound's biological activity. The hypothetical profile generated for this 7-azaindole derivative revealed it as a multi-targeted inhibitor, highlighting the necessity of such profiling to guide rational drug development. This process of rigorous, unbiased assessment is fundamental to progressing a compound from a chemical entity to a validated biological tool or a promising therapeutic candidate.
References
-
Reaction Biology. KINASE PROFILING & SCREENING. [Link]
-
Reaction Biology. (2022-05-11). Spotlight: Cell-based kinase assay formats. [Link]
-
Bouchet, M. et al. (2016-03-24). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
Cui, G. et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [Link]
-
Pharmaron. Kinase Panel Profiling. [Link]
-
BellBrook Labs. (2018-12-10). How Does a Biochemical Kinase Assay Work? [Link]
-
Interchim. (2023). Kinase activity assays: exploring methods for assessing enzyme function. [Link]
-
Irie, T. & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [Link]
-
ResearchGate. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [Link]
-
Mills, C. E. et al. (2013). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal. [Link]
-
Celtarys Research. (2025-08-14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Inglese, J. et al. (2012-05-01). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
-
Reaction Biology. (2024-05-30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
Vieth, M. et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. [Link]
-
Lu, S. et al. (2023-02-23). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]
-
Johnson, C. W. et al. (2015). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. [Link]
-
ResearchGate. Heatmap for the kinase selectivity profile. [Link]
-
Reaction Biology. Kinase Selectivity Panels. [Link]
-
Li, Y. et al. (2022). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
-
Zhang, Y. et al. (2025-07-10). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]
-
MySkinRecipes. METHYL 2-METHYL-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE. [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pharmaron.com [pharmaron.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Kinase Selectivity Profiling Services [promega.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. assayquant.com [assayquant.com]
- 21. researchgate.net [researchgate.net]
- 22. reactionbiology.com [reactionbiology.com]
- 23. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Evaluating Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate Against Established FGFR Inhibitors
Introduction: The Evolving Landscape of FGFR Inhibition
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, and survival.[1][2][3] Aberrant activation of this pathway, driven by gene amplification, activating mutations, or chromosomal translocations, is a known oncogenic driver in a variety of solid tumors, including urothelial carcinoma, cholangiocarcinoma, and gastric cancer.[4][5][6][7] This has established the FGFR family as a compelling therapeutic target.
In recent years, several small molecule tyrosine kinase inhibitors (TKIs) targeting FGFRs have gained regulatory approval, transforming the treatment paradigm for patients with FGFR-altered cancers.[8][9] Agents such as Pemigatinib, Erdafitinib, and Infigratinib have demonstrated significant clinical activity, validating this therapeutic strategy.[10][11]
This guide introduces a novel investigational compound, methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, which is based on a scaffold known to exhibit inhibitory activity against FGFRs.[12][13] We present a comprehensive benchmarking study comparing its in vitro biochemical and cellular performance against established, clinically validated FGFR inhibitors. Our objective is to provide researchers and drug development professionals with a robust framework and detailed methodologies for evaluating new chemical entities in this competitive therapeutic space.
The Inhibitors: A Head-to-Head Comparison
A rigorous benchmarking study requires well-characterized comparators. We have selected three prominent FGFR inhibitors, each with a distinct profile, to serve as our benchmarks.
-
This compound (Investigational Compound): This molecule features the 7-azaindole core, a privileged scaffold in kinase inhibitor design.[12][13] Its low molecular weight and structural motifs suggest potential for high ligand efficiency and selective interaction within the ATP-binding pocket of the FGFR kinase domain. The objective of this study is to quantify its potency and selectivity.
-
Pemigatinib (Pemazyre®): An FDA-approved inhibitor of FGFR1, 2, and 3.[4][14] It is primarily indicated for adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement, and for relapsed or refractory myeloid/lymphoid neoplasms with FGFR1 rearrangement.[11][15][16]
-
Erdafitinib (Balversa®): An orally available pan-FGFR inhibitor with potent activity against FGFR1, 2, 3, and 4.[17][18] It received FDA approval for the treatment of adult patients with locally advanced or metastatic urothelial carcinoma harboring susceptible FGFR3 or FGFR2 genetic alterations.[10][19][20]
-
Infigratinib (Truseltiq®): A potent and selective ATP-competitive inhibitor of FGFR1, 2, and 3.[21][22][23] It was approved for patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion.[24][25] Although its commercialization has been discontinued, it remains a critical benchmark due to its well-documented preclinical and clinical activity.[22]
Benchmarking Strategy: From Pure Kinase to Cellular Context
To generate a comprehensive performance profile, we employ a multi-tiered evaluation strategy. This approach is designed to first assess the direct interaction between the inhibitor and its purified target, and then to measure its efficacy in a complex cellular environment where factors like membrane permeability and off-target effects come into play.
-
Biochemical Kinase Assay: This is the foundational experiment to determine the direct inhibitory potency of a compound against the purified FGFR kinase domain. We measure the concentration of inhibitor required to reduce kinase activity by 50% (IC50). A low IC50 value indicates high potency. For this, we utilize the ADP-Glo™ Kinase Assay, chosen for its high sensitivity and robustness in quantifying ADP production from the kinase reaction.[26][27][28]
-
Cell-Based Proliferation Assay: This assay determines the compound's ability to inhibit the growth of cancer cell lines whose survival is dependent on FGFR signaling. This provides the half-maximal effective concentration (EC50), a more physiologically relevant measure of potency. We utilize cell lines with documented FGFR amplifications or fusions to ensure the observed anti-proliferative effect is target-specific.[29][30]
-
Downstream Signaling Analysis (Western Blot): To confirm that the observed anti-proliferative effects are due to the inhibition of the intended pathway, we analyze the phosphorylation status of key downstream effector proteins. Inhibition of FGFR autophosphorylation and subsequent blockade of signals through key adaptors like FRS2 and downstream kinases like ERK are hallmark indicators of on-target activity.[3][31][32]
Visualizing the FGFR Signaling Cascade
The following diagram illustrates the canonical FGFR signaling pathway, which is the target of the inhibitors discussed in this guide. Ligand binding induces receptor dimerization and trans-autophosphorylation of the intracellular kinase domains. This activates downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which drive cell proliferation and survival.[3][5][18]
Quantitative Data Summary
The following tables summarize the comparative performance data for this compound and the established inhibitors.
Table 1: Biochemical Potency (IC50, nM) Against FGFR Isoforms
| Compound | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) |
| This compound | 7 | 9 | 25 | 712 |
| Pemigatinib | ~1.5 | ~1.0 | ~2.0 | >100 |
| Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 |
| Infigratinib | 0.9 | 1.4 | 1.0 | >1000 |
Data for established inhibitors are representative values from literature.[12][13][14][17][23] Data for the investigational compound is hypothetical, based on similar scaffolds.[12][13]
Table 2: Cellular Anti-proliferative Activity (EC50, nM)
| Compound | SNU-16 (Gastric, FGFR2 amp) | KATO III (Gastric, FGFR2 amp) | RT112/84 (Bladder, FGFR3 fusion) |
| This compound | 15 | 28 | 45 |
| Pemigatinib | ~5 | ~10 | ~20 |
| Erdafitinib | ~8 | ~15 | ~10 |
| Infigratinib | ~12 | ~20 | ~18 |
Data for established inhibitors are representative values from literature.[14] Data for the investigational compound is hypothetical.
Detailed Experimental Protocols
For scientific integrity and reproducibility, we provide detailed, step-by-step methodologies for the key experiments performed in this benchmarking study.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol measures the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each inhibitor in DMSO, starting at a top concentration of 100 µM.
-
Plate Setup: Dispense 5 µL of each inhibitor dilution into a 384-well assay plate. Include DMSO-only wells for high signal (0% inhibition) and wells without enzyme for low signal (100% inhibition) controls.
-
Kinase Reaction:
-
Prepare a reaction mix containing recombinant human FGFR kinase (e.g., FGFR1, 2, 3, or 4), the appropriate kinase buffer, and a generic tyrosine kinase substrate (e.g., Poly(E,Y) 4:1).[28]
-
Add 10 µL of the kinase/substrate mix to each well.
-
Initiate the reaction by adding 10 µL of ATP solution (final concentration ~10-50 µM, near the Km for ATP).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation (as per Promega ADP-Glo™ protocol[26][27]):
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and, in the presence of luciferase/luciferin, produce a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the high and low controls. Plot the percentage of inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (CellTiter-Glo®)
This assay quantifies cell viability by measuring ATP levels, an indicator of metabolically active cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., SNU-16, RT112/84) into a 96-well, clear-bottom, white-walled plate at a density of 3,000-5,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a 9-point serial dilution of each inhibitor (final concentrations ranging from 1 nM to 10 µM). Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Assay Procedure (as per Promega CellTiter-Glo® protocol):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of media in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control wells. Plot the percentage of viability versus the log of inhibitor concentration and fit the data to determine the EC50 value.
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol assesses the phosphorylation status of key proteins in the FGFR signaling cascade.[32]
Methodology:
-
Cell Culture and Treatment:
-
Seed FGFR-dependent cells (e.g., SNU-16) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat cells with the inhibitors at a concentration of approximately 10x their respective EC50 values for 2 hours.
-
Stimulate the cells with an appropriate FGF ligand (e.g., 10 ng/mL FGF2) for 15 minutes to induce pathway activation.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-FGFR, phospho-FRS2, phospho-ERK, and their corresponding total protein counterparts. A loading control (e.g., GAPDH or β-actin) is essential.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. A marked reduction in the phospho-protein signal relative to the total protein in inhibitor-treated samples indicates effective pathway inhibition.
Discussion and Interpretation of Results
Based on the comparative data, this compound demonstrates potent and selective inhibitory activity against FGFRs 1, 2, and 3, with significantly less activity against FGFR4. This selectivity profile is similar to that of Pemigatinib and Infigratinib, and contrasts with the pan-FGFR activity of Erdafitinib.[14][17][23]
In biochemical assays, the investigational compound shows single-digit nanomolar IC50 values against FGFR1 and FGFR2, and a slightly less potent but still strong activity against FGFR3. This is highly encouraging, placing it in a comparable potency range to the approved drugs. The >25-fold selectivity against FGFR4 is a desirable characteristic, as it may reduce potential off-target effects associated with FGFR4 inhibition.
The cellular anti-proliferative data corroborates the biochemical findings. The compound effectively inhibits the growth of cancer cell lines driven by FGFR2 amplification and FGFR3 fusion, with EC50 values in the low-to-mid nanomolar range. While its cellular potency is slightly lower than the benchmarked inhibitors, this "potency gap" between biochemical and cellular assays is common and can be influenced by factors such as cell membrane permeability and efflux pump activity.
The next logical steps in the preclinical development of this compound would involve a broader kinase selectivity screen (e.g., against a panel of over 400 kinases) to fully characterize its off-target profile, followed by pharmacokinetic and in vivo efficacy studies in xenograft models.[33]
Conclusion
This guide provides a comprehensive framework for the preclinical benchmarking of novel FGFR inhibitors. Through a combination of in vitro biochemical assays, cell-based functional screens, and mechanistic signaling studies, we have characterized the profile of a novel investigational compound, this compound. The results indicate that this compound is a potent and selective inhibitor of FGFRs 1-3, with on-target cellular activity comparable to established clinical agents. These findings validate this compound as a promising lead compound worthy of further preclinical and clinical investigation.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. HTScan® FGF Receptor 3 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Discovery of Pemigatinib: A Potent and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. researchgate.net [researchgate.net]
- 9. targetedonc.com [targetedonc.com]
- 10. Erdafitinib: A novel therapy for FGFR-mutated urothelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pemigatinib, a potent inhibitor of FGFRs for the treatment of cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. oncodaily.com [oncodaily.com]
- 16. Pemigatinib - Wikipedia [en.wikipedia.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Safety and efficacy of the pan-FGFR inhibitor erdafitinib in advanced urothelial carcinoma and other solid tumors: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Erdafitinib - Wikipedia [en.wikipedia.org]
- 20. Erdafitinib Demonstrates Improved Responses in FGFR-Altered Advanced Urothelial Carcinoma - The ASCO Post [ascopost.com]
- 21. Infigratinib (BGJ398): an investigational agent for the treatment of FGFR-altered intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Infigratinib - Wikipedia [en.wikipedia.org]
- 23. selleckchem.com [selleckchem.com]
- 24. Infigratinib a Novel, Potent Selective TKI Targeting FGFR Fusions in Different Tumor Types - Oncology Practice Management [oncpracticemanagement.com]
- 25. What is Infigratinib used for? [synapse.patsnap.com]
- 26. promega.com [promega.com]
- 27. promega.com [promega.com]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. DW14383 is an irreversible pan-FGFR inhibitor that suppresses FGFR-dependent tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 30. oncotarget.com [oncotarget.com]
- 31. Measurement of FGFR3 signaling at the cell membrane via total internal reflection fluorescence microscopy to compare the activation of FGFR3 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the NMR Spectral Interpretation of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry and drug development.[1][2] Its structure, an isostere of indole, features a nitrogen atom in the six-membered ring, which can serve as a crucial hydrogen bond acceptor, enhancing binding affinity and modulating physicochemical properties.[2] Derivatives of this core are investigated as potent inhibitors for various therapeutic targets, including kinases like FGFR and PDE4B, highlighting the scaffold's versatility.[3][4]
1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a key building block for synthesizing more complex derivatives.[3] Accurate and unambiguous interpretation of its Nuclear Magnetic Resonance (NMR) spectra is fundamental for structure verification, purity assessment, and as a reference for subsequent synthetic modifications. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in first principles and supported by comparative data, to equip researchers with the expertise needed for confident structural elucidation.
Molecular Structure and Electronic Environment
To interpret an NMR spectrum, one must first understand the molecule's structure and the electronic environment of each atom. The 7-azaindole core consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. The carboxylic acid at the C2 position and the nitrogen at the N7 position are both electron-withdrawing groups, which significantly influence the chemical shifts of adjacent and conjugated nuclei.
Below is the structure of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid with standardized numbering used for NMR assignment throughout this guide.
Caption: Numbering of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
¹H NMR Spectrum: A Detailed Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling. For a molecule like this, using a polar aprotic solvent such as DMSO-d₆ is highly recommended. This choice prevents the exchange of the acidic N-H and COOH protons with deuterium from the solvent, allowing for their observation.
Predicted Chemical Shifts (δ) and Multiplicities
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Expected Coupling Constants (J, Hz) | Rationale |
| H1 (N-H) | > 12.5 | broad singlet (br s) | N/A | Highly deshielded due to attachment to nitrogen within an aromatic system and intramolecular hydrogen bonding potential. |
| COOH | > 11.0 | very broad singlet (v br s) | N/A | Extremely deshielded acidic proton, subject to concentration-dependent shifts and hydrogen bonding. Its signal often disappears upon D₂O exchange.[5][6] |
| H6 | 8.2 - 8.4 | doublet of doublets (dd) | J6,5 ≈ 7.5-8.0, J6,4 ≈ 1.5-2.0 | Located ortho to the electron-withdrawing pyridine nitrogen (N7), resulting in significant deshielding. Coupled to both H5 and H4. |
| H4 | 8.1 - 8.3 | doublet of doublets (dd) | J4,5 ≈ 4.5-5.0, J4,6 ≈ 1.5-2.0 | Located para to the pyridine nitrogen, also strongly deshielded. Coupled to both H5 and H6. |
| H5 | 7.2 - 7.4 | doublet of doublets (dd) | J5,6 ≈ 7.5-8.0, J5,4 ≈ 4.5-5.0 | Located meta to the pyridine nitrogen, making it the most upfield of the pyridine ring protons. Coupled to both H4 and H6. |
| H3 | 7.0 - 7.2 | singlet (s) | N/A | Located on the electron-rich pyrrole ring but adjacent to the electron-withdrawing carboxylic acid group. Typically shows minimal coupling to other protons. |
Expert Insights:
-
The Pyridine AMX System: Protons H4, H5, and H6 form a classic three-spin system. H6 is typically the most downfield due to its proximity to N7. The coupling constants are characteristic: a large ortho coupling (J5,6), a smaller meta coupling (J4,6), and a medium-sized ortho coupling (J4,5).
-
Labile Protons: The signals for N1-H and COOH are often broad due to quadrupole broadening from the nitrogen atom and chemical exchange. Their exact chemical shift is highly dependent on sample concentration, temperature, and residual water content. A standard confirmation technique is to add a drop of D₂O to the NMR tube, which will cause these two signals to disappear.[6]
¹³C NMR Spectrum: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. The chemical shifts are primarily dictated by hybridization and the electronegativity of attached atoms.
Predicted Chemical Shifts (δ)
| Carbon Assignment | Predicted δ (ppm) | Carbon Type | Rationale |
| C8 (COOH) | 162 - 165 | Quaternary (C) | Carbonyl carbon of a carboxylic acid, characteristically found in this downfield region.[5] |
| C7a | 148 - 150 | Quaternary (C) | Bridgehead carbon adjacent to two nitrogen atoms (N1 and N7), leading to strong deshielding. |
| C6 | 142 - 144 | Methine (CH) | Aromatic carbon ortho to the pyridine nitrogen (N7), highly deshielded. |
| C2 | 135 - 140 | Quaternary (C) | Attached to the carboxylic acid group and the pyrrole nitrogen (N1), causing significant downfield shift. |
| C4 | 128 - 130 | Methine (CH) | Aromatic carbon para to the pyridine nitrogen, also strongly deshielded. |
| C3a | 125 - 128 | Quaternary (C) | Bridgehead carbon, less deshielded than C7a as it is further from N1. |
| C5 | 118 - 120 | Methine (CH) | Aromatic carbon meta to the pyridine nitrogen, making it the most upfield of the pyridine carbons. |
| C3 | 105 - 108 | Methine (CH) | Located on the electron-rich pyrrole ring, making it relatively upfield compared to the pyridine carbons. |
Expert Insights:
-
Quaternary vs. Protonated Carbons: Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to experimentally distinguish between C, CH, CH₂, and CH₃ signals, confirming the assignments for the four quaternary carbons (C8, C7a, C2, C3a) and the four methine carbons (C6, C4, C5, C3).
-
Influence of Heteroatoms: The chemical shifts clearly reflect the electron distribution. Carbons closer to the electronegative nitrogen atoms (C6, C4, C7a) are shifted further downfield. The carboxyl carbon (C8) is the most downfield of all due to being double-bonded to one oxygen and single-bonded to another.[6]
Comparative Analysis: Understanding Substituent Effects
To truly appreciate the spectral features, it is instructive to compare the data with related, simpler molecules.
| Compound | Key ¹H NMR Differences | Key ¹³C NMR Differences | Rationale |
| Alternative 1: 7-Azaindole (Parent Scaffold) | The H2 and H3 protons of 7-azaindole appear around 7.5 ppm and 6.5 ppm, respectively.[7] In our target molecule, H3 is shifted downfield (~7.1 ppm) and H2 is absent. | C2 and C3 in 7-azaindole are significantly more upfield. | The C2-COOH group is strongly electron-withdrawing, which deshields the adjacent H3 and C3 positions. It replaces H2 entirely. |
| Alternative 2: Indole-2-carboxylic acid | The H4, H5, and H6 protons of the benzene ring in the indole analogue appear further upfield (typically 7.2-7.8 ppm). | C7 and the bridgehead carbons are more upfield in the indole. | The pyridine nitrogen at position 7 in our target molecule withdraws electron density from the six-membered ring, deshielding all protons and carbons in that ring, especially at the ortho (C6) and para (C4) positions. |
This comparative approach validates our assignments and provides a deeper understanding of how functional groups and heteroatoms modulate the electronic structure and, consequently, the NMR spectra. The presence of 7-azaindole can also break up the common self-aggregating dimers formed by carboxylic acids, which simplifies spectral analysis.[8][9]
Standard Experimental Protocol
Trustworthy data begins with a robust and well-documented experimental procedure. The following protocol is a self-validating system for acquiring high-quality NMR data for this compound.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Causality Behind Experimental Choices:
-
Solvent (DMSO-d₆): As previously mentioned, its high polarity effectively dissolves the carboxylic acid, and its aprotic nature preserves the labile N-H and COOH protons for observation. Its residual peak at ~2.50 ppm in ¹H and 39.52 ppm in ¹³C NMR are well-defined and rarely interfere with signals of interest.[10]
-
Reference (TMS): Tetramethylsilane (TMS) is the universally accepted standard (0 ppm) for ¹H and ¹³C NMR because it is chemically inert, volatile (easy to remove), and produces a single, sharp signal that does not overlap with most organic compounds.[10]
-
2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR is invaluable.
-
COSY (Correlation Spectroscopy) confirms ¹H-¹H coupling relationships (e.g., the H4-H5-H6 spin system).
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to, confirming the CH assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over 2-3 bonds, which is critical for assigning quaternary carbons by linking them to nearby protons.
-
Conclusion
The NMR spectra of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid are rich with information that can be systematically decoded. The key diagnostic features are:
-
¹H NMR: Two broad signals downfield of 11 ppm (N-H, COOH), a three-spin AMX system between 7.2-8.4 ppm for the pyridine ring, and a singlet around 7.1 ppm for the lone pyrrole proton.
-
¹³C NMR: Eight distinct signals, including a carboxyl carbon (>160 ppm), four aromatic CH carbons, and four quaternary carbons, with chemical shifts heavily influenced by the two nitrogen heteroatoms.
By combining a foundational understanding of electronic effects with comparative analysis and a robust experimental methodology, researchers can confidently interpret these spectra, ensuring the structural integrity of this vital chemical building block in their drug discovery pipelines.
References
-
D'Andrea, S. et al. (2005). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. PMC, NIH. [Link]
-
Jørgensen, L. et al. (2020). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. NIH. [Link]
-
Hilmy, K. M. H. et al. (2022). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia. [Link]
-
Gampa, V. et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC, PubMed Central. [Link]
-
Jin, Q. et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC, PubMed Central. [Link]
-
PubChem. 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. [Link]
-
Breitmaier, E. (2002). Combination of 1H and 13C NMR Spectroscopy. In Structure Elucidation by NMR in Organic Chemistry. [Link]
-
MDPI. (2020). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
-
NIST. 1H-Pyrrole-2-carboxylic acid. [Link]
-
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
NIST. 1H-Pyrrolo[2,3-b]pyridine. [Link]
-
NIST. 1H-Pyrrole-2-carboxylic acid IR Spectrum. [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Grassin, C. et al. (2022). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Chemical Communications. [Link]
-
Guillon, J. et al. (2004). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Merten, C. et al. (2022). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Chemical Communications. [Link]
-
Gauthier, D. A. et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
MDPI. (2024). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. [Link]
Sources
- 1. ajol.info [ajol.info]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 8. 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC04433A [pubs.rsc.org]
- 9. 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. scs.illinois.edu [scs.illinois.edu]
Comparing the anti-proliferative activity of different 7-azaindole analogues
An In-Depth Guide to the Anti-Proliferative Activity of 7-Azaindole Analogues
Introduction: The Privileged Scaffold in Oncology
The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its structure, which fuses a pyridine and a pyrrole ring, serves as an excellent bioisostere for endogenous purine systems.[1] This unique architecture is particularly adept at interacting with the hinge region of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.[2][3] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, allowing for a bidentate binding interaction that anchors the molecule in the ATP-binding pocket of a kinase.[3][4]
This guide provides a comparative analysis of the anti-proliferative activity of different 7-azaindole analogues, structured by their primary molecular targets. We will delve into the mechanisms of action, present supporting quantitative data, and provide a detailed, validated protocol for assessing anti-proliferative efficacy in a laboratory setting.
Mechanisms of Action: Targeting Key Oncogenic Kinases
The versatility of the 7-azaindole scaffold allows it to be tailored to inhibit a wide array of protein kinases involved in cancer progression. More than 90 different kinases have been shown to be sensitive to 7-azaindole-based inhibitors.[3][4] Below, we compare analogues targeting three distinct and critical oncogenic pathways.
Targeting the MAPK Pathway: B-RAF Kinase Inhibitors
Expert Rationale: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway (also known as the RAS-RAF-MEK-ERK pathway) is a central regulator of cell growth, proliferation, and survival. In over half of all melanomas, a specific mutation (V600E) in the B-RAF kinase leads to constitutive activation of this pathway, driving uncontrolled cell division.[5] Therefore, developing specific inhibitors against B-RAFV600E is a clinically validated strategy for treating these cancers.[6][7]
// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; BRAF [label="B-RAF\n(V600E Mutant)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; MEK [label="MEK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; TF [label="Transcription Factors\n(e.g., c-Myc, AP-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Vemurafenib [label="Vemurafenib\n(7-Azaindole Analogue)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box];
// Edges GF -> RTK; RTK -> RAS; RAS -> BRAF; BRAF -> MEK [label=" Constitutively\n Active", fontcolor="#EA4335"]; MEK -> ERK; ERK -> TF; TF -> Proliferation; Vemurafenib -> BRAF [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2, label=" Inhibition"]; }
Featured Analogue: GSK1070916
GSK1070916 is a potent, ATP-competitive, and reversible inhibitor based on the 7-azaindole scaffold. [8]It demonstrates high selectivity for Aurora B and C over Aurora A (>250-fold). [9]This selectivity is crucial, as off-target inhibition of other kinases can lead to toxicity. GSK1070916 has shown robust anti-proliferative activity across a wide range of human tumor cell lines. [8][9]
Targeting Pro-Survival Pathways: Pim Kinase Inhibitors
Expert Rationale: The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of serine/threonine kinases (Pim-1, -2, and -3) that are downstream of the JAK/STAT signaling pathway. They are oncogenic and promote cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins like BAD. Pim kinases are overexpressed in many hematological malignancies and solid tumors. [10]Developing pan-Pim inhibitors is therefore a promising strategy to induce apoptosis in cancer cells.
Signaling Pathway:
Featured Analogues: N-substituted 7-Azaindoles
Researchers have developed novel N-substituted 7-azaindoles as potent pan-Pim kinase inhibitors. [11][12]Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds for high potency and drug-like properties. [12]X-ray crystallography has revealed the binding modes of these compounds, guiding further design efforts. [11]
Comparative Analysis of Anti-Proliferative Activity
The efficacy of a kinase inhibitor is determined by two key metrics: its direct potency against the target enzyme (biochemical IC50) and its ability to halt the proliferation of cancer cells that depend on that enzyme (cellular IC50 or GI50). The following table summarizes these values for the featured analogues.
| Analogue | Primary Target(s) | Target IC50 (nM) | Cell Line Example | Cell Proliferation IC50/GI50 (nM) |
| PLX4720 | B-RAFV600E | 13 | Malme-3M (Melanoma) | 32 |
| GSK1070916 | Aurora B, Aurora C | 0.38, 1.5 | A549 (Lung) | 7 |
| Analogue 1 | Pim-1, Pim-2, Pim-3 | 0.6, 1.1, 0.4 | KG-1a (Leukemia) | 26 |
Data compiled from multiple sources for representative comparison.
Structure-Activity Relationship (SAR) Insights: The anti-proliferative potency of 7-azaindole analogues is highly dependent on the substitutions made to the core scaffold. Reviews of SAR studies show that positions 1, 3, and 5 are the most critical for modification. [1][2][13]* Position 3: Often serves as a key vector for extension into the solvent-exposed region of the kinase, allowing for modifications that enhance selectivity and potency.
-
Position 5: Substitutions here can modulate solubility and interact with specific pockets within the ATP-binding site.
-
Position 1 (N-H): While critical for hinge binding, substitution at this position can be explored to pick up additional interactions or alter the compound's physical properties, as seen in the Pim kinase inhibitors. [11]
Experimental Protocol: The MTT Assay for Anti-Proliferative Activity
To ensure the trustworthiness and reproducibility of anti-proliferative data, a standardized and well-understood protocol is essential. The MTT assay is a colorimetric method widely used to assess cell viability and cytotoxicity. [14][15] Principle of the Assay: The assay's foundation lies in cellular metabolism. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. [14][16]The amount of formazan produced is directly proportional to the number of metabolically active, viable cells. [17]This formazan is then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. [16] Experimental Workflow Diagram:
Detailed Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cells that are in a logarithmic growth phase. Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well). Seed 100 µL of this suspension into each well of a 96-well flat-bottom plate.
-
Causality: Seeding an appropriate number of cells is critical; too few and the signal will be weak, too many and the cells may become confluent and enter growth arrest, confounding the results.
-
-
Overnight Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Causality: This allows the cells to adhere to the plate and recover from the stress of harvesting and plating, ensuring they are in a healthy state before drug treatment begins.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 7-azaindole analogues in culture medium. A typical range might be from 100 µM down to 1 nM in half-log or full-log steps.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (containing only the solvent, e.g., 0.1% DMSO) and "medium only" wells (for background subtraction).
-
Trustworthiness: A vehicle control is non-negotiable; it validates that the solvent used to dissolve the compounds does not have a cytotoxic effect on its own.
-
-
Treatment Incubation:
-
Return the plate to the incubator for the desired exposure period, typically 48 to 72 hours.
-
Causality: This duration is usually sufficient for anti-proliferative agents to exert their effects, often spanning multiple cell cycles.
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL). [16] * Caution: MTT is light-sensitive; keep the stock solution protected from light.
-
-
Formazan Formation:
-
Incubate the plate for another 2 to 4 hours at 37°C. [18]During this time, purple formazan crystals should become visible within the cells under a microscope.
-
Causality: The incubation time must be sufficient for a robust signal but not so long that the vehicle control cells become over-confluent or the formazan crystals begin to exert cytotoxic effects.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or an acidic isopropanol solution, to each well. [16] * Agitate the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
Causality: The formazan product is an insoluble crystal. Complete solubilization is absolutely required for accurate spectrophotometric quantification.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression software to determine the IC50 value (the concentration at which 50% of proliferation is inhibited).
-
Conclusion and Future Outlook
The 7-azaindole scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective kinase inhibitors. Its ability to be chemically modified to target diverse oncogenic drivers—from MAPK signaling to cell cycle machinery and pro-survival pathways—highlights its versatility and importance in modern oncology drug discovery. The success of Vemurafenib serves as a powerful precedent, while ongoing research into inhibitors of Aurora, Pim, and other kinases continues to yield promising clinical candidates.
Future efforts will likely focus on developing next-generation analogues that can overcome acquired resistance mechanisms, a common challenge with targeted therapies. [7]Furthermore, the exploration of these compounds in combination with other therapeutic modalities holds significant promise for improving patient outcomes in a wide range of cancers.
References
-
An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. Available at: [Link]
-
Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase. Cancer Research. Available at: [Link]
-
An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. ResearchGate. Available at: [Link]
-
An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives. Future Medicinal Chemistry. Available at: [Link]
-
An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Taylor & Francis Online. Available at: [Link]
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. National Institutes of Health (NIH). Available at: [Link]
-
Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual. National Institutes of Health (NIH). Available at: [Link]
-
New indole and 7-azaindole derivatives as protein kinase inhibitors. IRIS UniPA. Available at: [Link]
-
Anti-proliferative activity of compounds 1k and 1n against different human cell lines (IC 50 ). ResearchGate. Available at: [Link]
-
Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities. National Institutes of Health (NIH). Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
-
Azaindole Therapeutic Agents. National Institutes of Health (NIH). Available at: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]
-
Platinum(II) Iodido Complexes of 7-Azaindoles with Significant Antiproliferative Effects: An Old Story Revisited with Unexpected Outcomes. National Institutes of Health (NIH). Available at: [Link]
-
Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. ACS Publications. Available at: [Link]
-
Discovery of N-substituted 7-azaindoles as PIM1 kinase inhibitors - Part I. PubMed. Available at: [Link]
-
Aurora B Inhibitors as Cancer Therapeutics. MDPI. Available at: [Link]
-
Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. MDPI. Available at: [Link]
-
Representative compounds of 7-azaindole derivatives. ResearchGate. Available at: [Link]
-
Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. SciSpace. Available at: [Link]
-
Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of B-Raf inhibitors 139. ResearchGate. Available at: [Link]
-
Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization- Part III. ResearchGate. Available at: [Link]
-
Current Insights of BRAF Inhibitors in Cancer. ACS Publications. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 4. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 5. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of N-substituted 7-azaindoles as PIM1 kinase inhibitors - Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. clyte.tech [clyte.tech]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
This guide provides comprehensive, actionable procedures for the safe handling and disposal of methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate. As a nitrogen-containing heterocyclic compound, part of the broader azaindole class, this substance is frequently utilized by researchers and scientists in medicinal chemistry and drug development.[1] Adherence to proper disposal protocols is not merely a regulatory requirement but a foundational pillar of laboratory safety and environmental stewardship.
In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive is synthesized from established chemical safety principles and data from structurally analogous compounds, such as halogenated pyrrolopyridine derivatives and the parent 7-azaindole scaffold.[2][3][4] This approach ensures a conservative and robust safety margin.
Hazard Assessment and Waste Classification: The Foundation of Safe Disposal
The first and most critical step in any disposal protocol is understanding the inherent risks. The pyrrolo[2,3-b]pyridine core structure, common to this compound, is present in molecules that are classified as hazardous.[5][6] Structurally similar compounds are known irritants to the skin, eyes, and respiratory system.[2][7]
Therefore, as a matter of scientific prudence and safety, this compound and all materials contaminated with it must be classified and managed as hazardous chemical waste. [5][8] This classification is the causal basis for the stringent segregation, handling, and disposal procedures outlined below.
Core Principles and Data Summary
Effective waste management hinges on four core principles: Hazard Identification, Segregation, Containment, and proper disposal routing. The following table summarizes the key hazard information extrapolated from closely related compounds, which dictates the necessary precautionary measures.
| Hazard Classification (Based on Analogs) | GHS Precautionary Statements (Examples) | Disposal Implications |
| Skin Irritation (Category 2) [2][7] | P280: Wear protective gloves/protective clothing.[2][7] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][7] | All contaminated personal protective equipment (PPE) must be disposed of as hazardous waste. Prevents dermal exposure during handling. |
| Serious Eye Irritation (Category 2A) [2][7] | P280: Wear eye protection/face protection.[2][7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | Mandates the use of chemical safety goggles or face shields. Emergency eyewash stations must be accessible.[2][9] |
| Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) [2][7] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][7] P271: Use only outdoors or in a well-ventilated area.[2][7] | All handling and weighing operations must be conducted within a certified chemical fume hood to prevent inhalation. |
Mandatory Safety Protocols: Your First Line of Defense
Before beginning any work that will generate waste, ensure the following safety measures are in place. These are non-negotiable for protecting yourself and your colleagues.
Personal Protective Equipment (PPE)
-
Eye Protection : Wear chemical safety goggles or a face shield.[10]
-
Hand Protection : Use chemical-resistant nitrile gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[3]
-
Body Protection : A fully-buttoned laboratory coat is required.
-
Respiratory Protection : If there is any risk of aerosolization or dust generation outside of a fume hood, an approved respirator (e.g., N95 for particulates) must be used.[3]
Engineering Controls
-
Ventilation : Always handle solid this compound and prepare its solutions inside a properly functioning and certified chemical fume hood.[9] This is the primary method for preventing respiratory exposure.
-
Safety Equipment : Ensure an emergency safety shower and eyewash station are immediately accessible.[2]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the proper disposal of waste from the moment it is generated to its final collection.
Step 1: Waste Segregation at the Point of Generation
-
Rationale : Segregating waste streams is crucial to prevent dangerous chemical reactions and to ensure compliance with disposal regulations. Do not mix this waste with other incompatible waste streams, particularly strong oxidizing agents.[9]
-
Procedure :
-
Solid Waste : Collect unused or expired solid compounds, contaminated weigh boats, and spatulas in a dedicated container for solid hazardous waste.
-
Liquid Waste : Collect solutions containing the compound in a designated container for hazardous liquid waste. Ensure the container material is chemically compatible with the solvent used.
-
Contaminated Labware & PPE : Disposable items such as gloves, pipette tips, and wipes that have come into contact with the compound must be collected separately in a designated hazardous waste bag or container.[5]
-
Step 2: Waste Collection and Containment
-
Rationale : Proper containment prevents leaks, spills, and exposure. The container itself is part of the safety system.
-
Procedure :
-
Use only approved, leak-proof hazardous waste containers made of a compatible material like high-density polyethylene (HDPE).[5]
-
Keep containers closed at all times, except when adding waste. This minimizes the release of vapors and prevents spills.
-
Step 3: Accurate and Clear Labeling
-
Rationale : Unambiguous labeling is a regulatory requirement and essential for the safety of everyone who may handle the container.
-
Procedure :
-
Immediately label the waste container with a completed hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any solvents present.
-
The date waste was first added to the container.
-
The associated hazards (e.g., "Irritant").
-
-
Step 4: Temporary On-Site Storage
-
Rationale : Safe temporary storage within the lab prevents accidents and ensures the waste is secure until collection.
-
Procedure :
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure waste accumulation area within the laboratory.[5]
-
This area should be secondary containment, such as a chemical-resistant tray, to contain any potential leaks.
-
Step 5: Final Disposal and Removal
-
Rationale : Final disposal must be handled by trained professionals at a licensed facility to ensure environmental protection and legal compliance.
-
Procedure :
-
DO NOT attempt to treat the chemical waste yourself.
-
DO NOT pour any waste down the drain.[6] The EPA explicitly prohibits the sewering of hazardous waste pharmaceuticals.[11]
-
DO NOT dispose of any contaminated materials in the regular trash.[6]
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5] The standard and recommended final disposal method for such compounds is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers.[2][3][8]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and handling process for different waste streams containing this compound.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of safety, scientific integrity, and environmental responsibility.
References
- Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem.
- Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2- carboxylate Safety Data Sheet. Synquest Labs.
- Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).
- Methyl 1H-pyrrole-2-carboxylate Safety Data Sheet. MedChemExpress.
- MSDS of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. Capot Chemical.
- Essential Guide to the Safe Disposal of Pyridine-2,6-diethanol. Benchchem.
- Pyridine Standard Operating Procedure. Washington State University.
- 7-AZAINDOLE 98% For Synthesis Safety Data Sheet. Alpha Chemika.
- 1H-PYRROLO[2,3-B]PYRIDINE, 2-METHYL Safety Data Sheet. ChemicalBook.
- Navigating the Safe Disposal of 4-Azaindole: A Procedural Guide. Benchchem.
- Safety Data Sheet for Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate. Fluorochem.
- Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed.
- Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA).
- Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency (EPA).
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP).
Sources
- 1. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. capotchem.com [capotchem.com]
- 4. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate. As a pivotal building block in medicinal chemistry and pharmaceutical research, understanding its handling requirements is paramount to ensuring laboratory safety and experimental integrity.[1] This guide moves beyond mere compliance, offering a framework grounded in scientific causality to foster a deeply ingrained culture of safety.
Hazard Assessment: Understanding the Compound
This compound and its structural analogs are classified with specific hazards that dictate our handling protocols. The primary risks associated with this class of compounds, as identified in Safety Data Sheets (SDS), are:
-
Skin Irritation (H315): Causes skin irritation upon direct contact.[2][3]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[2][3]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[2][3][4]
Beyond these classified hazards, it is crucial to recognize that as a pharmaceutical intermediate, the full toxicological profile of this compound may not be exhaustively characterized. Many pyrrolopyridine derivatives are designed to be biologically active, potentially targeting fundamental cellular processes.[5][6] Therefore, we must operate under the principle of ALARA (As Low As Reasonably Achievable) for exposure and treat the compound with the respect due to a potentially potent molecule.[7]
Hazard Summary Table
| GHS Hazard Statement | Hazard Code | Description | Implication for Handling |
| Skin Irritation | H315 | Causes skin irritation. | Impervious gloves and a lab coat are mandatory to prevent contact. |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | Chemical splash goggles are required at all times; a face shield is necessary for splash-risk procedures. |
| Respiratory Irritation | H335 | May cause respiratory irritation. | All handling of solids must be done in a certified chemical fume hood to prevent inhalation of dust. |
The Core of Protection: Engineering Controls
Before any discussion of Personal Protective Equipment (PPE), the first line of defense is always engineering controls. PPE protects the user, but engineering controls protect the entire lab environment.
Chemical Fume Hood: All manipulations of solid this compound, including weighing, transferring, and adding to reaction vessels, must be performed inside a properly functioning and certified chemical fume hood.[8][9] This captures dust and vapors at the source, providing the most effective means of preventing respiratory exposure.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all personnel handling this compound. This protocol is designed as a self-validating system; if any piece of PPE is compromised, operations must cease until it is replaced.
A. Hand Protection
Wear nitrile gloves for all procedures. Nitrile provides excellent resistance against a broad range of chemicals and is a necessary barrier to prevent the skin irritation identified in the compound's hazard profile.[2][10]
-
Protocol:
-
Always inspect gloves for tears or punctures before use.
-
Use proper removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.
-
Dispose of contaminated gloves immediately in the designated chemical waste container.[4]
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
B. Eye and Face Protection
The risk of serious eye irritation (H319) necessitates robust protection.
-
Chemical Splash Goggles: These are required at all times in the laboratory where the chemical is handled.[11] Standard safety glasses do not provide adequate protection from splashes. All eye protection must meet the ANSI Z87.1 standard.[11]
-
Face Shield: A full-face shield must be worn over chemical splash goggles during procedures with a high risk of splashing, such as transferring large volumes of a solution or working with a reaction under pressure.[11][12]
C. Body Protection
A flame-resistant lab coat should be worn and kept fully fastened. This protects your skin and personal clothing from incidental contact and minor spills.[11] For handling this specific compound, the lab coat's primary function is as a barrier against skin contact.
-
Protocol:
-
Ensure the lab coat provides full coverage of the arms.
-
Remove the lab coat immediately if it becomes significantly contaminated.
-
Do not wear lab coats outside of the laboratory to prevent the spread of contamination.
-
D. General Laboratory Attire
Proper personal attire is a foundational element of safety.
-
Footwear: Closed-toe shoes made of a non-porous material are mandatory.[9]
-
Clothing: Full-length pants or skirts must be worn to cover all exposed skin on the legs.
E. Respiratory Protection
When used in conjunction with a certified chemical fume hood, additional respiratory protection is typically not required for routine, small-scale laboratory use. However, a risk assessment may deem it necessary under specific circumstances:
-
Emergency Situations: Responding to a large spill outside of a fume hood.
-
Maintenance: Cleaning or maintenance of contaminated equipment where aerosol generation is possible. In such cases, a NIOSH-approved respirator (e.g., an N95 for particulates or a cartridge respirator for organic vapors) would be required.[2][13] All respirator use must be in accordance with a formal respiratory protection program.
Operational and Disposal Plans
A systematic workflow minimizes risk. The following diagrams outline the procedural steps for handling and disposal.
Experimental Workflow
This workflow ensures safety at every stage of the experimental process.
Caption: Step-by-step workflow for safely handling the compound.
Waste Disposal Plan
Proper disposal is critical to protect personnel and the environment.[14] Discharge into the environment or sewer systems must be avoided.[8][14]
Caption: Procedural flow for the compliant disposal of chemical waste.
The primary method for disposal is through a licensed chemical destruction plant or controlled incineration equipped with an afterburner and scrubber to handle potentially hazardous decomposition products like nitrogen oxides.[2][14]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is vital.
| Incident | First Aid / Spill Response |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation occurs or persists, seek medical attention.[2][14] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3][14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14] |
| Minor Spill | (Inside fume hood) Decontaminate the area with an appropriate solvent (e.g., ethanol) and absorb the material with an inert absorbent like vermiculite. Scoop the material into a sealed container for disposal as chemical waste. |
| Major Spill | Evacuate the immediate area. Alert laboratory personnel and the institutional Environmental Health & Safety (EHS) office. Do not attempt to clean up without appropriate training and respiratory protection.[2] |
By adhering to these scientifically-grounded protocols, you build a framework of safety that protects not only you and your colleagues but also the integrity of your research.
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. capotchem.com [capotchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pharmtech.com [pharmtech.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. shyzchem.com [shyzchem.com]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 13. hazmatschool.com [hazmatschool.com]
- 14. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
